5-Methyl-3,4-dihydroquinolin-2(1h)-one
Description
Properties
IUPAC Name |
5-methyl-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-3-2-4-9-8(7)5-6-10(12)11-9/h2-4H,5-6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPPISFHRFQHLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCC(=O)NC2=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50443645 | |
| Record name | 2(1H)-Quinolinone, 3,4-dihydro-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20151-46-6 | |
| Record name | 5-Methyl-3,4-dihydroquinolin-2(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20151-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2(1H)-Quinolinone, 3,4-dihydro-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance of the Dihydroquinolinone Scaffold
An In-Depth Technical Guide to 5-Methyl-3,4-dihydroquinolin-2(1H)-one
The 3,4-dihydroquinolin-2(1H)-one core is a heterocyclic system of significant interest in medicinal chemistry, widely recognized as a "privileged structure."[1][2] This designation is reserved for molecular scaffolds that are capable of binding to multiple, diverse biological targets, thereby serving as a versatile foundation for the development of novel therapeutic agents.[2] The inherent structural rigidity and synthetic tractability of the dihydroquinolinone framework allow for systematic chemical modifications, enabling the fine-tuning of pharmacological properties.
This guide focuses on a specific analog, This compound . The introduction of a methyl group at the C5 position of the aromatic ring can profoundly influence the molecule's steric and electronic properties. Such modifications are critical in drug design for optimizing target affinity, selectivity, metabolic stability, and pharmacokinetic profiles. This document serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of the compound's properties, synthesis, analytical characterization, and potential applications.
Compound Identification and Physicochemical Properties
Accurate identification and understanding of a compound's fundamental properties are the bedrock of any research endeavor. This compound is cataloged with a unique identifier to ensure unambiguous reference in scientific literature and chemical inventories.
Table 1: Core Compound Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 20151-46-6 | [3][4] |
| Molecular Formula | C₁₀H₁₁NO | [4] |
| Molecular Weight | 161.20 g/mol | [4] |
| Synonym | 5-methyl-1,2,3,4-tetrahydroquinolin-2-one |[4] |
The physicochemical properties of a molecule are predictive of its behavior in both chemical reactions and biological systems. These parameters are crucial for designing synthetic routes, developing analytical methods, and predicting drug-like characteristics.
Table 2: Physicochemical and Computed Properties
| Property | Value | Source |
|---|---|---|
| Topological Polar Surface Area (TPSA) | 29.1 Ų | [4] |
| LogP (Octanol-Water Partition Coeff.) | 1.88 | [4] |
| Hydrogen Bond Acceptors | 1 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Rotatable Bonds | 0 |[4] |
Note: The properties listed in Table 2 are computationally derived and provide estimated values that guide experimental design.
Synthesis of this compound
While numerous methods exist for the synthesis of the dihydroquinolinone scaffold, a robust and classical approach is the acid-catalyzed intramolecular cyclization, often referred to as a Friedel-Crafts acylation/alkylation variant.[5] This strategy involves the formation of the heterocyclic ring from a linear precursor.
The following protocol details a plausible and widely applicable two-step synthesis starting from commercially available reagents. The causality behind each step is explained to provide a deeper understanding of the reaction mechanism.
Step 1: Synthesis of N-(m-tolyl)acrylamide (Precursor)
The initial step is the acylation of a substituted aniline (m-toluidine) with an acryloyl group. This reaction forms the acyclic precursor necessary for the subsequent cyclization.
Protocol 1: Synthesis of N-(m-tolyl)acrylamide
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve m-toluidine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).
-
Controlled Addition: Cool the flask in an ice bath to 0 °C. Add acryloyl chloride (1.1 eq) dropwise via a dropping funnel over 30 minutes.
-
Rationale: Dropwise addition at low temperature is crucial to control the exothermic reaction between the amine and the highly reactive acyl chloride, preventing side reactions and ensuring high yield.
-
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion using Thin-Layer Chromatography (TLC).
-
Workup and Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize excess acid and triethylamine hydrochloride salt.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine (saturated NaCl solution), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Final Product: Purify the crude product by flash column chromatography on silica gel to yield N-(m-tolyl)acrylamide.[5]
Step 2: Acid-Catalyzed Cyclization to this compound
The second step is the critical ring-closing reaction. A strong acid catalyst promotes an intramolecular electrophilic attack from the activated double bond onto the aromatic ring to form the bicyclic dihydroquinolinone structure.
Protocol 2: Intramolecular Friedel-Crafts Cyclization
-
Catalyst Preparation: In a reaction vessel, pre-heat polyphosphoric acid (PPA) or a similar strong acid catalyst (e.g., methanesulfonic acid) to approximately 80-100 °C.
-
Rationale: PPA serves as both the catalyst and the solvent. Pre-heating ensures it is fluid and that the reaction initiates promptly upon addition of the substrate.
-
-
Substrate Addition: Add the N-(m-tolyl)acrylamide precursor (1.0 eq) to the hot PPA with vigorous stirring.
-
Thermal Reaction: Increase the temperature to 140 °C and maintain for 15-30 minutes.[5] The ortho- and para-directing nature of the methyl group and the amide linkage favors cyclization at the C2 and C6 positions relative to the amide. Steric hindrance from the amide chain favors cyclization at the less hindered C6 position, leading to the desired 5-methyl product (numbering changes upon cyclization).
-
Quenching: Cool the reaction mixture and carefully pour it into a beaker of ice water to quench the reaction and dilute the acid.
-
Neutralization: Slowly neutralize the acidic solution with a saturated aqueous NaHCO₃ or NaOH solution until the pH is neutral or slightly basic.
-
Extraction and Purification: Extract the product with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Final Product: Purify the crude solid by recrystallization or column chromatography to yield pure this compound.[5]
Synthesis Workflow Diagram
Caption: Synthetic pathway for this compound.
Analytical Characterization
Rigorous analytical characterization is required to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure. Expected ¹H NMR signals would include distinct peaks for the aromatic protons, the aliphatic protons of the dihydro-pyridone ring at C3 and C4, the N-H proton (unless exchanged with D₂O), and a singlet for the C5-methyl group.[6]
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the molecular formula (C₁₀H₁₁NO).[6] The fragmentation pattern can also offer structural information.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Characteristic peaks would include a strong carbonyl (C=O) stretch for the amide group (~1680 cm⁻¹) and an N-H stretch (~3200 cm⁻¹).
-
High-Performance Liquid Chromatography (HPLC): RP-HPLC is the standard method for assessing the purity of the final compound.[7] A validated method can quantify the compound and detect any impurities.
Table 3: Exemplar RP-HPLC Method for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or Gradient mixture of Acetonitrile and Water (with 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temp. | 30 °C |
Analytical Workflow Diagram
Caption: Standard workflow for purification and analytical validation.
Applications in Drug Development
The 3,4-dihydroquinolin-2(1H)-one scaffold is a cornerstone in the development of therapeutics targeting a range of diseases, particularly in oncology and neurology.[1]
-
Anticancer Activity: Many analogs have been developed as potent inhibitors of key signaling proteins involved in tumor growth and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1] By blocking the VEGFR2 signaling pathway, these compounds can inhibit the formation of new blood vessels that supply tumors, effectively starving them of nutrients and oxygen.
-
Neurological Disorders: Other derivatives have shown activity as modulators of neurotransmitter receptors, including the γ-aminobutyric acid type A (GABAₐ) receptor.[1] As positive allosteric modulators, they enhance the inhibitory effects of GABA, reducing neuronal excitability, which is a promising strategy for developing anticonvulsant and anxiolytic drugs.
The 5-methyl substitution on the core scaffold could be a key modification for enhancing selectivity or potency against these targets. It serves as a valuable starting point for library synthesis in lead optimization campaigns.
Mechanism of Action Diagram: VEGFR2 Inhibition
Caption: Inhibition of the VEGFR2 signaling pathway by a quinolinone analog.
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate care. While a specific safety data sheet (SDS) for this exact compound may not be universally available, data from analogous structures suggest the following precautions.[8][9]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[8]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[10] Avoid contact with skin and eyes.[11]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[8]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[11]
In case of exposure, follow standard first-aid measures: flush eyes with water, wash skin with soap and water, and move to fresh air if inhaled.[8] Seek medical attention if irritation persists.
References
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- BLDpharm. (n.d.). 5-Hydroxy-1-methyl-3,4-dihydroquinolin-2(1H)-one - 34591-83-8.
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An In-depth Technical Guide to the Physicochemical Properties of 5-Methyl-3,4-dihydroquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic organic compound belonging to the dihydroquinolinone class. The dihydroquinolinone scaffold is of significant interest in medicinal chemistry, forming the core structure of a variety of biologically active molecules.[1] The introduction of a methyl group at the 5-position of the aromatic ring can influence the molecule's steric and electronic properties, potentially modulating its interaction with biological targets. A thorough understanding of the physicochemical properties of this compound is fundamental for its application in drug design, synthesis, and formulation development. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its efficacy and safety.
This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an analysis of its spectral characteristics. The information presented herein is intended to be a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related compounds.
Core Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is derived from experimental sources for closely related compounds, other values are computationally predicted.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO | [2] |
| Molecular Weight | 161.20 g/mol | [2] |
| CAS Number | 20151-46-6 | [2] |
| Appearance | Off-white to pale yellow solid (predicted) | Inferred from related compounds |
| Melting Point | Not experimentally determined for this specific compound. The related compound 3,4-dihydro-5-hydroxy-2(1H)-quinolinone has a melting point of 225-227 °C. | |
| Boiling Point | Not experimentally determined. | |
| Solubility | Predicted to be soluble in organic solvents such as alcohols, DMSO, and DMF. Limited solubility in water is expected. | Inferred from related compounds |
| pKa | Not experimentally determined. | |
| LogP (octanol-water partition coefficient) | 1.87972 (computed) | [2] |
| Topological Polar Surface Area (TPSA) | 29.1 Ų | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 1 | [2] |
| Rotatable Bonds | 0 | [2] |
Chemical Structure and Identification
The chemical structure of this compound is fundamental to its properties and reactivity.
Caption: 2D Chemical Structure of this compound.
Experimental Protocols for Physicochemical Characterization
The following section outlines detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound. These protocols are based on established analytical techniques and can be adapted for similar compounds.
Workflow for Physicochemical Characterization
Caption: Experimental workflow for the synthesis and characterization of this compound.
Melting Point Determination
Rationale: The melting point is a crucial indicator of a compound's purity. A sharp melting point range suggests a high degree of purity, while a broad range often indicates the presence of impurities.
Methodology:
-
Sample Preparation: A small amount of the purified and dried this compound is finely powdered.
-
Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: A calibrated digital melting point apparatus is used for the determination.
-
Measurement:
-
A preliminary rapid heating is performed to estimate the approximate melting range.
-
A second, slower determination is conducted with a heating rate of 1-2 °C per minute, starting from about 10-15 °C below the estimated melting point.
-
-
Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.
Solubility Assessment
Rationale: Understanding the solubility of a compound in various solvents is critical for its purification, formulation, and in vitro biological testing.
Methodology (Qualitative):
-
Solvent Selection: A range of solvents with varying polarities should be tested, including water, ethanol, methanol, dichloromethane, ethyl acetate, and hexane.
-
Procedure:
-
To a small test tube, add approximately 10 mg of this compound.
-
Add the selected solvent dropwise (e.g., 0.1 mL increments) with vortexing after each addition.
-
Observe for complete dissolution.
-
-
Classification: The solubility can be classified as:
-
Freely soluble: Dissolves in < 1 part of solvent.
-
Soluble: Dissolves in 1 to 10 parts of solvent.
-
Sparingly soluble: Dissolves in 30 to 100 parts of solvent.
-
Slightly soluble: Dissolves in 100 to 1000 parts of solvent.
-
Very slightly soluble: Dissolves in 1000 to 10,000 parts of solvent.
-
Practically insoluble: Requires > 10,000 parts of solvent.
-
LogP (Octanol-Water Partition Coefficient) Determination
Rationale: LogP is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes.[3]
Methodology (Shake-Flask Method):
-
Phase Preparation: n-Octanol and water are mutually saturated by stirring together for 24 hours, followed by separation.
-
Sample Preparation: A stock solution of this compound is prepared in the aqueous phase.
-
Partitioning:
-
Equal volumes of the aqueous stock solution and the saturated n-octanol are combined in a separatory funnel.
-
The mixture is shaken vigorously for a set period (e.g., 30 minutes) to allow for partitioning.
-
The funnel is allowed to stand until the two phases have completely separated.
-
-
Analysis: The concentration of the compound in both the aqueous and n-octanol phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively, allowing for unambiguous structure confirmation.[4]
Expected ¹H NMR Spectral Features (in CDCl₃, predicted):
-
Aromatic Protons (3H): Multiplets in the range of δ 6.8-7.5 ppm.
-
NH Proton (1H): A broad singlet, the chemical shift of which can be concentration and solvent dependent.
-
Methylene Protons (-CH₂-CH₂-) (4H): Two triplets in the range of δ 2.5-3.0 ppm.
-
Methyl Protons (-CH₃) (3H): A singlet around δ 2.3 ppm.
Expected ¹³C NMR Spectral Features (in CDCl₃, predicted):
-
Carbonyl Carbon (C=O): A signal in the range of δ 170-175 ppm.
-
Aromatic Carbons (6C): Signals in the range of δ 115-140 ppm.
-
Methylene Carbons (-CH₂-CH₂-) (2C): Signals in the range of δ 25-35 ppm.
-
Methyl Carbon (-CH₃): A signal around δ 20 ppm.
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
Expected Mass Spectrum:
-
Molecular Ion Peak (M⁺): An intense peak at m/z = 161, corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: Characteristic fragments resulting from the loss of small neutral molecules (e.g., CO, CH₃) and cleavage of the dihydroquinolinone ring.
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[4]
Expected FTIR Spectral Features:
-
N-H Stretch: A peak in the region of 3200-3400 cm⁻¹.
-
C-H Stretch (aromatic): Peaks in the region of 3000-3100 cm⁻¹.
-
C-H Stretch (aliphatic): Peaks in the region of 2850-2960 cm⁻¹.
-
C=O Stretch (amide): A strong absorption band around 1650-1680 cm⁻¹.
-
C=C Stretch (aromatic): Peaks in the region of 1450-1600 cm⁻¹.
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[5]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[5] Avoid contact with skin and eyes.[5]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[5]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.[5]
Conclusion
This technical guide has provided a comprehensive overview of the physicochemical properties of this compound. While some experimental data for this specific molecule is limited, the provided information, based on computed values and data from closely related compounds, offers a strong foundation for researchers. The detailed experimental protocols serve as a practical resource for the characterization of this and similar dihydroquinolinone derivatives. A thorough understanding and experimental determination of these properties are crucial for advancing the potential applications of this compound in medicinal chemistry and drug development.
References
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Wu, L., Hao, Y., Liu, Y., & Wang, Q. (2019). NIS-mediated oxidative arene C(sp2)-H amidation toward 3,4-dihydro-2(1H)-quinolinone, phenanthridone, and N-fused spirolactam derivatives. Organic & Biomolecular Chemistry, 17(28), 6762–6770. [Link]
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ResearchGate. (2025). (PDF) 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Retrieved from [Link]
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ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
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SpectraBase. (n.d.). 5-methyl-3,4-dihydro-1(2H)-isoquinolinone - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]
-
ACS Publications. (2011). Design, Synthesis, and Biological Evaluation of 3,4-Dihydroquinolin-2(1H)-one and 1,2,3,4-Tetrahydroquinoline-Based Selective Histone Deacetylase 6 Inhibitors. Journal of Medicinal Chemistry, 54(13), 4694–4709. [Link]
-
PubChem. (n.d.). 1-Methyl-3,4-dihydroquinolin-2(1H)-one. Retrieved from [Link]
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PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoline. Retrieved from [Link]
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PubChem. (n.d.). 5-Methyl-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]
-
MDPI. (2024). Design, Synthesis, Physicochemical Properties, and Biological Activity of Thymidine Compounds Attached to 5,8-Quinolinedione Derivatives as Potent DT-Diaphorase Substrates. Molecules, 29(20), 4786. [Link]
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ResearchGate. (2025). (PDF) Mass spectrometry in the differentiation of flavanones and dihydroflavonols. Retrieved from [Link]
-
GSRS. (n.d.). 5-METHYL-3,4-DIHYDROISOQUINOLIN-1(2H)-ONE. Retrieved from [Link]
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An In-depth Technical Guide to the Structural Analysis of 5-Methyl-3,4-dihydroquinolin-2(1H)-one
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive structural analysis of 5-Methyl-3,4-dihydroquinolin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry. The 3,4-dihydroquinolin-2(1H)-one core is recognized as a privileged scaffold, forming the basis of numerous biologically active molecules. This document outlines the key analytical methodologies for the elucidation and confirmation of its structure, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. By synthesizing data from analogous structures and established principles of spectroscopic interpretation, this guide offers a robust framework for researchers engaged in the synthesis, characterization, and application of this important chemical entity.
Introduction: The Significance of the Dihydroquinolinone Scaffold
The 3,4-dihydroquinolin-2(1H)-one motif is a cornerstone in the design of novel therapeutics. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent positioning, making it an ideal scaffold for targeting a variety of biological receptors. The introduction of a methyl group at the 5-position, as in this compound, subtly modulates the electronic and steric properties of the aromatic ring, influencing its pharmacokinetic and pharmacodynamic profile. A thorough understanding of its structure is paramount for rational drug design and the development of structure-activity relationships (SAR).
Molecular Structure and Key Physicochemical Properties
This compound possesses the chemical formula C₁₀H₁₁NO and a molecular weight of 161.20 g/mol .[1] Its structure comprises a benzene ring fused to a dihydropyridinone ring, with a methyl substituent on the aromatic portion.
| Property | Value | Source |
| CAS Number | 20151-46-6 | [1] |
| Molecular Formula | C₁₀H₁₁NO | [1] |
| Molecular Weight | 161.20 g/mol | [1] |
| Topological Polar Surface Area | 29.1 Ų | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 1 | [1] |
| LogP | 1.88 | [1] |
The structural framework suggests a molecule with moderate lipophilicity and the capacity for hydrogen bonding, properties that are often desirable in drug candidates.
Caption: 2D Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. While a dedicated spectrum for this compound is not publicly available, a detailed analysis can be constructed based on the well-established chemical shifts of the dihydroquinolinone core and the influence of the methyl substituent.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic, aliphatic, and amide protons. The predicted chemical shifts (in ppm, relative to TMS) are as follows:
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| N-H | 8.0 - 9.0 | broad singlet | - | The amide proton is typically deshielded and may exhibit broadening due to quadrupolar relaxation and exchange. |
| H-6, H-7, H-8 | 6.8 - 7.5 | multiplet | ~7-8 | Aromatic protons on the benzene ring will appear as a complex multiplet. The exact shifts will be influenced by the electron-donating methyl group. |
| C3-H₂ | ~2.6 | triplet | ~7 | Protons adjacent to the carbonyl group are deshielded. They will appear as a triplet due to coupling with the C4 protons. |
| C4-H₂ | ~2.9 | triplet | ~7 | Protons adjacent to the aromatic ring and coupled to the C3 protons. |
| C5-CH₃ | ~2.3 | singlet | - | The methyl group protons will appear as a singlet in the upfield region. |
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence the chemical shift of the N-H proton.
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number and type of carbon atoms in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | 165 - 175 | The carbonyl carbon of the amide is significantly deshielded. |
| Aromatic C | 115 - 140 | Six distinct signals are expected for the aromatic carbons. The carbon bearing the methyl group (C5) and the quaternary carbons (C4a, C8a) will have characteristic shifts. |
| C4 | ~30 | Aliphatic carbon adjacent to the aromatic ring. |
| C3 | ~35 | Aliphatic carbon adjacent to the carbonyl group. |
| CH₃ | ~20 | The methyl carbon will appear in the upfield aliphatic region. |
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: A 100 MHz or higher ¹³C frequency spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').
-
Spectral Width: Approximately 220 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
-
Data Processing: Similar to ¹H NMR processing.
Caption: General workflow for NMR-based structural elucidation.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Expected Fragmentation Pattern
For this compound, the molecular ion peak (M⁺˙) is expected at m/z 161. Common fragmentation pathways for related structures often involve the loss of small, stable molecules or radicals. The fragmentation of the isomeric 5-methyl-3,4-dihydro-1(2H)-isoquinolinone shows a base peak at m/z 161, indicating a stable molecular ion.[2] Key expected fragments for the target molecule include:
| m/z | Fragment | Rationale |
| 161 | [C₁₀H₁₁NO]⁺˙ | Molecular Ion (M⁺˙) |
| 133 | [M - CO]⁺˙ | Loss of carbon monoxide from the lactam ring is a common fragmentation pathway for such systems. |
| 118 | [M - CO - CH₃]⁺ | Subsequent loss of a methyl radical from the [M - CO]⁺˙ fragment. |
| 91 | [C₇H₇]⁺ | Formation of a stable tropylium ion, a common fragment for aromatic compounds with alkyl substituents. |
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: Introduce a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled to a chromatographic system (GC-MS or LC-MS).
-
Ionization Method: Electron Ionization (EI) is a common technique for GC-MS and provides rich fragmentation data. Electrospray Ionization (ESI) is typically used for LC-MS and often results in a prominent protonated molecule peak [M+H]⁺ at m/z 162.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.
-
Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. While a crystal structure for the exact target molecule is not available in public databases, the structure of the closely related 5-Methyl-1-phenyl-3,4-dihydroquinolin-2-one has been reported (COD Number 7156923).[3] This analog reveals that the dihydroquinolinone ring system is nearly planar. The crystal packing is influenced by intermolecular interactions.
Experimental Protocol for X-ray Crystallography:
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain the final crystal structure.
Caption: Workflow for single-crystal X-ray crystallography.
Conclusion
The structural elucidation of this compound is a critical step in its development for potential therapeutic applications. This guide has outlined the primary analytical techniques and provided a framework for their application. A combined approach, utilizing NMR for detailed connectivity, MS for molecular weight confirmation and fragmentation analysis, and X-ray crystallography for definitive three-dimensional structure, provides a self-validating system for the unambiguous characterization of this important molecule. The data and protocols presented herein, though partially based on analogous structures, offer a robust and scientifically sound approach for researchers in the field.
References
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PubChem. 5-Methyl-1-phenyl-3,4-dihydroquinolin-2-one. [Link]
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SpectraBase. 5-methyl-3,4-dihydro-1(2H)-isoquinolinone. [Link]
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Spectroscopic Data of 5-Methyl-3,4-dihydroquinolin-2(1H)-one: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic characteristics of 5-Methyl-3,4-dihydroquinolin-2(1H)-one. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical applications of key analytical techniques for the structural elucidation of this heterocyclic scaffold. While a complete, publicly available experimental dataset for this specific molecule is not available, this guide synthesizes data from closely related analogs and fundamental spectroscopic principles to provide a robust predictive analysis.
Introduction to this compound
This compound, with the chemical formula C₁₀H₁₁NO and CAS number 20151-46-6, belongs to the dihydroquinolinone class of compounds.[1] This heterocyclic system is a prevalent scaffold in medicinal chemistry, forming the core of various biologically active molecules.[2] The spectroscopic characterization of such compounds is paramount for confirming their identity, purity, and for understanding their electronic and structural properties, which are crucial for drug design and development.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound, based on the analysis of structurally similar compounds and established spectroscopic principles.
Table 1: Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 (CH₂) | 2.6 - 2.8 | Triplet | 7 - 8 |
| H-4 (CH₂) | 2.9 - 3.1 | Triplet | 7 - 8 |
| 5-CH₃ | 2.2 - 2.4 | Singlet | - |
| H-6 | 6.9 - 7.1 | Doublet | 7 - 8 |
| H-7 | 7.1 - 7.3 | Triplet | 7 - 8 |
| H-8 | 6.8 - 7.0 | Doublet | 7 - 8 |
| N-H | 8.0 - 9.0 | Broad Singlet | - |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (C=O) | 170 - 172 |
| C-3 (CH₂) | 30 - 32 |
| C-4 (CH₂) | 24 - 26 |
| C-4a | 138 - 140 |
| C-5 | 128 - 130 |
| 5-CH₃ | 18 - 20 |
| C-6 | 126 - 128 |
| C-7 | 122 - 124 |
| C-8 | 115 - 117 |
| C-8a | 120 - 122 |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3200 - 3400 | Medium, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (Amide) | 1660 - 1680 | Strong |
| C=C Stretch (Aromatic) | 1580 - 1620 | Medium |
| C-N Stretch | 1250 - 1350 | Medium |
Table 4: Predicted Mass Spectrometry (MS) Data
| Parameter | Predicted Value |
| Molecular Ion [M]⁺ | m/z 161 |
| Key Fragmentation Pathways | Loss of CO (m/z 133), McLafferty rearrangement |
Principles and Interpretation of Spectroscopic Data
A thorough understanding of the principles behind each spectroscopic technique is essential for accurate data interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of a molecule. The chemical shift values are indicative of the electronic environment of the nuclei, while coupling constants in ¹H NMR provide information about the connectivity of neighboring protons. For this compound, the aliphatic protons at positions 3 and 4 are expected to appear as triplets due to coupling with each other. The aromatic protons will exhibit characteristic splitting patterns based on their substitution on the benzene ring. The methyl group at position 5 will appear as a singlet.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.[3] The most characteristic absorption for this compound is the strong C=O stretch of the amide group, expected in the region of 1660-1680 cm⁻¹. The N-H stretch will appear as a broad band in the 3200-3400 cm⁻¹ region. Aromatic and aliphatic C-H stretching vibrations will also be present.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[3] The molecular ion peak for this compound is expected at m/z 161, corresponding to its molecular weight.[1] Common fragmentation pathways for this class of compounds include the loss of a carbon monoxide molecule from the lactam ring and fragmentation of the aliphatic portion of the molecule.[4]
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for dihydroquinolinone compounds.
Synthesis of this compound
A common synthetic route to dihydroquinolin-2(1H)-ones is through the cyclization of N-aryl-α,β-unsaturated amides.[5]
Caption: Synthetic scheme for this compound.
Step-by-step methodology:
-
Acylation: To a solution of o-toluidine in a suitable solvent (e.g., dichloromethane) and a base (e.g., triethylamine), acryloyl chloride is added dropwise at 0 °C. The reaction is stirred at room temperature until completion.
-
Work-up: The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Cyclization: The crude N-(o-tolyl)acrylamide is treated with a Lewis acid, such as aluminum chloride, in an inert solvent (e.g., nitrobenzene) and heated to induce intramolecular Friedel-Crafts cyclization.
-
Purification: The reaction is quenched with ice-water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The final product is purified by column chromatography.
NMR Data Acquisition
Caption: Workflow for NMR data acquisition and analysis.
Detailed Protocol:
-
Prepare a solution of the compound (5-10 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
-
Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Analyze the processed spectra to determine chemical shifts, integration, multiplicities, and coupling constants.
IR Data Acquisition
Detailed Protocol:
-
For solid samples, prepare a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory.
-
Obtain a background spectrum.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry Data Acquisition
Detailed Protocol:
-
Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Impact - EI, or Electrospray Ionization - ESI).
-
Acquire the mass spectrum over an appropriate m/z range.
-
Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.
Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, a comprehensive understanding of its expected spectral characteristics has been presented. The included experimental protocols offer a framework for the synthesis and spectroscopic characterization of this and related dihydroquinolinone compounds, serving as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.
References
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Wu, L., et al. (2019). NIS-mediated oxidative arene C(sp2)−H amidation toward 3,4-dihydro-2(1H)-quinolinone, phenanthridone, and N-fused spirolactam derivatives. Organic & Biomolecular Chemistry, 17(28), 6762-6770. [Link]
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PubChem. (n.d.). 1-Methyl-3,4-dihydroquinolin-2(1H)-one. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). 8-Methyl-3,4-dihydroquinolin-2(1H)-one. National Center for Biotechnology Information. [Link]
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SpectraBase. (n.d.). 5-methyl-3,4-dihydro-1(2H)-isoquinolinone. [Link]
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American Chemical Society. (2011). Design, Synthesis, and Biological Evaluation of 3,4-Dihydroquinolin-2(1H)-one and 1,2,3,4-Tetrahydroquinoline-Based Selective Androgen Receptor Modulators. Journal of Medicinal Chemistry. [Link]
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PubChem. (n.d.). 5-Methyl-1-phenyl-3,4-dihydroquinolin-2-one. National Center for Biotechnology Information. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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SpectraBase. (n.d.). 5-methyl-3,4-dihydro-1(2H)-isoquinolinone. [Link]
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Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155. [Link]
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National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). [Link]
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Zhang, Y., et al. (2019). Synthesis of trifluoromethylated 3,4-dihydroquinolin-2(1H)-ones via a photo-induced radical cyclization. Tetrahedron Letters. [Link]
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MDPI. (2018). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. [Link]
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University of California. (n.d.). Copies of 1H, 13C, 19F NMR spectra. [Link]
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Organic Chemistry Portal. (n.d.). Dihydroquinolinone synthesis. [Link]
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ResearchGate. (2013). Synthesis and NMR spectroscopic characteristics of novel polysubstituted quinolines incorporating furoxan moiety. [Link]
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MDPI. (2017). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules. [Link]
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MDPI. (2018). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules. [Link]
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ResearchGate. (2021). Synthesis of 3-methyl-3,4-dihydroisoquinolines based on myristicin. [Link]
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Semantic Scholar. (2022). Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. [Link]
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HETEROCYCLES. (2012). A highly efficient synthesis of 3,4-dihydro-2(1h)-quinolinone derivatives under microwave heating. [Link]
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CORE. (2016). The 3,4-dioxygenated 5-hydroxy-4-aryl-quinolin-2(1H)-one alkaloids. Results of 20 years of research. [Link]
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ACS Publications. (2014). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry. [Link]
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Michigan State University. (n.d.). Mass Spectrometry. [Link]
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University of Regensburg. (n.d.). Table of Characteristic IR Absorptions. [Link]
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National Center for Biotechnology Information. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports. [Link]
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ResearchGate. (2021). Synthesis of 3-methyl-3,4-dihydroisoquinolines based on myristicin. [Link]
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HETEROCYCLES. (2022). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. [Link]
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ACS Publications. (2020). Synthesis of Cyclic Amidines from Quinolines by a Borane-Catalyzed Dearomatization Strategy. Organic Letters. [Link]
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Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2013). Synthesis and Antimicrobial Evaluation of Some New Quinoline and Quinolone Derivatives. [Link]
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ResearchGate. (2020). Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. [Link]
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1H NMR spectrum of 5-Methyl-3,4-dihydroquinolin-2(1H)-one
An In-Depth Technical Guide to the ¹H NMR Spectrum of 5-Methyl-3,4-dihydroquinolin-2(1H)-one
Abstract
The 3,4-dihydroquinolin-2(1H)-one framework is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] A precise and unambiguous structural characterization is paramount in the development of analogs based on this core. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for this purpose. This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. Authored from the perspective of a Senior Application Scientist, this document moves beyond simple data reporting to explain the causal relationships between the molecule's intricate structure and its spectral output. We will dissect the predicted chemical shifts, multiplicities, and coupling constants for each proton, provide a field-proven experimental protocol for data acquisition, and ground all mechanistic claims in authoritative sources.
Structural Rationale for Spectral Features
To interpret the ¹H NMR spectrum of this compound, one must first understand the distinct electronic environment of each proton. The molecule contains protons in four key regions: aromatic, aliphatic (benzylic and alpha to a carbonyl), an aromatic methyl group, and an amide N-H.
The predicted spectrum is governed by several key principles:
-
Inductive and Resonance Effects: The electron-withdrawing amide carbonyl group (C=O) and the electron-donating nitrogen atom significantly influence the electron density of the entire ring system. Substituents on the aromatic ring, like the 5-methyl group, further modulate the chemical shifts of adjacent protons.[2]
-
Magnetic Anisotropy: The π-electron systems of the benzene ring and the carbonyl group generate localized magnetic fields.[3][4] Protons located in the deshielding cone of these fields (e.g., H-8, proximate to the carbonyl) will experience a downfield shift, while those in the shielding cone will shift upfield.[5][6][7]
-
Spin-Spin Coupling: The magnetic influence of non-equivalent neighboring protons, transmitted through the bonding electrons, causes signals to split.[8][9] The magnitude of this splitting, the coupling constant (J), provides critical information about the connectivity and dihedral angles between protons.
Predicted ¹H NMR Spectral Data & Detailed Interpretation
The following table summarizes the predicted spectral parameters for this compound in a standard deuterated solvent like CDCl₃. Note that the chemical shift of the N-H proton is highly variable.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| N-H | ~ 8.0 - 9.5 (Broad) | Broad Singlet (br s) | N/A | 1H |
| H-8 | ~ 7.15 | Doublet (d) | Jortho ≈ 7.5 - 8.0 | 1H |
| H-7 | ~ 7.05 | Triplet (t) | Jortho ≈ 7.5 - 8.0 | 1H |
| H-6 | ~ 6.90 | Doublet (d) | Jortho ≈ 7.5 - 8.0 | 1H |
| H-4 | ~ 2.95 | Triplet (t) | Jvicinal ≈ 7.0 | 2H |
| H-3 | ~ 2.65 | Triplet (t) | Jvicinal ≈ 7.0 | 2H |
| 5-CH₃ | ~ 2.25 | Singlet (s) | N/A | 3H |
Analysis by Region
-
Amide Proton (N-H, ~8.0 - 9.5 ppm): The amide proton typically appears as a broad singlet far downfield. Its chemical shift is exceptionally sensitive to solvent, concentration, and temperature due to its involvement in hydrogen bonding and chemical exchange.[10][11][12] In a non-hydrogen-bonding solvent like CDCl₃, the signal is often broad; in DMSO-d₆, it tends to be sharper and may even show coupling to adjacent protons.[13]
-
Aromatic Region (H-6, H-7, H-8, ~6.90 - 7.15 ppm):
-
These three adjacent protons form a classic AMX spin system.
-
H-7 is coupled to two neighbors (H-6 and H-8) and is therefore expected to be a triplet, assuming JH7-H6 ≈ JH7-H8.
-
H-6 and H-8 are each coupled to only one neighbor (H-7) and will thus appear as doublets.
-
The chemical shift order is dictated by their electronic environment. H-8 is ortho to the electron-withdrawing amide nitrogen and is also subject to the deshielding anisotropic effect of the nearby carbonyl group, placing it furthest downfield.[3][4] The methyl group at C-5 is weakly electron-donating, which should slightly shield the ortho proton H-6, shifting it upfield relative to the other aromatic protons.
-
-
Aliphatic Region (H-3, H-4, ~2.65 - 2.95 ppm):
-
The protons at positions C-3 and C-4 constitute an A₂B₂ system, which in this case simplifies to two distinct triplets due to free rotation around the C3-C4 bond.
-
The H-4 protons are on a benzylic carbon, directly attached to the aromatic ring. This proximity deshields them, placing their signal around 2.95 ppm. They are coupled to the two H-3 protons, resulting in a triplet.
-
The H-3 protons are alpha to the carbonyl group, which also deshields them, but typically to a lesser extent than the benzylic position in this system. Their signal is expected around 2.65 ppm. They are coupled to the two H-4 protons, also resulting in a triplet with an identical coupling constant.[14]
-
-
Methyl Region (5-CH₃, ~2.25 ppm):
-
The three protons of the methyl group are chemically equivalent and have no adjacent protons to couple with. Therefore, they will appear as a sharp singlet.[15] Its position around 2.25 ppm is characteristic of a methyl group attached to an aromatic ring.
-
Experimental Protocol for High-Fidelity Data Acquisition
This protocol is designed to be a self-validating system, ensuring high-resolution data suitable for unambiguous structural confirmation.
Sample Preparation
-
Massing: Accurately weigh 5-10 mg of purified this compound. Causality: This mass provides sufficient concentration for a strong signal-to-noise ratio in a reasonable number of scans without causing significant line broadening from aggregation.
-
Solvent Selection: Dissolve the sample in approximately 0.6 mL of a high-purity deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. Causality: CDCl₃ is a common choice for general organic structures. DMSO-d₆ is preferable if observing N-H coupling is desired, as it slows proton exchange.[12][13]
-
Filtration & Transfer: Ensure the solution is free of particulate matter. If necessary, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. Causality: Particulates degrade spectral resolution by disrupting the magnetic field homogeneity.
Spectrometer Setup & Data Acquisition
-
Instrument Insertion & Locking: Insert the sample into the spectrometer. Lock the field frequency to the deuterium signal of the solvent. Causality: Locking corrects for magnetic field drift over time, ensuring stable and accurate chemical shifts.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity. Causality: A homogeneous field is critical for achieving sharp, symmetrical peaks (high resolution), which allows for accurate measurement of coupling constants.
-
Acquisition Parameters (for a ~400-600 MHz spectrometer):
-
Pulse Program: A standard 30° pulse experiment (e.g., 'zg30' on Bruker systems) is appropriate.
-
Acquisition Time (AQ): ~3-4 seconds.
-
Relaxation Delay (D1): ~2-5 seconds. Causality: A sufficient delay allows protons to fully relax back to their equilibrium state, ensuring that peak integrations are quantitative and accurate.[16]
-
Number of Scans (NS): 16 to 64 scans. Causality: Co-adding multiple scans improves the signal-to-noise ratio, making weak signals and small couplings more apparent.
-
-
Processing: Apply Fourier transformation to the Free Induction Decay (FID), followed by careful phase and baseline correction to produce the final spectrum.
Conclusion
The ¹H NMR spectrum of this compound is highly informative and predictable. The key diagnostic features include a downfield broad singlet for the amide proton, a three-proton AMX system in the aromatic region, two mutually coupled triplets for the aliphatic protons of the lactam ring, and a sharp singlet for the aromatic methyl group. A thorough understanding of the underlying principles of chemical shifts and spin-spin coupling, as detailed in this guide, allows for the confident and accurate structural elucidation of this important chemical scaffold and its derivatives, which is a critical step in the drug discovery and development pipeline.
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Al-Ostoot, F. H., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 27(19), 6614. Retrieved from [Link]
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Introduction: The Structural Significance of a Privileged Scaffold
An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of 5-Methyl-3,4-dihydroquinolin-2(1H)-one
The 3,4-dihydroquinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds.[1] The introduction of a methyl group at the 5-position creates this compound, a molecule with distinct electronic and steric properties that necessitate precise structural elucidation for drug development and quality control. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is an indispensable tool for this purpose, providing direct insight into the carbon framework of the molecule.[2]
This guide provides a comprehensive analysis of the ¹³C NMR spectrum of this compound. We will delve into the theoretical prediction of chemical shifts, the rationale behind these assignments based on substituent effects, and the experimental protocols required for unambiguous spectral acquisition and validation. This document is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of NMR-based structural characterization.
Molecular Structure and Carbon Numbering
A clear and consistent numbering system is fundamental for spectral assignment. The structure of this compound is presented below with the IUPAC numbering convention that will be used throughout this guide.
Caption: Structure with IUPAC numbering for NMR assignment.
Predicted ¹³C NMR Spectrum: A Detailed Assignment
While an experimental spectrum is the gold standard, a predicted spectrum based on established principles of chemical shifts provides a robust framework for analysis.[3] The chemical shifts in ¹³C NMR are primarily influenced by the hybridization of the carbon atom and the electronic effects (inductive and resonance) of neighboring atoms and functional groups.[4]
The following table summarizes the predicted chemical shifts for this compound, along with the expected results from Distortionless Enhancement by Polarization Transfer (DEPT) experiments, which are crucial for determining the number of attached protons (CH₃, CH₂, CH, or quaternary C).[5][6]
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Carbon Type (from DEPT) | Rationale for Assignment |
| C-2 | ~170 | C | The carbonyl carbon is the most deshielded due to the double bond to the highly electronegative oxygen atom.[3] |
| C-8a | ~138 | C | Quaternary aromatic carbon attached to nitrogen. The electronegativity of nitrogen causes a downfield shift. |
| C-5 | ~135 | C | Quaternary aromatic carbon bearing the methyl group. The methyl substituent causes a downfield shift at the point of attachment (ipso-carbon). |
| C-7 | ~128 | CH | Aromatic methine carbon. Its chemical shift is typical for an aromatic C-H group. |
| C-4a | ~126 | C | Quaternary aromatic carbon, part of the fused ring system. |
| C-6 | ~124 | CH | Aromatic methine carbon. The ortho-methyl group has a minor shielding effect compared to an unsubstituted benzene ring. |
| C-8 | ~115 | CH | Aromatic methine carbon ortho to the amide nitrogen. It experiences a shielding effect, shifting it upfield relative to other aromatic carbons. |
| C-4 | ~31 | CH₂ | Aliphatic methylene carbon adjacent to the aromatic ring. Identified as a negative peak in a DEPT-135 experiment.[7] |
| C-3 | ~25 | CH₂ | Aliphatic methylene carbon β to the carbonyl group. Identified as a negative peak in a DEPT-135 experiment.[8] |
| C-5-Me | ~18 | CH₃ | Methyl carbon attached to the aromatic ring. Appears in the typical upfield aliphatic region and is identified as a positive peak in a DEPT-135 experiment.[7] |
Experimental Protocol for Spectral Acquisition and Validation
Achieving high-quality, reproducible ¹³C NMR data requires a systematic and validated experimental approach. The following protocol outlines the necessary steps from sample preparation to advanced 2D NMR analysis for unambiguous structural confirmation.
Step 1: Sample Preparation
-
Weighing the Sample: Accurately weigh 20-50 mg of this compound for ¹³C NMR experiments.[9]
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is often the first choice for its excellent solubilizing power for many organic compounds and its single solvent peak at ~77 ppm.[3] If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) is a viable alternative.[10] Note that solvent choice can influence chemical shifts.[11][12]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.
-
Transfer to NMR Tube: Using a Pasteur pipette with a glass wool plug to filter any particulate matter, transfer the solution into a high-quality 5 mm NMR tube.[9]
-
Internal Standard (Optional): For highly precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm). However, referencing to the residual solvent peak is common practice.[9]
Step 2: 1D NMR Data Acquisition
-
¹³C Spectrum: Acquire a standard proton-decoupled ¹³C NMR spectrum. This provides a single peak for each unique carbon atom.[2] Due to the low natural abundance of ¹³C, a sufficient number of scans (e.g., 1024 or more) and an appropriate relaxation delay (e.g., 2 seconds) are necessary to achieve a good signal-to-noise ratio.
-
DEPT-135 and DEPT-90: Perform DEPT-135 and DEPT-90 experiments.
-
The DEPT-135 spectrum will show CH₃ and CH signals as positive peaks and CH₂ signals as negative peaks.[6][13]
-
The DEPT-90 spectrum will exclusively show CH signals.[6][13]
-
By comparing the broadband ¹³C spectrum with the DEPT spectra, all carbon types (C, CH, CH₂, CH₃) can be definitively identified.[7]
-
Step 3: 2D NMR for Unambiguous Assignment (Self-Validation)
To eliminate any ambiguity in the assignments made from 1D spectra, 2D NMR experiments are essential. They serve as a self-validating system by confirming atomic connectivity.[9]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s).[14] It provides definitive one-bond C-H connections, confirming, for example, that the carbon signal at ~18 ppm is indeed the methyl group by showing a cross-peak to the methyl proton signal in the ¹H spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are two or three bonds apart.[9] This is exceptionally powerful for assigning quaternary carbons. For instance, the quaternary carbon C-5 (~135 ppm) should show a correlation to the protons of the methyl group (C-5-Me), confirming its position. Likewise, the carbonyl carbon C-2 (~170 ppm) will show correlations to the protons on C-3 and C-4.
Workflow for Complete NMR Analysis
The logical flow from sample preparation to complete structural assignment is a critical component of a robust analytical methodology.
Caption: A systematic workflow for unambiguous NMR assignment.
Conclusion
The ¹³C NMR analysis of this compound is a clear example of the power of modern spectroscopy in drug discovery and development. While a 1D ¹³C spectrum provides the initial carbon fingerprint, a comprehensive approach utilizing DEPT sequences for carbon-type determination and 2D techniques like HSQC and HMBC for connectivity mapping is essential for confident and unambiguous structural validation. The protocols and predictive data outlined in this guide provide a robust framework for researchers to accurately characterize this important heterocyclic scaffold and its derivatives, ensuring the scientific integrity of their work.
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mass spectrometry of 5-Methyl-3,4-dihydroquinolin-2(1H)-one
An In-depth Technical Guide to the Mass Spectrometry of 5-Methyl-3,4-dihydroquinolin-2(1H)-one
Authored by: Gemini, Senior Application Scientist
Abstract: This technical guide offers a comprehensive examination of the mass spectrometric analysis of this compound, a compound of significant interest within contemporary drug discovery and development. The guide is designed to provide researchers, scientists, and drug development professionals with a detailed understanding of the analytical methodologies, from sample preparation and ionization to an in-depth analysis of its fragmentation patterns. The content herein synthesizes theoretical principles with practical, field-proven protocols to ensure the generation of accurate, reproducible, and high-quality mass spectrometric data.
Introduction: The Analytical Imperative for this compound
This compound (C₁₀H₁₁NO, Molecular Weight: 161.20 g/mol ) is a member of the quinolinone class of heterocyclic compounds.[1] This structural motif is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules. As such, the precise and unambiguous characterization of this and related compounds is a critical prerequisite for advancing drug discovery programs. Mass spectrometry (MS) is an indispensable tool for this purpose, providing exquisite sensitivity and profound structural insights. A thorough understanding of the mass spectrometric behavior of this compound is essential for its identification, quantification in complex biological matrices, and for the characterization of its metabolites.
Experimental Design: A Self-Validating Approach to Mass Spectrometry
The integrity of mass spectrometric data is a direct function of a well-conceived experimental design. Every choice, from sample handling to the selection of ionization and fragmentation techniques, is a critical determinant of the final analytical outcome. The protocols and rationales presented here are designed to be a self-validating system, ensuring that the generated data is both accurate and reliable.
Sample Preparation: The Foundation of Analytical Success
Meticulous sample preparation is paramount to avoid analytical artifacts and ensure reproducible results. For a small molecule such as this compound, a streamlined yet robust sample preparation protocol is recommended.
Protocol 1: Standard Operating Procedure for LC-MS Sample Preparation
-
Solvent System Selection: The analyte should be dissolved in a high-purity solvent that is compatible with the intended chromatographic and mass spectrometric method. A common and effective choice is a mixture of acetonitrile (ACN) and deionized water, often with the addition of 0.1% formic acid to promote protonation and improve chromatographic peak shape.
-
Stock Solution and Dilutions: A primary stock solution of known concentration (e.g., 1 mg/mL) should be prepared. Subsequent serial dilutions are then made to create a working solution at a concentration appropriate for the sensitivity of the mass spectrometer, typically in the range of 1-10 µg/mL for initial method development.
-
Sample Filtration: To prevent contamination and potential clogging of the LC system and mass spectrometer interface, the final sample solution should be filtered through a 0.22 µm syringe filter.
Ionization Technique: Electrospray Ionization (ESI)
The selection of an appropriate ionization technique is governed by the physicochemical properties of the analyte. For this compound, a polar, non-volatile molecule, Electrospray Ionization (ESI) is the method of choice. ESI is a "soft" ionization technique that minimizes in-source fragmentation, thereby preserving the molecular ion for subsequent analysis.[2]
Causality for Selecting ESI:
-
Polarity: The presence of the amide functionality within the quinolinone ring system imparts sufficient polarity for efficient ionization via ESI.
-
Soft Ionization: ESI typically generates protonated molecules ([M+H]⁺), providing a clear and direct measurement of the molecular weight, which is the foundational piece of data for structural elucidation.[2] For this compound, the expected protonated molecule will have a mass-to-charge ratio (m/z) of 162.2.
Structural Elucidation through Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) is a powerful technique for unraveling the structure of a molecule. This is achieved by isolating the molecular ion and subjecting it to fragmentation through collision-induced dissociation (CID).[3] The resulting fragment ions create a unique "fingerprint" that is characteristic of the molecule's structure.
Predicted Fragmentation Pathways
Based on the principles of mass spectral fragmentation and the known behavior of related N-heterocyclic compounds, we can predict the major fragmentation pathways for protonated this compound.[4][5] The precursor ion for our MS/MS analysis will be the protonated molecule at m/z 162.2.
Diagram 1: Proposed Fragmentation Pathways for Protonated this compound
Caption: Predicted primary fragmentation pathways for [M+H]⁺ of this compound.
Table 1: Predicted Fragment Ions and Their Origins
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragmentation Mechanism |
| 162.2 | 134.2 | CO (28 Da) | A characteristic loss for lactam-containing structures, involving the cleavage of the carbonyl group. |
| 162.2 | 147.2 | CH₃ (15 Da) | Loss of the methyl group from the aromatic ring. |
| 162.2 | 134.2 | C₂H₄ (28 Da) | A retro-Diels-Alder (RDA) type fragmentation of the dihydro-quinolinone ring. |
Experimental Workflow for MS/MS Analysis
Diagram 2: Experimental Workflow for LC-MS/MS Analysis
Caption: A standard workflow for the LC-MS/MS analysis of small molecules.
Protocol 2: Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
-
Instrument Configuration: Employ a triple quadrupole, ion trap, or Orbitrap mass spectrometer equipped with an ESI source operating in positive ion mode.
-
MS1 Analysis: Initially, perform a full scan MS1 experiment to confirm the presence and isolation of the protonated molecular ion at m/z 162.2.
-
Product Ion Scan: Configure a product ion scan experiment where the ion at m/z 162.2 is selectively isolated as the precursor ion.
-
Collision Energy Optimization: Systematically vary the collision energy (typically within a range of 10-50 eV) to determine the optimal energy that yields a rich and informative fragmentation spectrum.
-
Data Acquisition and Analysis: Acquire the MS/MS spectrum and meticulously compare the observed fragment ions with the predicted fragmentation pathways to confirm the structure of the analyte.
Quantitative Analysis: Best Practices for Method Development
For quantitative applications, such as in pharmacokinetic or pharmacodynamic studies, a highly specific and sensitive method is required. This is typically achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Table 2: Key Parameters for a Quantitative LC-MS/MS Method
| Parameter | Recommended Setting | Rationale |
| Liquid Chromatography | ||
| Column | C18, 2.1 x 50 mm, 1.8 µm | Offers excellent retention and peak shape for this class of compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | A standard aqueous mobile phase for reverse-phase chromatography. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | A standard organic mobile phase for reverse-phase chromatography. |
| Gradient | 10-90% B over 5 minutes | A typical starting gradient for method development. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm internal diameter column. |
| Mass Spectrometry | ||
| Ionization Mode | Positive ESI | As previously justified. |
| MRM Transitions | Quantifier: 162.2 -> 134.2Qualifier: 162.2 -> 147.2 | The most intense transition should be used for quantification, with a second transition for confirmation, enhancing specificity. |
| Dwell Time | 50-100 ms | Provides a good balance between signal intensity and the number of data points across the chromatographic peak. |
Conclusion: A Roadmap for Confident Analysis
This technical guide has provided a detailed roadmap for the comprehensive mass spectrometric analysis of this compound. By adhering to the principles of sound experimental design, leveraging the power of tandem mass spectrometry for structural elucidation, and implementing robust quantitative methodologies, researchers can achieve a high degree of confidence in their analytical results. The integration of theoretical understanding with practical, validated protocols, as outlined in this document, will empower scientists to effectively characterize this important molecule and accelerate their research and development endeavors.
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An In-Depth Technical Guide to the FT-IR Spectrum of 5-Methyl-3,4-dihydroquinolin-2(1H)-one
This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 5-Methyl-3,4-dihydroquinolin-2(1H)-one. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and detailed spectral interpretation of this heterocyclic compound. The insights provided herein are grounded in established spectroscopic principles and data from analogous molecular structures.
Introduction: The Vibrational Signature of a Bioactive Scaffold
This compound belongs to the dihydroquinolinone class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules.[1] Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of a molecule.[2] By interacting with infrared radiation, the functional groups within this compound absorb energy at specific frequencies, creating a unique spectral fingerprint. This fingerprint provides invaluable information about the molecule's structure, bonding, and chemical environment.
The structure of this compound incorporates several key functional groups that give rise to characteristic absorption bands in the FT-IR spectrum: a secondary cyclic amide (a lactam), an aromatic ring, and aliphatic methylene and methyl groups. Understanding the vibrational behavior of these components is crucial for structural elucidation and quality control in synthetic and medicinal chemistry applications.
Theoretical Framework: Deciphering Molecular Vibrations
The FT-IR spectrum is a plot of infrared intensity versus wavenumber (cm⁻¹). The position, intensity, and shape of the absorption bands are directly related to the vibrational modes of the molecule's covalent bonds. For this compound, the primary vibrational modes of interest include:
-
N-H Stretching: The secondary amide in the lactam ring exhibits a characteristic N-H stretching vibration. In the solid state, this band is often broadened due to hydrogen bonding.[3]
-
C=O Stretching: The carbonyl group of the six-membered lactam ring gives a strong and distinct absorption band. Its frequency is sensitive to ring strain and conjugation.[4]
-
Aromatic C-H and C=C Stretching: The benzene ring gives rise to sharp C-H stretching bands at wavenumbers slightly higher than their aliphatic counterparts, as well as characteristic C=C in-ring stretching vibrations.[5][6]
-
Aliphatic C-H Stretching: The methyl and methylene groups in the dihydro portion of the molecule have characteristic symmetric and asymmetric stretching vibrations.[7][8]
-
Bending Vibrations: In the fingerprint region (below 1500 cm⁻¹), complex bending vibrations (scissoring, rocking, wagging, and twisting) for C-H and N-H bonds, as well as aromatic out-of-plane bending, provide further structural information.[5]
Experimental Protocol: Acquiring a High-Fidelity Spectrum
Attenuated Total Reflectance (ATR) is a widely used FT-IR sampling technique that requires minimal to no sample preparation, making it ideal for solid and liquid samples.[9][10][11]
Methodology: ATR-FTIR Spectroscopy
-
Instrument Preparation: Ensure the FT-IR spectrometer and the ATR accessory, typically equipped with a diamond or zinc selenide crystal, are clean and properly aligned.[12]
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is a critical step to correct for atmospheric and instrumental interferences.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface.
-
Data Acquisition: Collect the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Spectral Interpretation: The Molecular Fingerprint of this compound
The following is a detailed interpretation of the expected FT-IR spectrum of this compound, based on established group frequencies and data from analogous compounds.
High-Frequency Region (4000-2500 cm⁻¹)
-
N-H Stretching (νN-H): A moderately intense, and likely broad, absorption band is expected in the region of 3200-3100 cm⁻¹ . This broadening is characteristic of intermolecular hydrogen bonding between the N-H group of one molecule and the C=O group of another in the solid state.[3] In dilute solution, this band would appear sharper and at a higher frequency.
-
Aromatic C-H Stretching (νC-H): Weak to medium intensity, sharp absorption bands are anticipated just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. These are characteristic of the C-H stretching vibrations on the aromatic ring.[5][6]
-
Aliphatic C-H Stretching (νC-H): Multiple absorption bands of medium to strong intensity are expected just below 3000 cm⁻¹, in the range of 2965-2850 cm⁻¹ . These correspond to the asymmetric and symmetric stretching vibrations of the methyl (-CH₃) and methylene (-CH₂) groups.[7][8] Specifically, the asymmetric CH₃ stretch is expected around 2962 cm⁻¹, the asymmetric CH₂ stretch around 2926 cm⁻¹, the symmetric CH₃ stretch around 2872 cm⁻¹, and the symmetric CH₂ stretch around 2853 cm⁻¹.[7]
Carbonyl and Double Bond Region (1800-1500 cm⁻¹)
-
C=O Stretching (νC=O): A very strong and sharp absorption band is predicted in the range of 1680-1660 cm⁻¹ . This is the characteristic amide I band, primarily due to the C=O stretching vibration of the six-membered lactam ring.[3][4] Its position is consistent with that of a six-membered cyclic amide, which is not significantly affected by ring strain.
-
Aromatic C=C Stretching (νC=C): Two to three medium to strong intensity bands are expected in the 1600-1450 cm⁻¹ region, which are characteristic of the carbon-carbon stretching vibrations within the aromatic ring.[5][6]
Fingerprint Region (1500-400 cm⁻¹)
This region contains a multitude of complex vibrational modes that are unique to the molecule.
-
N-H Bending (δN-H): A medium intensity band, often referred to as the amide II band, is expected around 1550 cm⁻¹ . This band arises from a coupling of N-H in-plane bending and C-N stretching vibrations. However, in some lactams, this band can be weak or absent.[3]
-
Aliphatic C-H Bending (δC-H): The scissoring vibration of the methylene groups is expected around 1465 cm⁻¹ , while the symmetric bending ("umbrella" mode) of the methyl group should appear near 1375 cm⁻¹ .[7]
-
C-N Stretching (νC-N): The stretching vibration of the C-N bond in the lactam ring is expected to appear in the 1400-1300 cm⁻¹ region.
-
Aromatic C-H Out-of-Plane Bending (γC-H): Strong absorption bands in the 900-675 cm⁻¹ region are due to the out-of-plane bending of the aromatic C-H bonds. The exact position of these bands is diagnostic of the substitution pattern on the benzene ring.[5]
Summary of Expected FT-IR Absorption Bands
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3200-3100 | N-H Stretch | Secondary Amide (Lactam) | Medium, Broad |
| 3100-3000 | C-H Stretch | Aromatic | Medium, Sharp |
| 2965-2850 | C-H Asymmetric & Symmetric Stretch | Methyl (-CH₃) & Methylene (-CH₂) | Medium to Strong |
| 1680-1660 | C=O Stretch (Amide I) | Six-membered Lactam | Very Strong, Sharp |
| 1600-1450 | C=C Stretch | Aromatic Ring | Medium to Strong |
| ~1550 | N-H Bend (Amide II) | Secondary Amide (Lactam) | Medium |
| ~1465 | C-H Bend (Scissoring) | Methylene (-CH₂) | Medium |
| ~1375 | C-H Bend (Symmetric) | Methyl (-CH₃) | Medium |
| 1400-1300 | C-N Stretch | Lactam | Medium |
| 900-675 | C-H Out-of-Plane Bend | Aromatic | Strong |
Conclusion: A Versatile Tool for Structural Verification
The FT-IR spectrum of this compound provides a detailed and unique vibrational fingerprint that is indispensable for its structural confirmation and purity assessment. The characteristic absorption bands for the N-H and C=O groups of the lactam ring, in conjunction with the vibrations of the aromatic and aliphatic moieties, allow for a confident identification of the molecule. This technical guide serves as a foundational resource for researchers, enabling the effective application of FT-IR spectroscopy in the synthesis, characterization, and development of novel therapeutic agents based on the dihydroquinolinone scaffold.
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An In-depth Technical Guide to the Synthesis of 5-Methyl-3,4-dihydroquinolin-2(1H)-one
Foreword: The Enduring Significance of the Dihydroquinolinone Scaffold
The 3,4-dihydroquinolin-2(1H)-one nucleus is a privileged scaffold in medicinal chemistry and drug development. Its rigid, bicyclic structure provides a unique three-dimensional framework for the precise orientation of functional groups, enabling potent and selective interactions with a variety of biological targets. The strategic placement of substituents on this core can profoundly influence pharmacological activity, making it a versatile template for the design of novel therapeutics. The 5-methyl variant, 5-Methyl-3,4-dihydroquinolin-2(1H)-one, serves as a foundational building block in the synthesis of more complex molecules, and its preparation is a key step in many drug discovery programs.
While a singular "discovery" of this specific molecule is not prominently documented in the annals of chemical literature, its synthesis falls under the umbrella of well-established and continuously evolving methodologies for constructing the quinolinone core. This guide provides an in-depth exploration of two distinct and powerful synthetic strategies for the preparation of this compound: a classical intramolecular Friedel-Crafts acylation and a modern visible-light-induced photoredox cyclization. Through a detailed examination of these methods, we will elucidate the causal relationships behind experimental choices and provide actionable protocols for researchers in the field.
Part I: The Classical Approach - Intramolecular Friedel-Crafts Acylation
The intramolecular Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry for the formation of cyclic ketones fused to aromatic rings.[1][2] This powerful reaction relies on the generation of a highly electrophilic acylium ion that is subsequently attacked by an intramolecular nucleophilic aromatic ring.
Causality Behind the Experimental Design
The successful synthesis of this compound via this route hinges on the careful design of the precursor molecule, 3-(2-methylanilino)propanoic acid.
-
The Anilino Moiety : The nitrogen atom of the aniline is first acylated to form the corresponding propanoic acid derivative. The electron-donating nature of the methyl group on the aniline ring enhances the nucleophilicity of the aromatic system, thereby facilitating the subsequent electrophilic aromatic substitution.
-
The Propanoic Acid Sidechain : This three-carbon chain acts as a flexible linker, positioning the carboxylic acid group in close proximity to the ortho position of the aromatic ring, a prerequisite for a successful 6-membered ring closure.
-
The Choice of Catalyst : A strong acid catalyst is essential to activate the carboxylic acid and generate the reactive acylium ion intermediate. Polyphosphoric acid (PPA) or Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) are commonly employed for this purpose due to their high dehydrating and protonating capabilities.[3]
The overall transformation is a robust and reliable method for the construction of the dihydroquinolinone core, driven by the formation of a stable, fused aromatic system.
Visualizing the Workflow: Intramolecular Friedel-Crafts Acylation
Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation.
Detailed Experimental Protocol: Intramolecular Friedel-Crafts Acylation
Step 1: Synthesis of 3-(m-Toluidino)propanoic acid (Precursor)
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve m-toluidine (1.0 eq.) in a suitable solvent such as water or ethanol.
-
Addition of Acrylic Acid : Slowly add acrylic acid (1.1 eq.) to the stirred solution. An exothermic reaction may be observed.
-
Reaction Conditions : Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Isolation : Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 3-(m-toluidino)propanoic acid as a solid.
Step 2: Intramolecular Friedel-Crafts Acylation
-
Reaction Setup : In a flask equipped with a mechanical stirrer and a thermometer, place polyphosphoric acid (PPA) (10-20 times the weight of the precursor).
-
Addition of Precursor : Heat the PPA to 80-90 °C and slowly add the 3-(m-toluidino)propanoic acid (1.0 eq.) in portions, ensuring the temperature does not exceed 100 °C.
-
Reaction Conditions : After the addition is complete, heat the reaction mixture to 120-140 °C and maintain for 2-4 hours. The mixture will become viscous.
-
Workup and Isolation : Cool the reaction mixture to approximately 80 °C and carefully pour it onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the product.
-
Purification : Collect the crude product by filtration, wash thoroughly with water until the washings are neutral, and then wash with a cold, dilute sodium bicarbonate solution to remove any unreacted acid. The crude this compound can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
Part II: The Modern Approach - Visible-Light-Induced Photoredox Cyclization
In recent years, photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of challenging chemical bonds under mild and environmentally benign conditions.[4][5][6] The synthesis of dihydroquinolinones from N-arylacrylamides is a prime example of the utility of this technology.[4][7]
Causality Behind the Experimental Design
This modern approach leverages the principles of photochemistry and single-electron transfer to achieve the desired cyclization.
-
The N-arylacrylamide Precursor : The precursor for this reaction, N-methyl-N-(m-tolyl)acrylamide, is readily prepared from m-toluidine and acryloyl chloride. The acrylamide functionality serves as the radical acceptor, while the N-aryl group is the site of cyclization.
-
The Photocatalyst : An organic photocatalyst, such as 4CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene), is employed to absorb visible light and initiate the single-electron transfer process.[4] These catalysts are often preferred over their transition-metal counterparts due to their lower toxicity and cost.
-
Visible Light as the Energy Source : The use of visible light (e.g., from blue LEDs) provides a mild and sustainable energy source to drive the reaction, avoiding the need for high temperatures or harsh reagents.
-
Reaction Mechanism : Upon irradiation with visible light, the photocatalyst is excited to a high-energy state. It then engages in a single-electron transfer with the N-arylacrylamide, generating a radical cation intermediate. This intermediate undergoes a 6-endo-trig radical cyclization onto the aromatic ring, followed by rearomatization and reduction to afford the final product.
Visualizing the Workflow: Photoredox Cyclization
Caption: Workflow for the synthesis of this compound via photoredox catalysis.
Detailed Experimental Protocol: Visible-Light-Induced Photoredox Cyclization
Step 1: Synthesis of N-Methyl-N-(m-tolyl)acrylamide (Precursor)
-
Reaction Setup : To a stirred solution of N-methyl-m-toluidine (1.0 eq.) and a suitable base such as triethylamine or pyridine (1.2 eq.) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add acryloyl chloride (1.1 eq.) dropwise.
-
Reaction Conditions : Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup and Isolation : Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure N-methyl-N-(m-tolyl)acrylamide.
Step 2: Photoredox Cyclization
-
Reaction Setup : In a reaction vessel (e.g., a Schlenk tube or a vial), combine N-methyl-N-(m-tolyl)acrylamide (1.0 eq.), the photocatalyst 4CzIPN (1-5 mol%), and a degassed anhydrous solvent such as acetonitrile or 1,4-dioxane.
-
Degassing : Thoroughly degas the reaction mixture by several freeze-pump-thaw cycles or by sparging with an inert gas for 15-30 minutes.
-
Reaction Conditions : Place the reaction vessel in front of a visible light source (e.g., a 35W blue LED lamp) and stir vigorously at room temperature for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup and Isolation : Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification : Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the desired this compound.
Comparative Analysis of Synthetic Methodologies
| Parameter | Intramolecular Friedel-Crafts Acylation | Visible-Light-Induced Photoredox Cyclization |
| Reaction Conditions | High temperatures (120-140 °C), strong acid | Room temperature, mild conditions |
| Reagents | Stoichiometric strong acid (PPA) | Catalytic amount of photocatalyst |
| Atom Economy | Moderate, generates significant acidic waste | High, minimal waste generation |
| Substrate Scope | Generally robust for electron-rich systems | Broad, tolerates a wide range of functional groups |
| Environmental Impact | High, due to harsh conditions and waste | Low, utilizes sustainable energy and catalyst |
| Yields | Typically good to excellent | Generally good to excellent |
Conclusion: A Synthesis Toolbox for a Privileged Scaffold
The synthesis of this compound exemplifies the evolution of synthetic organic chemistry. The classical intramolecular Friedel-Crafts acylation remains a powerful and reliable method, particularly for large-scale preparations where cost and simplicity are paramount. However, the advent of modern techniques like visible-light-induced photoredox catalysis offers a milder, more sustainable, and often more versatile alternative.[8] The choice of synthetic route will ultimately depend on the specific requirements of the research program, including scale, available resources, and the desired level of functional group tolerance. This guide provides the foundational knowledge and practical protocols for researchers to confidently access this valuable chemical entity, paving the way for future discoveries in drug development and materials science.
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ResearchGate. (2019). Synthesis of quinolines through intramolecular Friedel–Crafts acylation. Retrieved from [Link]
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ACS Publications. (2018). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. Retrieved from [Link]
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A Technical Guide to the Solubility of 5-Methyl-3,4-dihydroquinolin-2(1H)-one in Organic Solvents
Foreword: The Crucial Role of Solubility in Drug Discovery
In the landscape of drug development and medicinal chemistry, the solubility of a compound is a critical physicochemical property that dictates its fate from early-stage screening to final formulation.[1][2] Poor solubility can lead to unreliable results in in-vitro assays, hinder purification processes, and ultimately result in low bioavailability, dooming a promising therapeutic candidate.[2] This guide provides a comprehensive overview of the theoretical principles and practical methodologies for determining the solubility of 5-Methyl-3,4-dihydroquinolin-2(1H)-one, a heterocyclic compound with a lactam structure, in various organic solvents. This document is intended for researchers, scientists, and drug development professionals seeking to understand and experimentally quantify the solubility of this and structurally related molecules.
Theoretical Framework for Predicting Solubility
Before embarking on experimental determination, a theoretical understanding of the factors governing solubility can guide solvent selection and experimental design. The principle of "like dissolves like" serves as a foundational concept, suggesting that substances with similar polarities are more likely to be soluble in one another.[3][4]
1.1. Molecular Structure and Polarity
This compound possesses a bicyclic structure containing both aromatic and aliphatic components. The presence of the lactam functional group (a cyclic amide) introduces a polar character due to the carbonyl (C=O) and the N-H group, which can act as a hydrogen bond donor and acceptor. The aromatic ring and the methyl group contribute to its nonpolar characteristics. The overall polarity of the molecule is a balance of these features. Consequently, it is expected to exhibit moderate solubility in a range of organic solvents.
1.2. Intermolecular Forces and Solvation
The dissolution of a solid solute in a liquid solvent involves the overcoming of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. For this compound, the key intermolecular forces are:
-
Van der Waals forces: Present in all molecules, arising from temporary fluctuations in electron density. These are the primary forces in nonpolar solvents.
-
Dipole-dipole interactions: The polar lactam group will interact favorably with polar solvent molecules.
-
Hydrogen bonding: The N-H group can donate a hydrogen bond, and the carbonyl oxygen can accept a hydrogen bond. Solvents capable of hydrogen bonding (e.g., alcohols) are likely to be good solvents.
The interplay of these forces is visualized in the diagram below.
Caption: Intermolecular forces governing the dissolution of this compound.
1.3. Hansen Solubility Parameters (HSP)
A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[5][6] This model decomposes the total Hildebrand solubility parameter into three components: dispersion (δd), polar (δp), and hydrogen bonding (δh).[5] The principle is that substances with similar HSP values are likely to be miscible. The distance (Ra) between the HSP of two substances can be calculated, and a smaller distance suggests higher solubility.[7]
Table 1: Hansen Solubility Parameters for Common Organic Solvents
| Solvent | δd (MPa⁰.⁵) | δp (MPa⁰.⁵) | δh (MPa⁰.⁵) |
| Hexane | 14.9 | 0.0 | 0.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Tetrahydrofuran | 16.8 | 5.7 | 8.0 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Methanol | 15.1 | 12.3 | 22.3 |
| Dichloromethane | 17.0 | 7.3 | 7.1 |
| Dimethyl Sulfoxide | 18.4 | 16.4 | 10.2 |
| Acetonitrile | 15.3 | 18.0 | 6.1 |
Note: Data compiled from various sources.[7][8]
Experimental Determination of Thermodynamic Solubility
The "gold standard" for determining thermodynamic (equilibrium) solubility is the shake-flask method.[9][10] This method involves adding an excess of the solid compound to a solvent and allowing it to equilibrate until a saturated solution is formed. The concentration of the dissolved compound is then measured.[1][11]
2.1. The Shake-Flask Method: A Step-by-Step Protocol
This protocol outlines the determination of the solubility of this compound in a given organic solvent at a specified temperature.
Apparatus and Reagents:
-
This compound (solid, pure)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer and quartz cuvettes
Protocol:
-
Preparation:
-
Accurately weigh an excess amount of this compound into a vial. "Excess" means that undissolved solid should be visible at the end of the experiment.[10]
-
Add a known volume of the chosen organic solvent to the vial.
-
-
Equilibration:
-
Tightly cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 300 RPM).[10]
-
Allow the mixture to equilibrate for a sufficient time, typically 24 to 72 hours, to ensure thermodynamic equilibrium is reached.[1][10]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove all undissolved solid.[10] This step is critical to avoid overestimation of solubility.
-
-
Analysis (UV-Vis Spectrophotometry):
-
Prepare a series of standard solutions of known concentrations of this compound in the same solvent.
-
Determine the wavelength of maximum absorbance (λmax) of the compound by scanning a standard solution.
-
Measure the absorbance of the standard solutions at λmax to construct a calibration curve (Absorbance vs. Concentration).
-
Dilute the filtered sample solution with the solvent as necessary to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.
-
Calculate the original concentration of the saturated solution, accounting for any dilutions. This value represents the solubility.
-
2.2. Alternative Analytical Techniques
While UV-Vis spectroscopy is widely used, other techniques can be employed, especially for compounds with poor UV absorbance or in complex matrices.[12] These include:
-
High-Performance Liquid Chromatography (HPLC): Offers high sensitivity and selectivity.[13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for very low solubility measurements and for confirming the identity of the compound.[1][2]
The overall workflow for the shake-flask method is depicted below.
Caption: Experimental workflow for the shake-flask solubility determination method.
Data Presentation and Interpretation
The results of the solubility experiments should be tabulated for clarity and ease of comparison.
Table 2: Template for Recording Experimental Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Observations |
| e.g., Ethanol | 25 | |||
| e.g., Acetone | 25 | |||
| e.g., Toluene | 25 | |||
| e.g., Dichloromethane | 25 |
Interpreting these results in the context of the solvent properties (polarity, HSP) will provide valuable insights into the physicochemical nature of this compound and aid in the rational selection of solvents for future applications such as reaction chemistry, purification, and formulation.
Conclusion
Determining the solubility of this compound in organic solvents is a fundamental step in its characterization for any application in drug discovery and development. This guide has provided a robust framework, combining theoretical prediction with a detailed, field-proven experimental protocol. By systematically applying the principles of molecular interactions and executing the shake-flask method with precision, researchers can obtain reliable and reproducible solubility data. This information is not merely a set of numbers but a critical dataset that informs subsequent experimental design, accelerates the development timeline, and ultimately contributes to the successful progression of new chemical entities.
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An In-depth Technical Guide to the Stability of 5-Methyl-3,4-dihydroquinolin-2(1H)-one
Abstract
This technical guide provides a comprehensive analysis of the chemical stability of 5-Methyl-3,4-dihydroquinolin-2(1H)-one, a heterocyclic compound of interest in drug discovery and development. The stability of this molecule is evaluated under various stress conditions, including hydrolysis (acidic, basic, neutral), oxidation, heat, and photolysis, in alignment with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2] This document details the intrinsic stability of the core dihydroquinolinone scaffold, proposes likely degradation pathways, and provides validated analytical methodologies for monitoring its integrity. The insights herein are intended to guide researchers, scientists, and drug development professionals in formulating, storing, and handling this compound to ensure its quality, safety, and efficacy.
Introduction: The Dihydroquinolinone Scaffold
The 3,4-dihydroquinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of biologically active compounds.[3] Derivatives have been investigated for various therapeutic applications, including oncology and neurology.[4][5] this compound, the subject of this guide, incorporates this key heterocyclic system. Understanding its intrinsic chemical stability is a critical prerequisite for its advancement in any research or development pipeline.[6] Forced degradation studies, which deliberately expose the compound to harsh conditions, are essential for identifying potential degradation products and establishing degradation pathways.[7][8]
Molecular Structure:
-
IUPAC Name: 5-Methyl-3,4-dihydro-1H-quinolin-2-one
-
Molecular Formula: C₁₀H₁₁NO
-
Core Scaffold: A bicyclic structure featuring a benzene ring fused to a six-membered lactam (a cyclic amide) ring.
The stability of this molecule is primarily dictated by the reactivity of the lactam ring and the susceptibility of the aromatic system and its substituents to environmental factors.[9][10]
Predicted Stability Profile: Forced Degradation Analysis
Forced degradation studies are designed to accelerate the degradation process to predict the compound's stability over its shelf life and to develop stability-indicating analytical methods.[2] The conditions described below are based on standard industry practices and ICH guidelines Q1A(R2).[11][12][13]
Hydrolytic Stability
Hydrolysis is a key degradation pathway for compounds containing labile functional groups like amides. For this compound, the primary site of hydrolytic attack is the amide bond within the six-membered lactam ring.
-
Acidic Conditions (e.g., 0.1 M HCl at 60°C): Under acidic conditions, the carbonyl oxygen of the lactam can be protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the C-N amide bond, opening the lactam ring to form an amino acid derivative, 3-(2-amino-4-methylphenyl)propanoic acid.
-
Basic Conditions (e.g., 0.1 M NaOH at 60°C): In alkaline environments, the lactam is susceptible to hydroxide-ion-mediated hydrolysis.[10] The hydroxide ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that collapses to cleave the amide bond, yielding the salt of the corresponding amino acid. The reaction is typically irreversible.[10]
-
Neutral Conditions (e.g., Water at 60°C): The lactam ring is expected to be relatively stable in neutral water at ambient temperatures. Six-membered lactams (δ-valerolactams) exhibit minimal ring strain and are generally less susceptible to hydrolysis compared to smaller, more strained rings like β-lactams.[14][15][16] Significant degradation would likely require elevated temperatures.
Oxidative Stability
Oxidative degradation can be a significant issue for electron-rich aromatic systems.
-
Conditions (e.g., 3% H₂O₂ at room temperature): The dihydroquinolinone ring system, particularly the electron-rich benzene portion, is susceptible to oxidation. Potential reactions include aromatic hydroxylation or the formation of N-oxides. The benzylic position (C4) adjacent to the aromatic ring could also be a site of oxidative attack.
Photostability
Many quinoline and quinolinone derivatives are known to be photosensitive.[17][18]
-
Conditions (e.g., ICH Q1B specified light exposure): Exposure to UV or visible light can induce photochemical degradation.[19] Potential degradation pathways include photo-oxidation or photorearrangement reactions on the quinoline ring system.[20] Discoloration, often to yellow or brown, is a common indicator of such degradation.[17] To mitigate this, the compound should be stored in light-protected containers.
Thermal Stability
-
Conditions (e.g., Dry heat at 80°C): this compound is predicted to have good thermal stability in its solid state. Degradation under dry heat is generally less pronounced than hydrolytic or oxidative degradation unless the temperature is significantly elevated, approaching the compound's melting point.
Summary of Predicted Degradation
The following table summarizes the expected stability of this compound under various forced degradation conditions. The percent degradation is a predictive estimation to illustrate relative lability.
| Stress Condition | Reagent/Parameters | Predicted Degradation | Likely Primary Degradation Product(s) |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | Significant | 3-(2-amino-4-methylphenyl)propanoic acid |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | Significant | Sodium 3-(2-amino-4-methylphenyl)propanoate |
| Oxidation | 3% H₂O₂, RT, 24h | Moderate | Hydroxylated derivatives, N-oxides |
| Photolytic | ICH Q1B Light Box | Moderate to Significant | Photo-oxidation/rearrangement products |
| Thermal (Dry Heat) | 80°C, 72h | Low | Minimal degradation |
| Neutral Hydrolysis | Water, 60°C, 72h | Low to Moderate | 3-(2-amino-4-methylphenyl)propanoic acid |
Analytical Methodology for Stability Assessment
A validated stability-indicating analytical method is crucial for accurately quantifying the decrease in the parent compound and detecting the formation of degradation products.[21][22] High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) detector is the most common and effective technique.[23][24]
Recommended HPLC-PDA Method
This protocol provides a self-validating system for monitoring the stability of this compound.
Protocol Steps:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A linear gradient starting from 95% A / 5% B, ramping to 5% A / 95% B over 20 minutes, followed by a 5-minute hold and a 5-minute re-equilibration.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the λmax of the parent compound (e.g., ~254 nm) and collect spectra from 200-400 nm for peak purity analysis.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.
-
For analysis, dilute the stock solution and the stressed samples to a final concentration of approximately 0.1 mg/mL using the initial mobile phase composition.
-
-
System Suitability Test (SST):
-
Before sample analysis, perform at least five replicate injections of a standard solution.
-
Acceptance Criteria: The relative standard deviation (RSD) for peak area and retention time should be less than 2.0%. The theoretical plates should be >2000, and the tailing factor should be <1.5. This ensures the system is performing adequately.
-
-
Analysis and Data Interpretation:
-
Inject the stressed samples.
-
Identify the parent peak by its retention time compared to an unstressed standard.
-
New peaks observed in the stressed samples are potential degradation products.
-
Use the PDA detector to perform peak purity analysis on the parent peak in the stressed samples to ensure it is not co-eluting with any degradants. This is a critical step for a trustworthy, stability-indicating method.
-
Calculate the percentage of degradation using the area normalization method.
-
Visualization of Workflows and Pathways
Diagrams provide a clear visual representation of complex processes and chemical transformations.
Experimental Workflow
The following diagram outlines the logical flow of a forced degradation study, from sample preparation to data analysis.
Caption: A typical experimental workflow for forced degradation studies.
Proposed Degradation Pathway
The diagram below illustrates the proposed mechanism for the acid-catalyzed hydrolytic degradation of this compound.
Caption: Proposed pathway for acid-catalyzed hydrolysis of the lactam ring.
Recommendations for Storage and Handling
Based on the predicted stability profile, the following recommendations are provided to maintain the integrity of this compound:
-
Storage: The solid material should be stored in well-sealed, light-resistant containers at controlled room temperature or refrigerated (2-8°C) to minimize potential thermal and photolytic degradation.
-
Solution Preparation: Solutions should be prepared fresh whenever possible. If stock solutions need to be stored, they should be kept refrigerated in amber vials and their stability validated over the intended period of use. Avoid extreme pH conditions in formulated solutions unless required for the application, in which case stability must be thoroughly characterized.
-
Handling: Handle the material in an environment with controlled humidity, as moisture can contribute to hydrolysis over long-term storage.
Conclusion
This compound is a moderately stable compound. Its primary liabilities are hydrolytic degradation of the lactam ring under both acidic and basic conditions and potential photodegradation. It exhibits greater stability to oxidation and thermal stress. A well-designed, validated, stability-indicating HPLC method, such as the one described in this guide, is essential for monitoring its purity and ensuring data integrity in research and development settings. By understanding these stability characteristics, scientists can implement appropriate handling, storage, and formulation strategies to ensure the quality and reliability of this promising chemical entity.
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Imming, P., et al. (2000). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. Journal of Medicinal Chemistry, 43(22), 4328-31. [Link]
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ACS Publications. (2000). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. Journal of Medicinal Chemistry. [Link]
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Spectroscopy Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]
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European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]
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Longdom. (n.d.). Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. [Link]
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ResearchGate. (2025). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. [Link]
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ResearchGate. (2025). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]
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ACS Publications. (2019). Photorearrangement of Quinoline-Protected Dialkylanilines and the Photorelease of Aniline-Containing Biological Effectors. The Journal of Organic Chemistry. [Link]
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European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]
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PubChem. (n.d.). 3,4-Dihydro-5-hydroxy-2(1H)-quinolinone. [Link]
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Global Substance Registration System. (n.d.). 5-METHYL-3,4-DIHYDROISOQUINOLIN-1(2H)-ONE. [Link]
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PubMed. (2019). Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors. Journal of Medicinal Chemistry. [Link]
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MDPI. (n.d.). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. [Link]
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A Theoretical and Computational Investigation of 5-Methyl-3,4-dihydroquinolin-2(1H)-one: A Guide for Drug Discovery and Development
Abstract
5-Methyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound belonging to the quinolinone class, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules.[1][2][3] This technical guide provides a comprehensive theoretical framework for understanding the structural, electronic, and spectroscopic properties of this molecule through the lens of computational chemistry. By employing Density Functional Theory (DFT), we can elucidate key molecular characteristics that are crucial for rational drug design and development. This document serves as a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed protocols for the in-silico investigation of this important chemical entity.
Introduction: The Significance of the Quinolinone Scaffold
Quinoline and its derivatives are fundamental building blocks in the creation of synthetic compounds with a wide array of biological activities.[1][4] The 3,4-dihydroquinolin-2(1H)-one core, in particular, is a privileged structure in medicinal chemistry, appearing in various therapeutic agents.[3] The introduction of a methyl group at the 5-position can significantly influence the molecule's steric and electronic properties, potentially altering its interaction with biological targets.[3][5]
Theoretical calculations provide a powerful, non-invasive means to predict and understand the behavior of molecules at the atomic level. By simulating molecular properties, we can gain insights that guide synthesis, inform structure-activity relationship (SAR) studies, and aid in the identification of potential drug candidates.[6][7] This guide will detail the application of DFT to explore the optimized geometry, vibrational frequencies, and electronic landscape of this compound.
Computational Methodology: A Validated Approach
The theoretical investigation of quinoline derivatives is commonly performed using Density Functional Theory (DFT), a robust quantum mechanical modeling method for studying the electronic structure of many-body systems.[6] The choice of functional and basis set is critical for obtaining accurate and reliable results.
Software and Theoretical Level
All calculations outlined in this guide are proposed to be performed using the Gaussian suite of programs, a widely used software package in computational chemistry.[6] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a frequently employed method for calculations on organic molecules, offering a good balance between accuracy and computational cost.[6][7] For a more comprehensive analysis of electronic properties, the use of a split-valence triple-zeta basis set augmented with diffuse and polarization functions, such as 6-311++G(d,p), is recommended.[7][8]
Step-by-Step Computational Protocol
-
Structure Input: The initial 3D structure of this compound is built using molecular modeling software.
-
Geometry Optimization: A full geometry optimization is performed without any symmetry constraints to locate the global minimum on the potential energy surface. This step is crucial for obtaining a stable, low-energy conformation of the molecule.
-
Frequency Calculation: Following optimization, a frequency calculation is carried out at the same level of theory to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (IR and Raman), which can be compared with experimental data for validation.[4][9]
-
Electronic Property Analysis: Based on the optimized geometry, a range of electronic properties are calculated. This includes the analysis of Frontier Molecular Orbitals (HOMO and LUMO), the generation of a Molecular Electrostatic Potential (MEP) map, and the calculation of global reactivity descriptors.[5][7][8]
Results and Discussion: Unveiling Molecular Properties
This section presents the hypothetical results of the theoretical calculations on this compound, providing insights into its inherent chemical nature.
Optimized Molecular Geometry
The geometry optimization reveals the most stable three-dimensional arrangement of the atoms in the molecule. Key bond lengths and angles are crucial for understanding its structural characteristics.
Table 1: Selected Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C2=O12 | 1.23 Å |
| N1-C2 | 1.37 Å | |
| C4a-C5 | 1.40 Å | |
| C5-C6 | 1.39 Å | |
| C5-C11 | 1.51 Å | |
| Bond Angle | C3-C4-C4a | 112.5° |
| C4-C4a-C8a | 120.1° | |
| C6-C5-C11 | 121.8° | |
| Dihedral Angle | C4-C4a-C5-C6 | 178.5° |
Note: The numbering scheme is based on standard IUPAC nomenclature for the quinolinone ring.
The calculated bond lengths within the benzene ring are indicative of aromatic character. The C=O bond length is typical for a carbonyl group in an amide. The dihedral angle between the aliphatic and aromatic rings suggests a nearly planar fusion.
Vibrational Analysis
The calculated vibrational frequencies can be correlated with experimental IR and Raman spectra to confirm the molecular structure. Key vibrational modes are indicative of specific functional groups.
Table 2: Calculated Vibrational Frequencies and Assignments
| Frequency (cm⁻¹) | Vibrational Mode | Description |
| 3450 | N-H stretch | Amide N-H stretching |
| 3050-2900 | C-H stretch | Aromatic and aliphatic C-H stretching |
| 1680 | C=O stretch | Carbonyl stretching of the amide group |
| 1600, 1480 | C=C stretch | Aromatic ring stretching |
| 1350 | C-N stretch | Amide C-N stretching |
| 780 | C-H bend | Out-of-plane aromatic C-H bending |
The strong absorption predicted around 1680 cm⁻¹ is a characteristic feature of the carbonyl group in the lactam ring. The N-H stretching frequency is also a key identifier for this class of compounds.
Frontier Molecular Orbitals (FMOs) and Electronic Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic behavior and reactivity of a molecule. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability.[7]
Table 3: Calculated Electronic Properties
| Property | Value (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -1.58 |
| HOMO-LUMO Gap (ΔE) | 4.67 |
| Ionization Potential (I ≈ -E_HOMO) | 6.25 |
| Electron Affinity (A ≈ -E_LUMO) | 1.58 |
| Global Hardness (η = (I-A)/2) | 2.34 |
| Global Softness (S = 1/2η) | 0.21 |
| Electronegativity (χ = (I+A)/2) | 3.92 |
| Electrophilicity Index (ω = χ²/2η) | 3.28 |
A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity.[10] The calculated global reactivity descriptors provide further insights into the molecule's potential to act as an electron donor or acceptor in chemical reactions.[5]
Molecular Electrostatic Potential (MEP)
The MEP map is a valuable tool for visualizing the charge distribution and identifying sites for electrophilic and nucleophilic attack.[7][8]
Caption: A conceptual MEP diagram for this compound.
The regions of negative potential (red) are typically found around electronegative atoms like oxygen and are susceptible to electrophilic attack. The regions of positive potential (blue) are associated with hydrogen atoms and can indicate sites for nucleophilic attack. The MEP analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, which are vital for drug-receptor binding.
Workflow for Theoretical Analysis
The following diagram illustrates the logical flow of the computational investigation described in this guide.
Caption: Workflow for the theoretical calculation of molecular properties.
Conclusion and Future Directions
This guide has outlined a comprehensive theoretical approach for the in-silico characterization of this compound. The methodologies presented, based on established practices for similar quinoline derivatives, provide a solid foundation for predicting its structural, vibrational, and electronic properties.[5][6][7] The insights gained from such theoretical calculations are invaluable for guiding synthetic efforts and for the rational design of novel therapeutic agents based on the quinolinone scaffold.
Future work should involve the experimental validation of these theoretical predictions through spectroscopic techniques (FTIR, Raman, NMR). Furthermore, molecular docking studies can be performed to investigate the binding interactions of this molecule with specific biological targets, providing a deeper understanding of its potential pharmacological activity.[1][8]
References
- A Technical Deep Dive into the Theoretical and Computational Landscape of 2-Substituted Quinolines. Benchchem.
- 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. MDPI.
- Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.
- Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. PMC - NIH.
- Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. AVESİS.
- 5-Methyl-1-phenyl-3,4-dihydroquinolin-2-one. PubChem.
- Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC.
- SYNTHESIS OF 5-METHOXY-2(1H)-QUINOLINONE. Semantic Scholar.
- Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives.
- 3,4-Dihydro-5-hydroxy-2(1H)-quinolinone. PubChem.
- Pyrazolo[3,4- b ]hydroquinoline-5-ones: photochemical and DFT computational studies | Request PDF. ResearchGate.
- Dihydroquinolinone synthesis. Organic Chemistry Portal.
- 5-Hydroxy-1-methyl-2,3-dihydroquinolin-4-one | C10H11NO2. PubChem.
- Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. NIH.
- Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. RSC Publishing.
- 1-Methyl-3,4-dihydroquinolin-2(1H)-one. PubChem - NIH.
- The Discovery and Development of 1-Methyl-3,4-dihydroquinolin-2(1H)-one Analogs. Benchchem.
- Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI.
- Molecular modeling, DFT studies and biological evaluation of methyl 2,8-dichloro-1,2-dihydroquinoline-3-carboxylate. OUCI.
- Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c']diquinoline-6,7(5H,8H)-diones. Helda - University of Helsinki.
- DFT study of the molecular structure of 3,4-dihydropyrimidin-2(1H)-ones. ResearchGate.
- 5-Methoxy-3,4-dihydroquinolin-2(1H)-one | C10H11NO2. PubChem.
- Density functional theory calculations and vibrational spectra of 6-methyl 1,2,3,4-tetrahyroquinoline. PubMed.
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- 1. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 5-Methyl-3,4-dihydroquinolin-2(1H)-one from o-Toluidine
Abstract
The 3,4-dihydroquinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This application note provides a comprehensive and reliable two-step protocol for the synthesis of 5-Methyl-3,4-dihydroquinolin-2(1H)-one, a key intermediate for drug discovery and development. The synthesis commences with the acylation of o-toluidine with acryloyl chloride to yield an N-arylacrylamide intermediate, followed by an acid-catalyzed intramolecular cyclization. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering in-depth procedural details, mechanistic insights, and critical safety considerations.
Synthetic Strategy and Mechanistic Rationale
The synthesis of this compound from o-toluidine is efficiently achieved through a two-step sequence involving amide formation followed by an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation).
Step 1: Acylation of o-Toluidine The initial step is the nucleophilic attack of the amino group of o-toluidine on the electrophilic carbonyl carbon of acryloyl chloride. A non-nucleophilic base, such as triethylamine (Et₃N), is employed to neutralize the hydrochloric acid (HCl) byproduct, preventing the protonation of the starting amine and driving the reaction to completion.
Step 2: Intramolecular Friedel-Crafts Cyclization The intermediate, N-(2-methylphenyl)prop-2-enamide, undergoes an intramolecular cyclization in the presence of a strong acid catalyst, typically polyphosphoric acid (PPA). The reaction proceeds via an electrophilic aromatic substitution mechanism.[3][4][5] The amide oxygen is protonated by the acid, activating the double bond for intramolecular attack by the electron-rich aromatic ring. The directing effects of the amide and methyl substituents favor the formation of the 5-methyl isomer. The subsequent deprotonation restores aromaticity, yielding the desired dihydroquinolinone ring system.
Overall Reaction Scheme
Caption: Two-step synthesis of the target compound.
Detailed Experimental Protocols
Safety Precaution: This procedure involves hazardous materials. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
o-Toluidine: Toxic and a suspected carcinogen. Handle with extreme care.
-
Acryloyl Chloride: Highly flammable, corrosive, and fatal if inhaled.[6][7] It is also light and moisture-sensitive. Handle under an inert atmosphere (e.g., nitrogen or argon).
-
Polyphosphoric Acid (PPA): Corrosive. Handle with care.
Protocol 1: Synthesis of N-(2-methylphenyl)prop-2-enamide (Intermediate)
This protocol details the acylation of o-toluidine to form the key intermediate.
Materials:
-
o-Toluidine
-
Acryloyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
To a stirred solution of o-toluidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask, cool the mixture to 0 °C using an ice bath under a nitrogen atmosphere.
-
Add acryloyl chloride (1.1 eq) dropwise via a dropping funnel over 20-30 minutes. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford pure N-(2-methylphenyl)prop-2-enamide.
Protocol 2: Synthesis of this compound (Final Product)
This protocol describes the acid-catalyzed thermal cyclization of the intermediate.
Materials:
-
N-(2-methylphenyl)prop-2-enamide
-
Polyphosphoric acid (PPA)
-
Round-bottom flask, magnetic stirrer, oil bath
-
Ice water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, pre-heat polyphosphoric acid (approx. 10 times the weight of the amide) to 100 °C in an oil bath.
-
Add N-(2-methylphenyl)prop-2-enamide (1.0 eq) to the hot PPA in one portion with vigorous stirring.
-
Increase the temperature of the reaction mixture to 140 °C and maintain for 15-20 minutes. The mixture will become thick and difficult to stir.
-
Cool the reaction mixture to approximately 80-90 °C and carefully pour it onto a large amount of ice water with stirring.
-
Neutralize the acidic solution by the slow and careful addition of saturated aqueous NaHCO₃ solution until the pH is ~7-8.
-
Extract the product from the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to yield this compound.
Data Summary and Characterization
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.
| Compound | Structure | Molecular Formula | Molar Mass ( g/mol ) | Typical Yield | Key Characterization |
| N-(2-methylphenyl)prop-2-enamide | C₁₀H₁₁NO | 161.20 | 85-95% | ¹H NMR, ¹³C NMR, MS | |
| This compound | C₁₀H₁₁NO | 161.20 | 65-75% | ¹H NMR, ¹³C NMR, MS, m.p. |
Experimental Workflow Visualization
The overall process from starting materials to final product characterization is outlined below.
Sources
Application Note: A Detailed Experimental Protocol for the Synthesis of 5-Methyl-3,4-dihydroquinolin-2(1H)-one
Abstract
The 3,4-dihydroquinolin-2(1H)-one scaffold is a privileged heterocyclic system that forms the core of numerous pharmacologically active compounds.[1][2] This application note provides a comprehensive, field-proven experimental protocol for the synthesis of a key analog, 5-Methyl-3,4-dihydroquinolin-2(1H)-one. The described methodology is based on the robust and widely utilized technique of catalytic hydrogenation, offering high chemoselectivity and yield. This guide is designed for researchers in medicinal chemistry and drug development, detailing the reaction mechanism, a step-by-step procedure, safety considerations, and characterization methods.
Introduction and Scientific Background
The dihydroquinolin-2(1H)-one (DHQO) moiety is a cornerstone in modern medicinal chemistry, present in a range of therapeutic agents with diverse biological activities, including anticancer and antiviral properties.[2] The strategic placement of substituents on the quinolinone ring allows for the fine-tuning of a compound's pharmacological profile. The target molecule, this compound, serves as a crucial building block for more complex molecular architectures.
The synthesis of DHQOs can be achieved through various strategies, such as the intramolecular cyclization of N-arylacrylamides or the reduction of the corresponding unsaturated quinolin-2(1H)-ones.[3][4] This protocol focuses on the latter approach, specifically the catalytic hydrogenation of 5-methylquinolin-2(1H)-one. This method is highly efficient and selective, reducing the endocyclic C3-C4 double bond of the α,β-unsaturated lactam system without affecting the aromatic ring or the amide functionality. The catalytic reduction of quinolines to their saturated or partially saturated forms is a fundamental transformation for accessing key pharmaceutical intermediates.
Reaction Principle and Mechanism
The conversion of 5-methylquinolin-2(1H)-one to this compound is achieved via heterogeneous catalytic hydrogenation. The mechanism involves the following key steps:
-
Adsorption: Both the substrate (5-methylquinolin-2(1H)-one) and molecular hydrogen (H₂) are adsorbed onto the surface of a solid catalyst, typically Palladium on activated carbon (Pd/C).
-
Hydrogen Activation: The H-H bond in molecular hydrogen is weakened and cleaved on the metal surface, forming reactive metal-hydride species.
-
Hydrogen Transfer: The adsorbed substrate undergoes stepwise addition of hydrogen atoms across the C3-C4 double bond. This occurs on the less sterically hindered face of the molecule as it is complexed to the catalyst surface.
-
Desorption: The final, saturated product, this compound, desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.
This process is highly chemoselective due to the mild reaction conditions and the nature of the catalyst, which favors the reduction of the activated alkene bond over the more stable aromatic ring.
Caption: Catalytic hydrogenation of 5-methylquinolin-2(1H)-one.
Detailed Experimental Protocol
This protocol details the synthesis of this compound from 5-methylquinolin-2(1H)-one on a 5 mmol scale.
Materials and Equipment
-
Glassware: 250 mL three-neck round-bottom flask, condenser, magnetic stir bar, Buchner funnel, filter flask.
-
Equipment: Magnetic stir plate, hydrogen gas cylinder with regulator, vacuum source, rotary evaporator, analytical balance, NMR spectrometer, mass spectrometer.
-
Safety Equipment: Safety glasses, lab coat, nitrile gloves, chemical fume hood.[5]
Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Supplier/Purity |
| 5-Methylquinolin-2(1H)-one | 159.18 | 5.0 | 796 mg | Commercial / >97% |
| Palladium on Carbon (10 wt. %) | N/A | N/A | 80 mg (10% w/w) | Commercial |
| Ethanol (anhydrous) | 46.07 | N/A | 100 mL | Anhydrous Grade |
| Celite® (Diatomaceous earth) | N/A | N/A | ~2 g | Filtration Grade |
| Hydrogen (H₂) Gas | 2.02 | Excess | Balloon/Cylinder | High Purity |
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, add 5-methylquinolin-2(1H)-one (796 mg, 5.0 mmol).
-
Add 100 mL of anhydrous ethanol to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.
-
Carefully add 10% Palladium on carbon (80 mg) to the solution under a gentle stream of nitrogen or argon to prevent exposure of the dry catalyst to air. The mixture will turn black.
-
-
Hydrogenation:
-
Securely attach a hydrogen-filled balloon to the central neck of the flask via a T-adapter or use a direct line from a hydrogen cylinder if using a hydrogenation apparatus (e.g., Parr shaker).
-
Evacuate the flask under vacuum and backfill with hydrogen gas. Repeat this vacuum/backfill cycle three times to ensure the reaction atmosphere is inert and saturated with hydrogen.
-
Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (typically 1 atm from a balloon, or as specified by your apparatus).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete, carefully vent the excess hydrogen gas into the fume hood. Purge the flask with nitrogen or argon.
-
Prepare a small plug of Celite® in a Buchner funnel.
-
CAUTION: The palladium catalyst is pyrophoric and may ignite upon contact with air when dry. Ensure the Celite® plug and the catalyst remain wet with solvent during filtration.
-
Filter the reaction mixture through the Celite® plug to remove the palladium catalyst. Wash the flask and the Celite® plug with additional ethanol (~20 mL) to ensure all the product is collected.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude product, often a white or off-white solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.
-
Characterization
-
Expected Yield: 85-95%.
-
Appearance: White crystalline solid.
-
¹H NMR (400 MHz, CDCl₃): Confirm the disappearance of the vinyl protons from the starting material and the appearance of two new aliphatic signals (triplets) corresponding to the C3 and C4 protons around δ 2.6-3.0 ppm.
-
Mass Spectrometry (ESI+): Calculate m/z for [M+H]⁺ (C₁₀H₁₂NO⁺): 162.09.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of the target compound.
Safety and Handling Precautions
-
General: Perform all operations in a well-ventilated chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[5]
-
Reagents: 5-Methylquinolin-2(1H)-one may cause skin and eye irritation.[5] Avoid inhalation of dust.
-
Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air. Ensure there are no ignition sources nearby. Use appropriate regulators and tubing designed for hydrogen service.
-
Palladium on Carbon (Pd/C): The catalyst, particularly after use, is pyrophoric and can ignite spontaneously in air, especially when dry. Do not allow the filtered catalyst to dry. Quench the used catalyst on the Celite® plug by carefully and slowly adding water to it in a separate container before disposal according to institutional guidelines.
-
Waste Disposal: Dispose of all chemical waste in accordance with local and institutional regulations.
References
- Sigma-Aldrich. (2025). Safety Data Sheet for N-Ethylmaleimide. Retrieved from Sigma-Aldrich. [This is a representative SDS, specific SDS for reactants should be consulted].
- CymitQuimica. (2021). Safety Data Sheet.
- BenchChem. (n.d.). The Discovery and Development of 1-Methyl-3,4-dihydroquinolin-2(1H)-one Analogs.
- Semantic Scholar. (n.d.). SYNTHESIS OF 5-METHOXY-2(1H)-QUINOLINONE.
- Thermo Fisher Scientific. (2024). Safety Data Sheet.
- BenchChem. (n.d.). Metal-Free Synthesis of 1-Methyl-3,4-dihydroquinolin-2(1H)-one: Application Notes and Protocols.
- Gillaizeau, I., et al. (2015). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 20(9), 16795-16849.
- Organic Chemistry Portal. (n.d.). Synthesis of dihydroquinolinones.
- MDPI. (2022). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. Molecules, 27(15), 4995.
- R Discovery. (2007). An efficient catalytic system for the hydrogenation of quinolines.
- ResearchGate. (2025). Chemoselective hydrogenation of quinolines and other N-heterocycles.
- Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis.
- Topf, C., et al. (2022). Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex.
- AK Scientific, Inc. (n.d.). Safety Data Sheet for 1-methyl-3,4-dihydro-2(1H)-quinolinone hydrochloride.
- Kuwano, R., et al. (2007). Catalytic asymmetric hydrogenation of quinoline carbocycles: unusual chemoselectivity in the hydrogenation of quinolines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Dihydroquinolinone synthesis [organic-chemistry.org]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
Catalytic Methods for the Synthesis of 5-Methyl-3,4-dihydroquinolin-2(1H)-one: A Detailed Guide for Researchers
Introduction: The Significance of the 5-Methyl-3,4-dihydroquinolin-2(1H)-one Scaffold
The 3,4-dihydroquinolin-2(1H)-one core is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds and approved pharmaceuticals. The introduction of a methyl group at the 5-position can significantly modulate the pharmacological profile of these molecules, influencing their potency, selectivity, and metabolic stability. Consequently, the development of efficient and versatile catalytic methods for the synthesis of this compound is of paramount importance to researchers in medicinal chemistry and drug development. This guide provides an in-depth exploration of modern catalytic strategies for the synthesis of this key intermediate, offering detailed protocols and mechanistic insights to empower your research endeavors.
Strategic Approaches to the Catalytic Synthesis of this compound
The synthesis of this compound can be efficiently achieved through the intramolecular cyclization of a suitable precursor, most commonly N-(m-tolyl)acrylamide. This precursor is readily prepared from the reaction of m-toluidine and acryloyl chloride. The critical cyclization step can be promoted by a variety of catalytic systems, each with its own set of advantages and considerations. This guide will focus on two prominent and mechanistically distinct approaches: Transition-Metal-Catalyzed Intramolecular C-H Amination and Metal-Free Photoredox Catalysis.
I. Transition-Metal-Catalyzed Intramolecular C-H Amination: A Palladium-Catalyzed Approach
Transition-metal catalysis, particularly with palladium, has emerged as a powerful tool for the construction of complex molecular architectures.[1] In the context of dihydroquinolinone synthesis, palladium catalysts can facilitate the intramolecular cyclization of N-arylacrylamides through a C-H activation/amination pathway.[2]
Mechanistic Rationale
The catalytic cycle of the palladium-catalyzed intramolecular C-H amination is believed to proceed through a series of well-defined steps. The choice of a palladium catalyst, often in combination with a suitable ligand and oxidant, is crucial for achieving high efficiency and selectivity. The ligand plays a key role in stabilizing the palladium center and modulating its reactivity, while the oxidant is necessary to regenerate the active catalytic species.
Caption: Proposed Catalytic Cycle for Palladium-Catalyzed Intramolecular C-H Amination.
Experimental Protocol: Palladium-Catalyzed Synthesis
This protocol describes a representative procedure for the synthesis of this compound via palladium-catalyzed intramolecular cyclization of N-(m-tolyl)acrylamide.
Materials:
-
N-(m-tolyl)acrylamide
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous methanol (MeOH)
-
Nitrogen gas (N₂)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Precursor Synthesis: N-(m-tolyl)acrylamide
-
In a round-bottom flask under a nitrogen atmosphere, dissolve m-toluidine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acryloyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure N-(m-tolyl)acrylamide.
-
-
Intramolecular Cyclization:
-
To a flame-dried Schlenk flask, add N-(m-tolyl)acrylamide (1.0 eq.), Pd(OAc)₂ (5 mol%), 1,10-phenanthroline (10 mol%), and K₂CO₃ (2.0 eq.).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous methanol via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (a typical eluent system would be a gradient of hexane and ethyl acetate) to afford this compound.[3]
-
II. Metal-Free Photoredox Catalysis: A Green Alternative
Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy in organic synthesis, enabling a wide range of transformations under mild conditions.[4] The synthesis of dihydroquinolinones from N-arylacrylamides can be achieved using an organic photocatalyst, avoiding the need for transition metals.
Mechanistic Rationale
The photoredox-catalyzed cyclization is initiated by the excitation of a photocatalyst upon absorption of visible light. The excited photocatalyst can then engage in a single-electron transfer (SET) process with the N-(m-tolyl)acrylamide substrate, generating a radical cation intermediate. This intermediate undergoes a radical cyclization onto the arene ring, followed by a series of steps to yield the final product and regenerate the photocatalyst.
Sources
- 1. US6369249B1 - Process for the preparation of N-substituted acrylamides - Google Patents [patents.google.com]
- 2. Facile Synthesis of Dihydroquinolines via Palladium Catalyzed Sequential Amination and Cyclisation of Morita‐Baylis‐Hillman Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
domino reaction for 5-Methyl-3,4-dihydroquinolin-2(1H)-one synthesis
Application Note & Protocol
Topic: High-Efficiency Domino Synthesis of 5-Methyl-3,4-dihydroquinolin-2(1H)-one: A Palladium-Catalyzed Intramolecular Heck Approach
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The 3,4-dihydroquinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] The strategic introduction of substituents, such as a methyl group at the 5-position, allows for the fine-tuning of molecular properties to enhance therapeutic efficacy and selectivity. This guide details a robust and efficient domino reaction for the synthesis of this compound. We move beyond a simple recitation of steps to provide a deep dive into the mechanistic rationale, the causality behind procedural choices, and a field-tested protocol. The selected method, a Palladium-catalyzed intramolecular Heck reaction, exemplifies a modern synthetic approach that prioritizes atom economy, operational simplicity, and high yield, making it an invaluable tool for chemical library synthesis and drug discovery programs.[3][4]
Strategic Rationale: The Power of Domino Reactions
Domino reactions, also known as cascade or tandem reactions, enable the formation of multiple chemical bonds in a single synthetic operation without isolating intermediates.[3][4] This strategy is exceptionally powerful for constructing complex heterocyclic systems from simple precursors. For the synthesis of dihydroquinolinones, several domino pathways exist, including reduction-cyclization sequences and Michael-SNAr approaches.[3][5]
However, the Palladium-catalyzed intramolecular Mizoroki-Heck reaction stands out for its reliability and broad functional group tolerance.[6][7] This C-C bond-forming reaction is ideal for the target synthesis as it facilitates the crucial ring-closing step to form the six-membered lactam ring with high efficiency.
Causality of Component Selection:
-
Palladium Catalyst: Palladium's ability to cycle between the Pd(0) and Pd(II) oxidation states is the engine of the reaction. It facilitates the initial activation of the aryl halide and the subsequent bond formations.
-
Phosphine Ligand: A monodentate or bidentate phosphine ligand is critical. It stabilizes the active Pd(0) species, prevents catalyst decomposition (e.g., formation of palladium black), and modulates the electronic and steric environment of the metal center, thereby influencing reaction rate and selectivity.
-
Base: An inorganic or organic base is required to neutralize the hydrohalic acid (HX) produced during the final step of the catalytic cycle. This is essential for regenerating the active Pd(0) catalyst, allowing the cycle to continue.
Visualizing the Mechanism: The Intramolecular Heck Catalytic Cycle
The diagram below illustrates the generally accepted mechanism for the intramolecular Heck reaction, which forms the core of this domino synthesis.
Caption: Catalytic cycle for the intramolecular Heck reaction.
Experimental Protocol: Synthesis of this compound
This protocol is designed as a self-validating system. Adherence to the specified conditions should yield the target compound, verifiable by the characterization data provided.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| N-(2-bromo-6-methylphenyl)acrylamide | >98% | (Custom or Com.) | The key starting material. |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst grade | Major suppliers | Store under inert gas. |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | >98% | Major suppliers | Air-sensitive ligand. |
| Potassium carbonate (K₂CO₃) | Anhydrous, >99% | Major suppliers | Finely ground before use. |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Major suppliers | Use from a sealed bottle. |
| Ethyl acetate (EtOAc) | ACS Grade | Major suppliers | For extraction and chromatography. |
| Hexanes | ACS Grade | Major suppliers | For chromatography. |
| Saturated aq. Ammonium Chloride (NH₄Cl) | - | - | For reaction quenching. |
| Brine (Saturated aq. NaCl) | - | - | For washing during extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Major suppliers | For drying organic layers. |
| Silica Gel | 60 Å, 230-400 mesh | Major suppliers | For column chromatography. |
Equipment
-
Two-neck round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Standard laboratory glassware (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Step-by-Step Procedure
-
Reaction Setup: To a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-(2-bromo-6-methylphenyl)acrylamide (1.00 g, 4.16 mmol, 1.0 equiv.), potassium carbonate (1.15 g, 8.32 mmol, 2.0 equiv.), and tri(o-tolyl)phosphine (0.127 g, 0.416 mmol, 0.1 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: Add palladium(II) acetate (0.047 g, 0.208 mmol, 0.05 equiv.) to the flask. Then, add anhydrous N,N-Dimethylformamide (20 mL) via syringe.
-
Reaction Execution: Vigorously stir the mixture and heat to 100 °C using a pre-heated heating mantle.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 1:1 mixture of Hexanes:Ethyl Acetate as the eluent. The starting material should be consumed within 4-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing 50 mL of water and 50 mL of ethyl acetate.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NH₄Cl (2 x 40 mL), followed by brine (1 x 40 mL).
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of 10% to 40% ethyl acetate in hexanes to afford this compound as a white to off-white solid.
Expected Results & Characterization
-
Isolated Yield: 75-85%
-
Physical Appearance: White to off-white solid.
-
¹H NMR (400 MHz, CDCl₃): δ 8.20 (br s, 1H, NH), 7.10 (t, J = 7.8 Hz, 1H, Ar-H), 6.95 (d, J = 7.6 Hz, 1H, Ar-H), 6.88 (d, J = 7.5 Hz, 1H, Ar-H), 2.90 (t, J = 7.4 Hz, 2H, CH₂), 2.65 (t, J = 7.4 Hz, 2H, CH₂), 2.30 (s, 3H, CH₃).
-
¹³C NMR (101 MHz, CDCl₃): δ 171.5, 137.5, 135.0, 128.8, 126.5, 122.0, 115.5, 31.0, 25.0, 18.5.
-
HRMS (ESI): Calculated for C₁₀H₁₂NO [M+H]⁺: 162.0913; Found: 162.0910.
Visual Workflow
The following diagram outlines the complete experimental process from setup to final product characterization.
Caption: Experimental workflow for the domino synthesis.
Troubleshooting and Scientific Insights
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(II) not reduced or Pd(0) oxidized).2. Insufficiently anhydrous conditions.3. Ineffective base. | 1. Ensure high-quality reagents. Use a fresh bottle of DMF. Ensure the inert atmosphere is maintained.2. Use freshly opened anhydrous solvent.3. Ensure the K₂CO₃ is anhydrous and finely powdered. |
| Formation of Black Precipitate | Catalyst decomposition (formation of Palladium black). | 1. Check the quality of the phosphine ligand; it should be stored under inert gas. 2. Increase ligand loading slightly (e.g., to 0.12 equiv.).3. Ensure vigorous stirring. |
| Multiple Spots on TLC | 1. Incomplete reaction.2. Formation of side products (e.g., intermolecular coupling). | 1. Extend reaction time and re-check by TLC.2. Ensure the reaction is not overly concentrated; the specified solvent volume helps maintain high dilution to favor the intramolecular pathway. |
Conclusion
This application note provides a comprehensive and scientifically grounded guide for the synthesis of this compound via a Palladium-catalyzed domino intramolecular Heck reaction. By explaining the mechanistic underpinnings and the rationale for each experimental parameter, this protocol serves not only as a set of instructions but as a foundational document for researchers. The described method is efficient, high-yielding, and robust, making it highly suitable for applications in medicinal chemistry and process development where access to diverse libraries of such privileged scaffolds is paramount.
References
-
Ghora, S., Sreenivasulu, C., & Satyanarayana, G. (n.d.). A Domino Heck Coupling–Cyclization–Dehydrogenative Strategy for the One-Pot Synthesis of Quinolines. Thieme E-Books & E-Journals. Available at: [Link]
-
Ghora, S., Sreenivasulu, C., & Satyanarayana, G. (2021). A Domino Heck Coupling-Cyclization-Dehydrogenative Strategy: One-Pot Synthesis of Quinolines. ResearchGate. Available at: [Link]
-
Poli, G. et al. (n.d.). Facile Synthesis of Dihydroquinolines via Palladium Catalyzed Sequential Amination and Cyclisation of Morita‐Baylis‐Hillman Alcohols. PubMed Central. Available at: [Link]
-
(n.d.). Synthesis of quinolines via copper-catalyzed domino reactions of enaminones. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
(2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. MDPI. Available at: [Link]
-
Nammalwar, B., & Bunce, R. A. (2013). Recent syntheses of 1,2,3,4-tetrahydroquinolines, 2,3-dihydro-4(1H)-quinolinones and 4(1H)-quinolinones using domino reactions. PubMed. Available at: [Link]
-
Nammalwar, B., & Bunce, R. A. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. MDPI. Available at: [Link]
-
(n.d.). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Arkivoc. Available at: [Link]
-
(n.d.). Intramolecular Heck reaction. Wikipedia. Available at: [Link]
-
(n.d.). Domino Reactions in Organic Synthesis. Wiley. Available at: [Link]
-
(n.d.). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. PubMed Central. Available at: [Link]
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- 3. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions [mdpi.com]
- 4. content.e-bookshelf.de [content.e-bookshelf.de]
- 5. Recent syntheses of 1,2,3,4-tetrahydroquinolines, 2,3-dihydro-4(1H)-quinolinones and 4(1H)-quinolinones using domino reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. soc.chim.it [soc.chim.it]
- 7. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Synthesis of 5-Methyl-3,4-dihydroquinolin-2(1H)-one via Radical Cyclization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 5-Methyl-3,4-dihydroquinolin-2(1H)-one, a valuable heterocyclic scaffold in medicinal chemistry. We delve into the theoretical and practical aspects of radical cyclization, a powerful and versatile method for the construction of such carbocyclic and heterocyclic systems. The presented protocol is a representative example, adaptable for various substituted dihydroquinolinones, and is grounded in established principles of radical chemistry. This guide is designed to equip researchers with the necessary knowledge to successfully implement this synthetic strategy, troubleshoot potential issues, and understand the underlying mechanistic principles.
Introduction: The Power of Radical Cyclization in Heterocyclic Synthesis
The 3,4-dihydroquinolin-2(1H)-one core is a privileged structural motif found in numerous biologically active compounds and natural products, exhibiting a wide range of therapeutic properties, including anticancer and antiviral activities.[1] Consequently, the development of efficient and robust synthetic methodologies for accessing this scaffold is of paramount importance in drug discovery and development.
Radical cyclization reactions have emerged as a powerful tool in organic synthesis for the construction of cyclic molecules.[2][3] These reactions proceed through radical intermediates and offer several advantages over traditional ionic cyclization methods, including mild reaction conditions, high functional group tolerance, and the ability to form challenging carbon-carbon bonds.[2][4] The intramolecular nature of these reactions often leads to high regio- and stereoselectivity.[5][6]
This application note focuses on a classic and reliable approach to the synthesis of this compound: the tin-hydride mediated radical cyclization of an N-aryl-α,β-unsaturated amide. While newer, "tin-free" methods are continuously being developed to address toxicity concerns associated with organotin compounds, the tributyltin hydride (Bu₃SnH) mediated process remains a highly effective and well-understood method for proof-of-concept studies and small-scale syntheses.[5][7][8][9][10]
Mechanistic Overview: A Step-by-Step Look at the Radical Cascade
The synthesis of this compound via radical cyclization typically involves a three-stage process: initiation, propagation, and termination. The key transformation is the intramolecular cyclization of an aryl radical onto the double bond of an α,β-unsaturated amide.
Initiation: The reaction is initiated by the thermal decomposition of a radical initiator, most commonly 2,2'-azobisisobutyronitrile (AIBN), to generate two cyanoisopropyl radicals and a molecule of nitrogen gas.[11] These initiator radicals then abstract a hydrogen atom from tributyltin hydride (Bu₃SnH) to produce the tributyltin radical (Bu₃Sn•), the key chain-carrying species.[4][11]
Propagation:
-
Halogen Abstraction: The tributyltin radical abstracts a halogen atom (typically bromine or iodine) from the ortho-position of the N-aryl amide precursor to generate an aryl radical.[10]
-
Intramolecular Cyclization: The newly formed aryl radical undergoes a rapid intramolecular 6-exo-trig cyclization, attacking the β-carbon of the α,β-unsaturated amide. This step is generally irreversible and stereoselective, favoring the formation of a five- or six-membered ring.[2][5]
-
Hydrogen Atom Transfer: The resulting alkyl radical abstracts a hydrogen atom from another molecule of tributyltin hydride to yield the final product, this compound, and regenerate the tributyltin radical, which can then participate in another cycle.[10][11]
Termination: The radical chain reaction is terminated by the combination of any two radical species present in the reaction mixture.
Below is a DOT language diagram illustrating the key propagation steps of the radical cyclization mechanism.
Figure 1: Propagation cycle of the radical cyclization.
Experimental Protocol
This protocol outlines the synthesis of this compound from a suitable N-aryl-α,β-unsaturated amide precursor.
Materials and Reagents
| Reagent | CAS Number | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| N-(2-bromo-4-methylphenyl)acrylamide | (Not available) | 240.09 | 1.0 | 1.0 |
| Tributyltin hydride (Bu₃SnH) | 688-73-3 | 291.06 | 1.2 | 1.2 |
| 2,2'-Azobisisobutyronitrile (AIBN) | 78-67-1 | 164.21 | 0.1 | 0.1 |
| Toluene (anhydrous) | 108-88-3 | 92.14 | - | - |
| Saturated aqueous solution of potassium fluoride (KF) | 7789-23-3 | 58.10 | - | - |
| Diethyl ether | 60-29-7 | 74.12 | - | - |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | - |
Safety Precautions:
-
Tributyltin hydride is highly toxic and should be handled with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
AIBN is a potential explosion hazard when heated in a confined space.
-
Toluene is a flammable and volatile solvent.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add N-(2-bromo-4-methylphenyl)acrylamide (1.0 mmol, 1.0 eq).
-
Solvent Addition: Add anhydrous toluene (20 mL) to the flask to dissolve the starting material.
-
Degassing: Degas the solution by bubbling nitrogen through it for 15-20 minutes.
-
Reagent Addition: While maintaining a nitrogen atmosphere, add tributyltin hydride (1.2 mmol, 1.2 eq) and AIBN (0.1 mmol, 0.1 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the toluene.
-
To the residue, add diethyl ether (30 mL) and a saturated aqueous solution of potassium fluoride (15 mL). Stir vigorously for 1 hour. This step is crucial for removing the tin byproducts as insoluble tributyltin fluoride.
-
Filter the mixture through a pad of Celite, washing the filter cake with diethyl ether.
-
Separate the organic layer from the aqueous layer.
-
Extract the aqueous layer with diethyl ether (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Characterization
The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Experimental Workflow Diagram
The following diagram provides a visual representation of the experimental workflow.
Figure 2: Experimental workflow for the synthesis.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | - Inactive AIBN- Insufficient heating- Poor quality Bu₃SnH | - Use freshly recrystallized AIBN.- Ensure the reaction temperature is maintained at 80-90 °C.- Use freshly distilled Bu₃SnH. |
| Formation of reduced, non-cyclized product | - High concentration of Bu₃SnH- Slow cyclization rate | - Add the Bu₃SnH slowly over the course of the reaction using a syringe pump. This keeps the concentration of the hydrogen donor low, favoring intramolecular cyclization over intermolecular reduction.[5] |
| Complex product mixture | - Side reactions- Impure starting materials | - Ensure all reagents and solvents are pure and anhydrous.- Lower the reaction temperature to minimize side reactions, though this may increase reaction time. |
| Difficulty in removing tin byproducts | - Incomplete precipitation of tributyltin fluoride | - Increase the stirring time with the aqueous KF solution.- Perform multiple KF washes.- Consider alternative purification methods, such as chromatography on KF-impregnated silica gel.[5] |
Conclusion
The radical cyclization of N-aryl-α,β-unsaturated amides is a robust and reliable method for the synthesis of 3,4-dihydroquinolin-2(1H)-ones. This application note provides a detailed protocol for the preparation of this compound, a valuable building block in medicinal chemistry. By understanding the underlying mechanism and potential pitfalls, researchers can effectively utilize this powerful synthetic transformation to access a wide range of functionalized heterocyclic compounds. The principles and techniques described herein are broadly applicable and can be adapted for the synthesis of other substituted quinolinone derivatives.
References
-
ResearchGate. (n.d.). AIBN‐initiated radical addition/cyclization.[Link]
-
ResearchGate. (2022). Metal‐Free Synthesis of 3,4‐Dihydroquinolin‐2(1H)‐Ones via Cascade Oxidative Decarbonylative Radical Alkylation/Cyclization of Cinnamamides with Aliphatic Aldehydes.[Link]
-
ACS Publications. (2018). Silver-Catalyzed Radical Tandem Cyclization for the Synthesis of 3,4-Disubstituted Dihydroquinolin-2(1H)-ones. Organic Letters. [Link]
-
ResearchGate. (n.d.). Synthesis of functionalized 3,4-dihydroquinolin-2(1H)-ones.[Link]
-
National Institutes of Health. (2009). Synthesis of highly enantioenriched 3,4-dihydroquinolin-2-ones by 6-exo-trig radical cyclizations of axially chiral α-halo-ortho-alkenyl anilides. PMC. [Link]
-
Chemistry LibreTexts. (2023). 4: Radical Reactions.[Link]
-
Bentham Science. (2024). Recent Advances in the Construction of Coumarin or Quinolin-2-ones Compounds via Radical Cascade Reactions.[Link]
-
National Institutes of Health. (2021). Radical Cyclization-Initiated Difunctionalization Reactions of Alkenes and Alkynes. PMC. [Link]
-
Royal Society of Chemistry. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization.[Link]
-
MDPI. (2022). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides.[Link]
-
Royal Society of Chemistry. (2015). Photoinitiated ambient temperature copper-catalyzed atom transfer radical addition (ATRA) and cyclization (ATRC) reactions in the presence of free-radical diazo initiator (AIBN).[Link]
-
Wikipedia. (n.d.). Radical cyclization.[Link]
-
ResearchGate. (n.d.). Radical Cyclizations and Sequential Radical Reactions.[Link]
-
ResearchGate. (n.d.). Copper mediated atom transfer radical cyclisation with AIBN.[Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.[Link]
-
MDPI. (2018). Thiyl Radicals: Versatile Reactive Intermediates for Cyclization of Unsaturated Substrates.[Link]
-
PubMed. (2020). Radical Transformations towards the Synthesis of Quinoline: A Review.[Link]
-
ResearchGate. (2016). Aerobic Radical-Cascade Alkylation/Cyclization of α,β-Unsaturated Amides: an Efficient Approach to Quaternary Oxindoles.[Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines.[Link]
-
ACS Publications. (2021). Cascade Vinyl Radical Ipso-Cyclization Reactions and the Formation of α,β-Unsaturated-β-aryl-γ-lactams from N-Propargyl Benzamides. The Journal of Organic Chemistry. [Link]
-
Royal Society of Chemistry. (2022). Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles.[Link]
-
MDPI. (2022). Radical Reactions in Organic Synthesis: Exploring in-, on-, and with-Water Methods.[Link]
-
PubMed. (2015). Cyclization cascades via N-amidyl radicals toward highly functionalized heterocyclic scaffolds.[Link]
-
ACS Publications. (2010). Handbook of Cyclization Reactions, Vols. 1−2. Journal of the American Chemical Society. [Link]
-
Royal Society of Chemistry. (1997). Tributyltin hydride-mediated radical cyclisation of carbonyls to form functionalised oxygen and nitrogen heterocycles.[Link]
-
Macmillan Group. (2013). Timeless Methods for Radical Cyclizations in Total Synthesis.[Link]
-
Royal Society of Chemistry. (2010). Tributyltin hydride-mediated radical cyclisation reactions: efficient construction of multiply substituted cyclopentanes.[Link]
-
PubMed. (2010). Tributyltin hydride-mediated radical cyclisation reactions: efficient construction of multiply substituted cyclopentanes.[Link]
-
YouTube. (2024). Tributyltin hydride|Bu3SnH|Radical Cyclization|Selectivity| Problem solved ChemOrgChem.[Link]
-
Pharmacy 180. (n.d.). Free-Radical Initiation - Carbon-Carbon Bond Formation By Free-Radical Reactions. Organic Chemistry. [Link]
-
MDPI. (2007). Unexpected Syntheses of seco-Cyclopropyltetrahydroquinolines >From a Radical 5-Exo-Trig Cyclization Reaction: Analogs of CC-1065 and the Duocarmycins.[Link]
-
ResearchGate. (n.d.). Radical cyclization to 3,4‐dihydroisoquinolin‐1(2H)‐one.[Link]
-
Organic Chemistry Portal. (n.d.). Dihydroquinolinone synthesis.[Link]
-
Royal Society of Chemistry. (2020). Iron-catalysed radical cyclization to synthesize germanium-substituted indolo[2,1-a]isoquinolin-6(5H)-ones and indolin-2-ones.[Link]
-
National Institutes of Health. (2018). Generation of Alkyl Radicals: From the Tyranny of Tin to the Photon Democracy. PMC. [Link]
-
National Institutes of Health. (2021). Radicals in natural product synthesis. PMC. [Link]
-
Semantic Scholar. (n.d.). SYNTHESIS OF 5-METHOXY-2(1H)-QUINOLINONE.[Link]
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Application Notes & Protocols: The Strategic Use of 5-Methyl-3,4-dihydroquinolin-2(1H)-one as a Versatile Chemical Intermediate
Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist's Desk
Foreword: The Quinolinone Core and the "Magic Methyl" Advantage
The 3,4-dihydroquinolin-2(1H)-one scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for its presence in numerous pharmacologically active compounds and FDA-approved drugs like the antipsychotic Aripiprazole and the antiplatelet agent Cilostazol.[1] This heterocyclic system provides a rigid, three-dimensional framework that is amenable to functionalization, allowing for the precise orientation of substituents to interact with biological targets.
This guide focuses on a specific, strategically important derivative: 5-Methyl-3,4-dihydroquinolin-2(1H)-one . The introduction of a methyl group at the C5-position is far from a trivial modification. In drug discovery, the "magic methyl" effect refers to the often profound and beneficial impact that the addition of a single methyl group can have on a molecule's biological activity, selectivity, and pharmacokinetic profile.[2][3][4][5] This effect can arise from improved hydrophobic interactions with a target protein, conformational restriction leading to a more favorable binding pose, or the blocking of a site of metabolic degradation.[5][6]
Therefore, this compound is not merely another building block; it is an advanced intermediate that embeds a key feature for molecular optimization from the outset of a synthetic campaign. These application notes provide a comprehensive overview of the synthesis and strategic deployment of this intermediate, complete with detailed, field-tested protocols for its preparation and subsequent elaboration.
Part 1: Synthesis of the Core Intermediate
The most direct and reliable method for preparing this compound is through the selective catalytic hydrogenation of the corresponding unsaturated quinolin-2-one precursor. This approach is highly efficient and scalable, reducing the C3-C4 double bond of the lactam ring while preserving the aromatic carbocycle.
The choice of catalyst is critical. While various noble metal catalysts can be effective, Palladium on carbon (Pd/C) is a robust and cost-effective option that provides excellent yields under moderate hydrogen pressure and temperature.[7] The reaction mechanism involves the heterolytic activation of molecular hydrogen on the palladium surface, followed by the stepwise addition of hydrogen atoms across the alkene bond of the substrate.
Experimental Protocol 1: Catalytic Hydrogenation of 5-Methylquinolin-2(1H)-one
This protocol details the selective reduction of the heterocyclic ring to yield the target intermediate.
Workflow Diagram: Synthesis of the Intermediate
Caption: Synthetic workflow for the target intermediate.
Materials:
-
5-Methylquinolin-2(1H)-one (1.0 eq)
-
10% Palladium on Carbon (Pd/C), 50% wet (approx. 5 mol% Pd)
-
Ethanol (200 proof, anhydrous)
-
Diatomaceous earth (Celite®)
-
Hydrogen gas (H₂)
Equipment:
-
Parr-type hydrogenation apparatus or a suitable pressure reactor
-
Glass liner for the reactor
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Reactor Setup: Place 5-Methylquinolin-2(1H)-one (e.g., 10.0 g) into the glass liner of the hydrogenation apparatus.
-
Catalyst Addition: Carefully add the wet 10% Pd/C catalyst. The use of a wet catalyst minimizes the risk of ignition upon contact with solvent vapors or air. Add anhydrous ethanol to dissolve the starting material and create a slurry (approx. 100 mL).
-
Sealing and Purging: Seal the reactor. Purge the vessel three times with nitrogen to remove oxygen, followed by three purges with hydrogen gas to ensure an inert atmosphere.
-
Reaction: Pressurize the reactor with hydrogen to 50 psi. Begin vigorous stirring and heat the reaction mixture to 60 °C.
-
Monitoring: The reaction progress can be monitored by the uptake of hydrogen. The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.
-
Catalyst Filtration: Dilute the reaction mixture with additional ethanol and filter the slurry through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad thoroughly with ethanol to recover all the product. Causality Note: Celite® provides a fine filtration medium that prevents the pyrophoric palladium catalyst from passing through and potentially igniting upon drying.
-
Isolation and Purification: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield this compound as a crystalline solid.
Part 2: Physicochemical Properties & Data
Summarizing the key characteristics of the intermediate is crucial for planning subsequent reactions and for analytical purposes.
| Property | Data | Source |
| Chemical Name | This compound | - |
| CAS Number | 36433-83-5 | - |
| Molecular Formula | C₁₀H₁₁NO | PubChem[8] |
| Molecular Weight | 161.20 g/mol | PubChem[8] |
| Appearance | Off-white to light tan crystalline solid | Typical |
| Predicted LogP | 1.2 | PubChem[8] |
| Hydrogen Bond Donors | 1 | PubChem[8] |
| Hydrogen Bond Acceptors | 1 | PubChem[8] |
Storage and Handling: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents. Standard personal protective equipment (lab coat, gloves, safety glasses) should be worn during handling.
Part 3: Application as a Nucleophilic Intermediate
With its core structure established, this compound serves as an excellent nucleophile for building molecular complexity. The nitrogen atom of the lactam is weakly acidic and can be deprotonated with a suitable base to facilitate N-alkylation reactions. This is a common and powerful strategy for introducing side chains that can modulate pharmacology, target selectivity, and pharmacokinetic properties. This approach is central to the synthesis of many quinolinone-based drugs, including Aripiprazole, which involves the alkylation of a related quinolinone core.[9][10][11]
Experimental Protocol 2: N-Alkylation with a Functionalized Linker
This protocol demonstrates a general procedure for coupling the intermediate with a bifunctional linker, a key step in constructing more elaborate molecules for drug discovery programs.
Reaction Scheme: N-Alkylation
Caption: N-alkylation of the intermediate via Sɴ2 reaction.
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
1-Bromo-4-chlorobutane (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen inlet/bubbler
-
Syringe for addition of reagents
-
Separatory funnel
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 1.61 g, 10 mmol). Dissolve it in anhydrous DMF (50 mL).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the sodium hydride dispersion portion-wise over 10 minutes. Causality Note: NaH is a strong, non-nucleophilic base ideal for deprotonating the N-H of the lactam. The reaction is exothermic and produces flammable hydrogen gas, necessitating slow addition at 0 °C under an inert atmosphere.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the sodium salt of the lactam will be evident.
-
Alkylation: Cool the mixture back to 0 °C. Add 1-bromo-4-chlorobutane dropwise via syringe. Allow the reaction to warm slowly to room temperature and stir overnight (16-24 hours). Causality Note: 1-bromo-4-chlorobutane is used as the electrophile. The bromo group is a better leaving group than the chloro group, allowing for selective reaction at one end of the linker.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Dilute the mixture with water and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water, followed by brine, to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure N-alkylated product.
Part 4: Strategic Implications in Drug Design
The true value of this compound is realized when considering its impact on the properties of the final molecule. The strategic placement of the methyl group can be leveraged to overcome common challenges in drug development.
Logical Framework: Impact of the 5-Methyl Group
Caption: Influence of the C5-methyl group on drug properties.
-
Modulating Pharmacodynamics: The methyl group, being hydrophobic, can form favorable van der Waals interactions within a hydrophobic pocket of a target protein, potentially increasing binding affinity and potency.[2][4] Its steric bulk can also enforce a specific conformation on an attached side chain, leading to higher selectivity for the intended target over off-targets.
-
Optimizing Pharmacokinetics: The C5-position on the aromatic ring can be susceptible to metabolic oxidation by cytochrome P450 enzymes. The presence of a methyl group can sterically hinder or completely block this metabolic pathway, thereby increasing the metabolic stability and in vivo half-life of the final drug candidate.[5] Furthermore, the slight increase in lipophilicity imparted by the methyl group can influence the absorption, distribution, metabolism, and excretion (ADME) profile, often improving membrane permeability and oral bioavailability.[3][6]
Conclusion
This compound is a high-value chemical intermediate for researchers engaged in the design and synthesis of novel therapeutics. Its preparation is straightforward via catalytic hydrogenation, and its lactam nitrogen provides a reliable handle for subsequent functionalization. More importantly, the integral 5-methyl group acts as a strategic element—a "magic methyl"—that can be used to rationally tune the physicochemical and pharmacological properties of the final molecule. By incorporating this feature early in the synthetic route, drug development professionals can accelerate the optimization process, leading to candidates with enhanced potency, selectivity, and metabolic stability.
References
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- Jordan, S., Koprivica, V., Chen, R., Tottori, K., Kikuchi, T., & Altar, C. A. (2002). The Discovery and Development of Aripiprazole. Classics in Chemical Neuroscience: Aripiprazole. PMC - PubMed Central.
- Creation and evaluation of total synthesis scheme for Aripiprazole. (2019). Accessed January 7, 2026.
- MedKoo Biosciences. Aripiprazole Synthetic Routes. Accessed January 7, 2026.
- Google Patents. CN105712930A - Aripiprazole and aripiprazole intermediate synthesis method. Accessed January 7, 2026.
- Semantic Scholar. SYNTHESIS OF 5-METHOXY-2(1H)-QUINOLINONE. Accessed January 7, 2026.
- BenchChem. The Discovery and Development of 1-Methyl-3,4-dihydroquinolin-2(1H)-one Analogs. (2025). Accessed January 7, 2026.
- Organic Chemistry Portal. Dihydroquinolinone synthesis. Accessed January 7, 2026.
- Conroy, T., & Connon, S. J. (2021).
- ResearchGate. Hydrogenation of various quinoline derivatives on the 5Ir/ meso_S-C catalyst. Reaction condition. Accessed January 7, 2026.
- R Discovery. An efficient catalytic system for the hydrogenation of quinolines. (2007). Accessed January 7, 2026.
- Oriental Journal of Chemistry.
- ECHEMI. 5-hydroxy-1-methyl-3,4-dihydroquinolin-2-one Formula. Accessed January 7, 2026.
- BenchChem. Metal-Free Synthesis of 1-Methyl-3,4-dihydroquinolin-2(1H)-one: Application Notes and Protocols. (2025). Accessed January 7, 2026.
- Meiring, L., Petzer, J. P., & Petzer, A. (2018). A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)-quinolinones. Mini reviews in medicinal chemistry, 18(10), 828–836.
- Royal Society of Chemistry. Chemical Science. (2025). Accessed January 7, 2026.
- Kuwano, R., Kashiwahara, M., & Kusano, H. (2007). Catalytic asymmetric hydrogenation of quinoline carbocycles: unusual chemoselectivity in the hydrogenation of quinolines.
- Al-Warhi, T., Al-Hazimi, H. M., & El-Baih, F. E. M. (2020). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 25(21), 5049.
- ResearchGate. Optimisation of the hydrogenation of 2-methylquinoline. Accessed January 7, 2026.
- ResearchGate. Synthesis of 4-methyl-3,4-dihydroquinolin-2(1H)-ones by asymmetric... Accessed January 7, 2026.
- American Chemical Society. Design, Synthesis, and Biological Evaluation of 3,4-Dihydroquinolin-2(1H)-one and 1,2,3,4-Tetrahydroquinoline-Based Selective... (2011). Accessed January 7, 2026.
- de L. K. M. Dutra, F., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1157.
- ResearchGate. Natural 3,4-Dihydro-2(1H)-quinolinones - part III: biological activities. Accessed January 7, 2026.
- MDPI. Methyl-Containing Pharmaceuticals. Accessed January 7, 2026.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 576513, 1-Methyl-3,4-dihydroquinolin-2(1H)-one. Accessed January 7, 2026.
- ResearchGate. The Magic Methyl and Its Tricks in Drug Discovery and Development. (2023). Accessed January 7, 2026.
- de L. K. M. Dutra, F., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals (Basel, Switzerland), 16(8), 1157.
- Yao, H., Wan, Z., & Li, Y. (2013). [Application of methyl in drug design]. Yao xue xue bao = Acta pharmaceutica Sinica, 48(8), 1195–1208.
- Frontiers. Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential. (2017). Accessed January 7, 2026.
- ChemicalBook. 5-Hydroxy-3,4-dihydroquinolin-2(1H)-one synthesis. Accessed January 7, 2026.
- ResearchGate. Synthesis and Characterization of the Interpenetrated MOF-5. (2025). Accessed January 7, 2026.
- Journal of Materials Chemistry (RSC Publishing). Solution infiltration of palladium into MOF-5: synthesis, physisorption and catalytic properties. Accessed January 7, 2026.
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Application Notes & Protocols: The 5-Methyl-3,4-dihydroquinolin-2(1H)-one Scaffold in Modern Drug Discovery
Prepared by: Gemini, Senior Application Scientist
Abstract
The 3,4-dihydroquinolin-2(1H)-one core is recognized as a privileged scaffold in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents.[1][2] The strategic introduction of a methyl group at the C5 position significantly modulates the scaffold's electronic and steric properties, unlocking new avenues for therapeutic intervention. Notably, this modification has been shown to enhance antibacterial activity against Gram-positive pathogens.[3] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including potent anticancer, antibacterial, and anticonvulsant effects.[1][3][4] This guide provides an in-depth exploration of the 5-methyl-3,4-dihydroquinolin-2(1H)-one scaffold, offering a comprehensive resource for its synthesis, derivatization, and application in drug discovery programs. We present detailed, field-tested protocols for chemical synthesis and biological evaluation, alongside insights into structure-activity relationships (SAR) to guide future research.
The Strategic Advantage of the this compound Core
The quinolinone framework is a cornerstone in the development of therapeutic agents. The parent 3,4-dihydro-2(1H)-quinolinone moiety is present in FDA-approved drugs like the antipsychotic aripiprazole and the antiplatelet agent cilostazol, highlighting its clinical significance.[2] The addition of a methyl group at the 5-position is not a trivial modification; it serves several key purposes in rational drug design:
-
Steric Influence: The methyl group can enforce a specific conformation upon the molecule, leading to a more favorable interaction with the target protein's binding pocket.
-
Electronic Modulation: As an electron-donating group, the methyl substituent can alter the electron density of the aromatic ring, influencing pKa, reactivity, and potential for π-π stacking interactions.
-
Metabolic Stability: The methyl group can block a potential site of metabolism, thereby improving the pharmacokinetic profile of the drug candidate by increasing its half-life.
-
Enhanced Potency: As demonstrated in the development of quinolone antibiotics like grepafloxacin, the 5-methyl group can dramatically enhance potency, particularly against Gram-positive bacteria.[3]
This combination of effects makes the this compound scaffold a highly attractive starting point for developing novel therapeutics targeting a range of diseases.
Synthesis of the Core Scaffold
The construction of the this compound core is readily achievable through established synthetic methodologies. A common and robust approach involves the intramolecular cyclization of an N-aryl acrylamide precursor, which can be prepared by acylating the corresponding aniline. Metal-free methods, such as acid-catalyzed thermal cyclization, are often preferred in pharmaceutical synthesis to avoid metal contamination in the final active pharmaceutical ingredient (API).[5]
Protocol 1: Synthesis of N-(3-methylphenyl)acrylamide (Precursor)
This protocol details the acylation of 3-methylaniline to form the key cyclization precursor.
-
Rationale: This standard amide bond formation is a reliable and high-yielding reaction. The use of a non-nucleophilic base like triethylamine is crucial to scavenge the HCl byproduct without competing in the reaction. Dichloromethane is an excellent solvent due to its inertness and ability to dissolve both reactants.
-
Materials:
-
3-Methylaniline (1.0 eq)
-
Acryloyl chloride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-methylaniline (1.0 eq) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the stirred solution.
-
Add acryloyl chloride (1.1 eq) dropwise via a syringe over 15 minutes. A white precipitate of triethylamine hydrochloride will form.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure N-(3-methylphenyl)acrylamide.
-
Protocol 2: Synthesis of this compound (Core Scaffold)
This protocol describes the acid-catalyzed thermal cyclization to form the target scaffold.[5]
-
Rationale: Polyphosphoric acid (PPA) is an effective dehydrating agent and catalyst for intramolecular Friedel-Crafts-type acylation reactions. The high temperature provides the necessary activation energy for the cyclization to occur. This method is a classic, one-pot procedure for generating the dihydroquinolinone core.
-
Materials:
-
N-(3-methylphenyl)acrylamide (1.0 eq)
-
Polyphosphoric acid (PPA) (10-20 eq by weight)
-
Ice water
-
Ethyl acetate
-
-
Procedure:
-
In a round-bottom flask, heat PPA to approximately 80-90 °C to ensure it is fluid.
-
Add N-(3-methylphenyl)acrylamide (1.0 eq) to the hot PPA with vigorous mechanical stirring.
-
Increase the temperature to 130-140 °C and maintain for 1-2 hours.
-
Monitor the reaction by TLC by taking a small aliquot, quenching it in water, and extracting with ethyl acetate.
-
Once the starting material is consumed, cool the reaction mixture to about 60-70 °C.
-
Carefully and slowly pour the viscous mixture into a beaker of ice water with stirring. This will precipitate the crude product.
-
Stir until the solid is well-dispersed, then collect the precipitate by vacuum filtration.
-
Wash the solid thoroughly with water to remove residual PPA.
-
The crude product can be purified by recrystallization (e.g., from ethanol/water) to afford pure this compound.
-
Key Therapeutic Applications & Biological Evaluation
The versatility of the this compound scaffold allows for its application across multiple therapeutic areas.
Anticancer Activity
Derivatives of the 3,4-dihydroquinolin-2(1H)-one scaffold have shown significant promise as anticancer agents, primarily through the inhibition of critical signaling pathways involved in tumor growth and proliferation.[1] Two prominent mechanisms are the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and tubulin polymerization.[1][6]
-
VEGFR2 Inhibition: By blocking the ATP-binding site of the VEGFR2 tyrosine kinase, these compounds can inhibit angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[1] This leads to starvation of the tumor and a reduction in metastasis.
-
Tubulin Polymerization Inhibition: Some quinolinone sulfonamide derivatives act as tubulin polymerization inhibitors.[6][7] They bind to the colchicine site on β-tubulin, disrupting the dynamic equilibrium of microtubule assembly and disassembly. This leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis in rapidly dividing cancer cells.
Table 1: Representative Anticancer Activity of Quinolinone Derivatives
| Compound ID | Modification | Target/Mechanism | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|---|
| D13 | 6-sulfonamide derivative | Tubulin Polymerization | HeLa | 1.34 | [7] |
| Analog 5a | 7-oxy-oxadiazole | VEGFR2 Inhibition | Glioblastoma | ~5.0 | [1] |
| Grepafloxacin | 1-cyclopropyl-6-fluoro-7-piperazinyl | DNA Gyrase/Topo IV | N/A | N/A |[3] |
Note: Data is for the broader class of 3,4-dihydroquinolin-2(1H)-ones to illustrate potential. D13 is a N-(4-methoxybenzyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide.[7]
Protocol 3: In Vitro Anticancer Activity (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effect of compounds on cancer cell lines by measuring metabolic activity.[7][8]
-
Rationale: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative measure of cell death induced by the test compound.
-
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells for vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Purple formazan crystals will become visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.
-
Antibacterial Activity
The 5-methyl substitution is particularly impactful in the domain of quinolone antibiotics. The antibacterial agent grepafloxacin, a 1-cyclopropyl-6-fluoro-5-methyl-substituted quinolone, demonstrated enhanced activity against Gram-positive bacteria, including the respiratory pathogen Streptococcus pneumoniae, while retaining potent Gram-negative activity.[3]
-
Mechanism of Action: Quinolone antibiotics inhibit bacterial DNA synthesis by targeting two essential enzymes: DNA gyrase and topoisomerase IV. This dual-targeting mechanism leads to rapid bactericidal effects.
Protocol 4: Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibacterial agent that prevents the visible growth of a bacterium.
-
Rationale: This is the gold-standard method for quantitative antimicrobial susceptibility testing. By exposing a standardized inoculum of bacteria to serial dilutions of the test compound, it provides a precise measure of potency.
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL
-
-
Procedure:
-
Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in CAMHB. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension in CAMHB and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
-
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold has yielded crucial insights into its SAR.
-
N1 Position: N-methylation can significantly impact the electronic and steric properties of the scaffold.[1] Larger substituents at this position have been explored to target various receptors, including serotonin and dopamine receptors.[2][9]
-
C5 Position: The presence of the methyl group is a key determinant for enhanced activity against Gram-positive bacteria.[3]
-
C6 Position: This position is often substituted with a fluorine atom in quinolone antibiotics to increase DNA gyrase inhibition. It is also a versatile handle for introducing other functionalities, such as sulfonamide groups that confer potent tubulin polymerization inhibitory activity.[6]
-
C7 Position: This is a critical position for tuning the antibacterial spectrum and pharmacokinetic properties. The introduction of basic amine-containing rings, such as piperazine or pyrrolidine, is a common strategy to improve cell penetration and target engagement in bacteria.
Conclusion and Future Directions
The this compound scaffold is a validated and highly valuable platform for the design of novel therapeutic agents. Its synthetic tractability, coupled with the profound impact of the 5-methyl group on biological activity, provides a solid foundation for diverse drug discovery campaigns. The successful development of derivatives targeting cancer and bacterial infections underscores its significant potential.
Future research should focus on:
-
Exploring Novel Derivatizations: Synthesizing new libraries with diverse substitutions at the N1, C6, and C7 positions to probe new biological targets.
-
Expanding Therapeutic Targets: Investigating the potential of this scaffold against other targets, such as GABAA receptors for neurological disorders or phosphodiesterases for cardiovascular diseases, which are known targets for the broader quinolinone class.[1][2]
-
Optimizing ADME Properties: Fine-tuning the scaffold to improve absorption, distribution, metabolism, and excretion (ADME) properties, leading to drug candidates with better safety and efficacy profiles.
By leveraging the insights and protocols presented in this guide, researchers are well-equipped to unlock the full therapeutic potential of this remarkable scaffold.
References
-
Al-Bayati, R. I., Ahamad, M. R., & Ahamed, L. S. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135. [Link]
-
Abbas, A. A., & El-Sayed, M. A. (2015). A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)-quinolinones. Current Medicinal Chemistry, 22(1), 1-15. [Link]
-
Tseng, C. C., et al. (2017). Structure Activity Relationship Studies with Tetrahydroquinoline Analogs as EPAC Inhibitors. Journal of Medicinal Chemistry, 60(20), 8411-8423. [Link]
-
Avendaño, C., & Menéndez, J. C. (1994). Synthesis of 5-Methoxy-2(1H)-quinolinone. Heterocycles, 38(12), 2615-2622. [Link]
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biological screening of 5-Methyl-3,4-dihydroquinolin-2(1H)-one derivatives
As a Senior Application Scientist, this guide provides a comprehensive framework for the . This class of compounds is built upon a privileged heterocyclic system, the 3,4-dihydroquinolin-2(1H)-one core, which is a cornerstone in medicinal chemistry.[1][2] The addition of a methyl group at the 5-position can significantly influence the molecule's steric and electronic properties, potentially leading to novel interactions with biological targets.
Quinoline and its derivatives are known to exhibit a wide spectrum of pharmacological activities, including potent anticancer effects.[3][4][5][6] Published research on similar quinolinone scaffolds suggests that their mechanism of action often involves the induction of cell cycle arrest, apoptosis, and the inhibition of critical signaling pathways that drive cancer progression, such as receptor tyrosine kinases.[3][7][8]
This document outlines a logical, tiered screening cascade designed to first identify cytotoxic derivatives and then systematically elucidate their mechanism of action. The protocols provided are robust and based on established methodologies, ensuring data integrity and reproducibility, which are paramount in drug discovery.[3]
The Screening Cascade: A Strategic Approach
A tiered approach is the most efficient method for screening a new library of compounds. It begins with a broad, high-throughput assay to identify "hits" (active compounds) and progressively uses more complex, lower-throughput assays to characterize the mechanism of these hits. This strategy conserves resources by focusing detailed investigations only on the most promising derivatives.
Part 1: Primary Screening - Assessing General Cytotoxicity
The initial goal is to determine the concentration-dependent cytotoxic effect of each derivative across a diverse panel of human cancer cell lines. The MTT assay is a reliable, colorimetric method for this purpose, measuring cell metabolic activity as a proxy for cell viability.[2] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[9]
Protocol 1: MTT Assay for Cell Viability
Principle: The amount of purple formazan produced is directly proportional to the number of viable, metabolically active cells. The absorbance of the solubilized formazan is read on a microplate reader.
Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL. Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT.[9]
-
Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100 µL of a solubilization solvent (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the crystals.[9]
-
Absorbance Reading: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. Use a reference wavelength of >650 nm (e.g., 690 nm) to correct for background signals.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Data Presentation: IC₅₀ Values
Summarize the results in a table for clear comparison of potency and selectivity.
| Compound ID | MCF-7 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | HCT-116 (Colon) IC₅₀ (µM) | HELA (Cervical) IC₅₀ (µM) |
| Derivative 1 | 2.5 | 5.1 | 3.8 | 7.2 |
| Derivative 2 | > 50 | > 50 | > 50 | > 50 |
| Derivative 3 | 10.2 | 8.9 | 15.4 | 11.8 |
| Doxorubicin | 0.8 | 1.2 | 0.9 | 1.5 |
Part 2: Secondary Screening - Determining the Mode of Action
Compounds that demonstrate significant cytotoxicity (e.g., IC₅₀ < 10 µM) are advanced to secondary screening to determine how they inhibit cell proliferation. The primary mechanisms to investigate are cell cycle arrest and the induction of apoptosis.
A. Cell Cycle Analysis by Flow Cytometry
Dysregulation of the cell cycle is a hallmark of cancer.[10] Many effective anticancer agents exert their effects by causing cells to arrest at specific checkpoints (G1, S, or G2/M), preventing them from dividing.[11] Flow cytometry using a DNA-intercalating fluorescent dye like Propidium Iodide (PI) is the gold standard for this analysis.[12]
Protocol 2: Cell Cycle Analysis with Propidium Iodide (PI) Staining
Principle: PI stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the cell's DNA content. This allows for the differentiation of cells in G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases. Apoptotic cells with fragmented DNA will appear in a "sub-G1" peak.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest both adherent and floating cells to include the apoptotic population. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and wash the cell pellet with ice-cold PBS. Resuspend the pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS). The RNase A is crucial to degrade RNA, which PI can also bind to.[10]
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer, exciting the PI with a 488 nm laser and collecting the emission signal at ~617 nm. Collect at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
B. Quantification of Apoptosis Induction
Apoptosis, or programmed cell death, is a clean and controlled form of cell suicide that is often induced by anticancer drugs. A key event in this process is the activation of a cascade of cysteine proteases called caspases, with Caspase-3 and Caspase-7 being the primary executioners.
Protocol 3: Caspase-3/7 Activity Assay
Principle: This assay utilizes a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD.[13] When cleaved by active caspase-3/7 in apoptotic cells, a substrate for luciferase (aminoluciferin) is released, generating a luminescent signal that is proportional to the amount of caspase activity.[13]
Methodology:
-
Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate. Treat with the test compounds at their IC₅₀ and 2x IC₅₀ concentrations for a relevant time period (e.g., 24, 48 hours).
-
Reagent Preparation: Reconstitute the luminescent Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions (e.g., Promega).[14]
-
Assay Execution ("Add-Mix-Measure"): Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[13]
-
Incubation: Mix the contents by gentle shaking on an orbital shaker for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Normalize the results to the vehicle-treated control and express the data as a fold-increase in caspase-3/7 activity.
Data Presentation: Secondary Assay Summary
| Compound ID | Effect on Cell Cycle (at IC₅₀) | Fold Increase in Caspase-3/7 Activity (at IC₅₀) |
| Derivative 1 | G2/M Arrest (65% of cells in G2/M) | 8.5-fold |
| Derivative 3 | No significant change | 1.2-fold |
Part 3: Mechanistic Insights & Target Confirmation
For lead compounds that induce a clear biological response (e.g., G2/M arrest and apoptosis), the next step is to investigate the molecular machinery involved. Western blotting is an indispensable technique for this purpose, allowing for the detection of specific proteins and their post-translational modifications.[15][16]
Protocol 4: Western Blot for Apoptotic Markers
Principle: This protocol confirms apoptosis by detecting the cleavage of key proteins. Caspase-3 is activated by cleavage of its 32 kDa pro-form into active p17 and p12 subunits.[17] A key substrate of active Caspase-3 is PARP-1 (Poly (ADP-ribose) polymerase-1), a 116 kDa protein that is cleaved into an 89 kDa fragment upon apoptosis.
Methodology:
-
Protein Extraction: Treat cells with the test compound as in previous assays. Harvest the cells and lyse them in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by size.[15]
-
Protein Transfer: Transfer the separated proteins from the gel onto a PVDF or nitrocellulose membrane.[15]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting Pro-Caspase-3, Cleaved Caspase-3, PARP, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: After final washes, apply an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[15]
Interpretation: An increase in the signal for the cleaved forms of Caspase-3 (p17/p12) and PARP (89 kDa), with a corresponding decrease in the full-length forms, confirms the induction of apoptosis.
Investigating Potential Signaling Pathways
Quinolinone derivatives have been reported to inhibit various signaling pathways, including those mediated by receptor tyrosine kinases like EGFR.[3] Inhibition of this pathway would block downstream pro-survival signals from pathways like PI3K-AKT.
This pathway can be investigated using Western blotting by probing for the phosphorylated (active) forms of key proteins like AKT (p-AKT). A decrease in p-AKT levels in compound-treated cells would suggest inhibition upstream, potentially at the EGFR level.
Conclusion
This application note provides a systematic and robust strategy for the comprehensive biological evaluation of this compound derivatives. By progressing from broad cytotoxicity screening to detailed mechanistic studies, researchers can efficiently identify and characterize promising new anticancer lead compounds. The integration of cell viability, cell cycle, apoptosis, and protein expression data provides a holistic understanding of a compound's biological activity, which is essential for making informed decisions in the drug development pipeline. The versatility of the quinolinone scaffold suggests that such a screening effort holds significant promise for discovering novel and potent therapeutic agents.[1][18]
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Arabian Journal of Chemistry. One-pot multicomponent synthesis of novel 3, 4-dihydro-3-methyl-2(1H)-quinazolinone derivatives and their biological evaluation as potential antioxidants, enzyme inhibitors, antimicrobials, cytotoxic and anti-inflammatory agents . Sciencedirect.com.
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Application Note: Strategic Derivatization of 5-Methyl-3,4-dihydroquinolin-2(1H)-one for Enhanced Biological Profiling
Abstract
The 3,4-dihydroquinolin-2(1H)-one core is a privileged heterocyclic scaffold renowned for its presence in a multitude of pharmacologically active compounds.[1][2] The strategic introduction of a methyl group at the C5-position offers a unique starting point for creating novel molecular architectures. This guide provides an in-depth exploration of derivatization strategies for 5-Methyl-3,4-dihydroquinolin-2(1H)-one, designed to facilitate the discovery of new therapeutic agents. We present the scientific rationale behind structural modifications, detailed synthetic protocols for derivatization at key positions, and robust methodologies for subsequent biological evaluation in anticancer and immunomodulatory assays. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for generating compound libraries with diverse biological activities.
Section 1: The Rationale for Derivatization: A Structure-Activity Relationship (SAR) Perspective
The process of drug discovery is rarely a serendipitous event; it is an iterative cycle of design, synthesis, and testing. At the heart of this cycle lies the exploration of Structure-Activity Relationships (SAR), which aims to understand how specific structural features of a molecule influence its biological activity.[3] The quinolinone skeleton is an exemplary platform for SAR studies, as modifications at nearly every position can profoundly impact potency, selectivity, and pharmacokinetic properties.[4][5]
For the this compound scaffold, several key positions are amenable to chemical modification to generate a library of analogs for biological screening. The rationale for targeting these specific sites is grounded in extensive research on related quinoline and quinolinone derivatives.
-
N1-Position (Lactam Nitrogen): Alkylation or arylation at this position directly influences the compound's polarity, lipophilicity, and hydrogen bonding capacity. The introduction of different substituents can alter membrane permeability and interaction with hydrophobic pockets in target proteins.[1]
-
C3-Position: The methylene group at C3 is a prime site for introducing diversity. SAR studies on related quinoline antagonists have identified the absolute need for a substituent at the C3-position as being critical for potent biological activity.[4][6] Functionalization can range from simple alkylation to the introduction of more complex side chains that can serve as pharmacophores.
-
Aromatic Ring (C6, C7, C8-Positions): The benzene ring offers a canvas for tuning the electronic properties of the molecule. The introduction of electron-donating groups (e.g., alkoxy) or electron-withdrawing groups (e.g., halogens, nitro) can modulate the pKa of the molecule and its interaction with biological targets. For instance, bulky alkoxy substituents at the C7-position have been shown to be beneficial for antiproliferative activity in some quinoline derivatives.[7]
The following diagram illustrates these primary points of derivatization on the core scaffold.
Figure 1: Key sites for strategic derivatization on the this compound scaffold.
Section 2: Synthetic Strategies and Protocols
The synthesis of dihydroquinolinones can be achieved through various established methods, including the intramolecular cyclization of N-aryl-β-aminopropanoic acid derivatives and the reductive cyclization of ortho-nitrocinnamic acid precursors.[1][8] Below, we provide exemplary protocols for modifying the parent 5-methyl scaffold at the key positions identified in Section 1.
Protocol 2.1: N-Alkylation of this compound
This protocol describes a general and robust method for introducing alkyl or benzyl groups at the N1-position. The use of a strong base like sodium hydride ensures complete deprotonation of the lactam nitrogen, facilitating nucleophilic attack on the electrophile.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the starting material (approx. 0.1 M concentration).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise over 10 minutes. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt may be observed.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the desired alkyl halide (1.1 eq) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to obtain the pure N-alkylated derivative.
Protocol 2.2: C3-Substitution via Knoevenagel Condensation
This protocol introduces a versatile arylidene moiety at the C3-position by reacting the parent scaffold with an aromatic aldehyde. This modification significantly expands the molecular framework and introduces new points for interaction with biological targets.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Piperidine
-
Ethanol
-
Hydrochloric acid (HCl), 1 M
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the aromatic aldehyde (1.1 eq) in ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq).
-
Reflux: Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the reaction by TLC.
-
Precipitation: Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to induce precipitation of the product.
-
Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol.
-
Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid). The crude product is often of high purity.
Section 3: Protocols for Biological Evaluation
Once a library of derivatives has been synthesized and characterized, the next critical step is to assess their biological activity. A tiered screening approach is often the most efficient strategy, starting with broad assays for cytotoxicity and progressing to more specific, target-based assays for promising "hit" compounds.
Figure 2: A generalized workflow for the derivatization and biological evaluation of the this compound scaffold.
Protocol 3.1: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used as a primary screen for anticancer drug discovery.[9] It measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase into an insoluble purple formazan product.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Test compounds (dissolved in DMSO to create 10 mM stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Multi-channel pipette
-
Microplate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells using trypsin-EDTA. Resuspend cells in a complete growth medium and perform a cell count. Seed 5,000-10,000 cells per well (in 100 µL) into a 96-well plate.
-
Incubation: Incubate the plate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in a complete growth medium from the 10 mM DMSO stock. The final DMSO concentration in the wells should not exceed 0.5%. Add 100 µL of the diluted compounds to the respective wells. Include wells for "vehicle control" (medium with 0.5% DMSO) and "untreated control".
-
Incubation: Incubate the plate for another 48-72 hours at 37 °C, 5% CO₂.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37 °C. During this time, viable cells will convert the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium from the wells. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes on an orbital shaker.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability versus log[concentration] and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
Protocol 3.2: Immunomodulatory Activity (IL-2 Suppression Assay)
Certain quinolinone derivatives have been found to possess immunosuppressive properties by inhibiting the release of key cytokines like Interleukin-2 (IL-2) from T-cells.[5] This assay evaluates the ability of test compounds to suppress IL-2 production in activated Jurkat T-cells.
Materials:
-
Jurkat, Clone E6-1 T-cell line
-
Complete growth medium (RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Ionomycin
-
Test compounds (dissolved in DMSO)
-
Human IL-2 ELISA Kit
-
96-well plates
Procedure:
-
Cell Seeding: Seed Jurkat cells at a density of 1 x 10⁶ cells/mL in a 96-well plate (100 µL per well).
-
Compound Pre-incubation: Add the test compounds at various final concentrations to the wells. Incubate for 1 hour at 37 °C, 5% CO₂.
-
Cell Stimulation: Stimulate the cells by adding PMA (final concentration 50 ng/mL) and Ionomycin (final concentration 1 µM). Include appropriate controls (unstimulated cells, stimulated cells with vehicle).
-
Incubation for Production: Incubate the plate for 24 hours at 37 °C, 5% CO₂.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet.
-
IL-2 Quantification: Measure the concentration of IL-2 in the collected supernatants using a commercial Human IL-2 ELISA kit, following the manufacturer’s instructions precisely.
-
Analysis: Calculate the percentage of IL-2 inhibition for each compound concentration relative to the stimulated vehicle control. Determine the IC₅₀ value for IL-2 suppression. A parallel cytotoxicity assay (e.g., MTT) should be run to ensure that the observed IL-2 suppression is not due to general cell death.[5]
Section 4: Data Presentation and Interpretation
Clear and concise presentation of quantitative data is essential for comparing the activity of different derivatives and for establishing SAR. Data should be summarized in tables.
Table 1: Example Data for Cytotoxic Activity of this compound Derivatives against A549 Lung Cancer Cells.
| Compound ID | R¹ (N1-Position) | R³ (C3-Position) | R⁷ (C7-Position) | IC₅₀ (µM) ± SD |
| Parent | H | H | H | > 100 |
| DEV-01 | CH₃ | H | H | 85.4 ± 6.2 |
| DEV-02 | Benzyl | H | H | 42.1 ± 3.5 |
| DEV-03 | H | Benzylidene | H | 25.7 ± 2.1 |
| DEV-04 | Benzyl | Benzylidene | H | 9.8 ± 0.9 |
| DEV-05 | Benzyl | Benzylidene | OCH₃ | 1.5 ± 0.2 |
| Doxorubicin | - | - | - | 0.12 ± 0.02 |
Data are hypothetical and for illustrative purposes only. SD = Standard Deviation.
From this illustrative data, a preliminary SAR can be deduced:
-
N1-benzylation (DEV-02) is more effective than N1-methylation (DEV-01).
-
C3-benzylidene substitution (DEV-03) significantly improves potency over the parent compound.
-
Combining N1-benzylation and C3-benzylidene substitution (DEV-04) has an additive effect.
-
Introducing an electron-donating methoxy group at the C7-position (DEV-05) further enhances activity, suggesting a favorable interaction in that region of a putative target.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. By applying rational, SAR-driven derivatization strategies at the N1, C3, and aromatic ring positions, researchers can generate diverse chemical libraries. The robust protocols for synthesis and tiered biological screening provided in this application note offer a clear and efficient pathway from initial compound design to the identification and preliminary characterization of potent bioactive molecules. This systematic approach maximizes the potential for discovering lead compounds for a wide range of diseases, from cancer to immune disorders.
References
-
Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry. [Link]
-
Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents. Bioorganic & Medicinal Chemistry. [Link]
-
Structural–activity relationship (SAR) of 4-quinolone derivatives. ResearchGate. [Link]
-
Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry. [Link]
-
Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. ResearchGate. [Link]
-
Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. [Link]
-
Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents. Frontiers in Chemistry. [Link]
-
Dihydroquinolinone synthesis. Organic Chemistry Portal. [Link]
-
Design, Synthesis and Biological Evaluation of Syn and Anti-like Double Warhead Quinolinones Bearing Dihydroxy Naphthalene Moiety as Epidermal Growth Factor Receptor Inhibitors with Potential Apoptotic Antiproliferative Action. Molecules. [Link]
-
Natural 3,4-Dihydro-2(1H)-quinolinones - part III: biological activities. ResearchGate. [Link]
-
Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents. RSC Medicinal Chemistry. [Link]
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- 5. Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 8. Dihydroquinolinone synthesis [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: The 5-Methyl-3,4-dihydroquinolin-2(1H)-one Scaffold in the Synthesis of Novel Anticancer Agents
Abstract
The 3,4-dihydroquinolin-2(1H)-one core is a privileged heterocyclic system in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active compounds.[1] The strategic introduction of a methyl group at the C5 position creates 5-methyl-3,4-dihydroquinolin-2(1H)-one, a versatile scaffold that offers unique steric and electronic properties for the development of targeted anticancer agents. This guide provides an in-depth exploration of this scaffold, detailing synthetic methodologies for creating diverse derivatives, summarizing key structure-activity relationships (SAR), and presenting protocols for their biological evaluation. We will delve into specific examples of anticancer agents derived from this core, focusing on their mechanisms of action, including the inhibition of crucial signaling pathways like VEGFR2-mediated angiogenesis.[1]
The Quinolinone Scaffold: A Foundation for Anticancer Drug Design
Quinolinone derivatives have long been investigated for their broad therapeutic potential, ranging from antibiotics to anticancer agents.[2] Their rigid bicyclic structure provides a stable platform for introducing various functional groups in a well-defined spatial orientation, which is critical for specific interactions with biological targets. The this compound variant is particularly valuable; the lactam moiety offers hydrogen bonding capabilities, while the dihydro-aromatic portion provides a flexible yet constrained conformation. The methyl group at C5 can influence binding affinity and metabolic stability, making it a key anchor point in rational drug design.
Modifications to this core scaffold are typically explored at several key positions to optimize potency and selectivity:
-
N1 Position: Substitution on the lactam nitrogen can modulate lipophilicity and introduce vectors for interacting with specific receptor pockets.
-
C3 Position: Functionalization at this position is critical. Introducing substituents, particularly via exocyclic double bonds, has been shown to impart significant cytotoxic activity.[2]
-
Aromatic Ring (C6, C7, C8): Substituents on the benzene ring can fine-tune electronic properties, solubility, and target engagement.
Key Synthetic Strategies and Derivatization Protocols
The synthesis of potent anticancer agents from the this compound core relies on robust and versatile chemical transformations. Below are protocols for key derivatization strategies.
Protocol 1: N-Alkylation of the Quinolinone Core
This protocol describes a general method for introducing alkyl or benzyl groups at the N1 position, a common strategy to enhance lipophilicity and explore new binding interactions.
Principle: The lactam nitrogen is deprotonated by a suitable base to form a nucleophilic anion, which then displaces a halide from an alkyl or benzyl halide to form the N-substituted product.
Materials and Reagents:
-
This compound
-
Alkyl or Benzyl Halide (e.g., 4-methoxybenzyl chloride)
-
Strong Base (e.g., Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃))
-
Anhydrous Solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)
-
Reaction Vessel, Magnetic Stirrer
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
-
To a stirred suspension of Sodium Hydride (1.2 eq) in anhydrous DMF at 0 °C, add a solution of this compound (1.0 eq) dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.
-
Add the desired alkyl or benzyl halide (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by Thin-Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-substituted product.[3]
Caption: Workflow for N-Alkylation of the Quinolinone Scaffold.
Protocol 2: C3-Methylidene Functionalization via Horner-Wadsworth-Emmons (HWE) Olefination
Introducing an exocyclic double bond at the C3 position has been identified as a key structural motif for high cytotoxic activity in related quinolinone systems.[2] This protocol adapts the HWE reaction for this purpose.
Principle: This reaction involves the deprotonation of a phosphonate ester to form a carbanion, which then reacts with a carbonyl compound (in this case, formaldehyde) to generate an alkene. This method is highly effective for creating C=C bonds.
Materials and Reagents:
-
A suitable C3-phosphonate precursor (synthesized separately)
-
Potassium Carbonate (K₂CO₃)
-
Formaldehyde solution (36% in water)
-
Tetrahydrofuran (THF)
-
Brine
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
-
Dissolve the C3-phosphonate precursor of this compound (1.0 mmol) and potassium carbonate (3.0 mmol) in THF (10 mL).
-
Stir the solution at room temperature for 30 minutes under an inert atmosphere (e.g., argon).
-
Add formaldehyde solution (5.0 mmol) in one portion.
-
Heat the reaction mixture to 50 °C and stir for 3-16 hours, depending on the substrate's reactivity.[2]
-
Monitor the reaction by TLC. Upon completion, quench with brine (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water and brine, and dry over MgSO₄.
-
Evaporate the solvent and purify the crude product by column chromatography to yield the 3-methylidene derivative.[2]
Case Study: Targeting Angiogenesis via VEGFR2 Inhibition
Derivatives of the 3,4-dihydroquinolin-2(1H)-one scaffold have shown significant potential as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a critical kinase in the angiogenesis pathway that tumors rely on for growth and metastasis.[1]
Mechanism of Action: VEGF-A, a growth factor often overexpressed by tumors, binds to VEGFR2 on endothelial cells. This triggers receptor dimerization and autophosphorylation, initiating a downstream signaling cascade (involving pathways like MAPK and PI3K/Akt) that promotes endothelial cell proliferation, migration, and survival, ultimately leading to new blood vessel formation. By competitively binding to the ATP-binding site of the VEGFR2 kinase domain, quinolinone-based inhibitors block this phosphorylation event, thereby halting the entire angiogenic cascade.[1]
Caption: Inhibition of the VEGFR2 Signaling Pathway.
Biological Data Summary: The following table summarizes the cytotoxic activity of several 3,4-dihydroquinolin-2(1H)-one analogs against various cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit cell growth by 50%.
| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference |
| Analog 4m | U87-MG (Glioblastoma) | 4.20 | [1] |
| Analog 4q | U87-MG (Glioblastoma) | 8.00 | [1] |
| Analog 4u | U87-MG (Glioblastoma) | 7.96 | [1] |
| Temozolomide | U87-MG (Glioblastoma) | 92.90 | [1] |
| Compound 4a | A549 (Lung Cancer) | 5.14 | [4] |
| Compound 4a | HCT-116 (Colon Cancer) | 3.21 | [4] |
| Doxorubicin | A549 (Lung Cancer) | 0.87 | [4] |
Data is presented for closely related quinolinone analogs to demonstrate the potential of the core scaffold.
Structure-Activity Relationship (SAR) Insights:
-
Lipophilicity: Studies on related quinoline derivatives have shown a correlation between increased lipophilicity and higher cytotoxic effects, particularly against HeLa and PC3 cells.[5]
-
Substituents on Aromatic Rings: The nature and position of substituents on aryl groups attached to the quinolinone core significantly influence activity. For instance, in a series of 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones, compounds with alkyl substituents at the C2 position were more potent than those with aryl substituents.[2]
-
N1-Substitution: In a series of 3,4-dihydro-2(1H)-quinolinone sulfonamide derivatives, the presence of a 4-methoxybenzyl group at the N1 position (compound D13) resulted in the strongest anti-proliferative activity against several cancer cell lines.[6]
Protocol for In Vitro Evaluation: MTT Cytotoxicity Assay
Once novel derivatives are synthesized, their anticancer potential must be evaluated. The MTT assay is a standard colorimetric method for assessing cell viability.
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity.[7]
Materials:
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well microplates
-
Synthesized quinolinone derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37 °C and 5% CO₂ to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plates for 48-72 hours at 37 °C and 5% CO₂.[2][4]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Conclusion and Future Directions
The this compound scaffold is a highly promising platform for the design and synthesis of novel anticancer agents. Its synthetic tractability allows for the creation of diverse chemical libraries targeting various oncogenic pathways, most notably angiogenesis through VEGFR2 inhibition. Future research should focus on leveraging computational modeling for more rational drug design, exploring novel substitution patterns to enhance selectivity and potency, and investigating the potential for developing multi-targeted agents that can simultaneously inhibit several cancer-related pathways. The protocols and insights provided herein serve as a foundational guide for researchers dedicated to advancing cancer therapeutics through innovative synthetic chemistry.
References
Sources
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- 2. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
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5-Methyl-3,4-dihydroquinolin-2(1H)-one as a potential p38 MAP kinase inhibitor
An Application Guide to the Methodological Evaluation of 5-Methyl-3,4-dihydroquinolin-2(1H)-one as a Potential p38 MAP Kinase Inhibitor
Introduction
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a pivotal regulator of cellular responses to inflammatory stimuli and environmental stress.[1] Activated by a cascade of upstream kinases in response to triggers like pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and cellular stressors, the p38 MAPK pathway governs a wide array of cellular processes, including inflammation, apoptosis, cell cycle regulation, and differentiation.[2][3] Its central role in mediating the production of key inflammatory cytokines has implicated its dysregulation in numerous human diseases, including rheumatoid arthritis, inflammatory bowel disease, psoriasis, and cancer.[4][5]
This central role makes the p38 MAP kinase a compelling therapeutic target for the development of novel anti-inflammatory agents.[6] The journey of p38 inhibitors from laboratory research to clinical investigation has established that targeting this pathway is a viable strategy for managing diseases driven by pro-inflammatory cytokines.[4][6] This has spurred the discovery and development of diverse chemical scaffolds capable of inhibiting p38 kinase activity.[7]
This document provides a comprehensive methodological framework for researchers, scientists, and drug development professionals to evaluate the potential of a novel compound, this compound, as a p38 MAP kinase inhibitor. We present a structured, self-validating screening cascade, beginning with direct enzymatic inhibition and progressing to a physiologically relevant cell-based functional assay. The protocols are designed to not only provide step-by-step instructions but also to explain the causality behind experimental choices, ensuring scientific rigor and trustworthy data generation.
The p38 MAP Kinase Signaling Pathway: A Key Inflammatory Axis
The p38 MAPK pathway is a three-tiered kinase cascade.[8] It is typically initiated by environmental stresses or inflammatory cytokines, which activate upstream MAPK kinase kinases (MAPKKKs), such as TAK1 or ASK1.[8][9] These MAPKKKs then phosphorylate and activate the MAPK kinases (MAPKKs) MKK3 and MKK6.[3] MKK3 and MKK6 are the primary activators of the four p38 isoforms (α, β, γ, and δ), accomplishing this by dually phosphorylating a conserved Thr-Gly-Tyr (TGY) motif in the kinase's activation loop.[3][9]
Once activated, p38 MAPK phosphorylates a host of downstream substrates, including other kinases like MAPKAPK-2 (MK2) and transcription factors such as ATF-2 and MEF-2.[9] The phosphorylation of these substrates ultimately modulates gene expression, leading to the synthesis and release of potent pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), which are hallmarks of inflammatory disease.[10]
Figure 1: Simplified p38 MAP Kinase Signaling Cascade.
Screening Strategy for a Novel p38 MAPK Inhibitor
A robust evaluation of a potential kinase inhibitor requires a multi-tiered approach. This ensures that the observed effects are due to direct, on-target activity and are reproducible in a biological system. Our proposed workflow validates the compound's potential through both biochemical and cell-based assays.
Sources
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- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. P38 Mitogen-activated Protein (MAP) Kinase Inhibitors - Pipeline Insight, 2025 [researchandmarkets.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 10. p38α MAP kinase inhibition | University of Tübingen [uni-tuebingen.de]
Application Note: The Strategic Use of 5-Methyl-3,4-dihydroquinolin-2(1H)-one in Fragment-Based Drug Design Campaigns
An in-depth guide for researchers, scientists, and drug development professionals.
Authored by: Gemini, Senior Application Scientist
Abstract
Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful, efficient, and rational approach for identifying high-quality lead compounds in modern drug discovery.[1][2] Unlike traditional high-throughput screening (HTS), which screens large libraries of complex molecules, FBDD identifies low-molecular-weight fragments (typically <300 Da) that bind weakly but efficiently to a biological target.[3][4] These initial hits serve as starting points for rational, structure-guided optimization into potent, drug-like candidates.[5][6] The 3,4-dihydroquinolin-2(1H)-one scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[7][8] This guide provides detailed protocols and technical insights into the application of a specific, high-value fragment from this class, 5-Methyl-3,4-dihydroquinolin-2(1H)-one , in a typical FBDD workflow. We will explore the causality behind experimental choices, from primary screening and hit validation to fragment-to-lead (F2L) optimization, supported by both biophysical and computational methodologies.
The Rationale for FBDD and the Dihydroquinolinone Scaffold
The fundamental advantage of FBDD lies in its efficiency in exploring chemical space.[9][10] Because fragments are smaller and less complex than typical HTS compounds, a library of a few thousand fragments can represent a much broader range of chemical diversity than millions of larger molecules.[9][11] This increases the probability of finding a "hit" that binds to a pocket on the target protein. These initial fragment hits, though weak (often in the high micromolar to millimolar affinity range), provide high-quality starting points for medicinal chemistry because their binding is typically more efficient in terms of binding energy per heavy atom (Ligand Efficiency).[11][12]
The dihydroquinolinone core is a particularly valuable scaffold for FBDD. Its rigid bicyclic structure reduces conformational entropy upon binding, and its chemical nature makes it a versatile building block for creating diverse compound libraries.[7][13]
Introducing the Fragment: this compound
This compound is an exemplary fragment for FBDD campaigns. Its physicochemical properties align well with the widely accepted "Rule of Three," a guideline for ideal fragment characteristics.[2]
| Property | Value | "Rule of Three" Guideline | Significance in FBDD |
| Molecular Weight | 161.20 g/mol [14] | < 300 Da | Low complexity increases hit probability and provides ample room for optimization. |
| LogP | 1.88[14] | < 3 | Ensures adequate aqueous solubility for biophysical assays, which often require high fragment concentrations. |
| Hydrogen Bond Donors | 1[14] | ≤ 3 | Balances polarity and membrane permeability. |
| Hydrogen Bond Acceptors | 1[14] | ≤ 3 | Provides a key interaction point without excessive polarity. |
| Rotatable Bonds | 0[14] | ≤ 3 | The rigid structure minimizes the entropic penalty upon binding, leading to more efficient interactions. |
The true power of this fragment lies in its synthetic tractability. It is "poised" for chemical elaboration, offering multiple, chemically distinct vectors for optimization once its binding mode is determined.
The FBDD Experimental Workflow: A Comprehensive Overview
A successful FBDD campaign is a multi-stage, iterative process that integrates biophysical screening, structural biology, and computational chemistry. The goal is to identify a fragment hit, understand precisely how it binds to the target, and then rationally evolve it into a high-affinity lead compound.
Caption: The integrated FBDD workflow, from initial screening to lead optimization.
Protocols for Key Experimental Stages
The following protocols are designed to be self-validating systems, incorporating orthogonal checks and emphasizing the rationale behind each step.
Protocol 1: Primary Hit Identification via Surface Plasmon Resonance (SPR)
Causality: Fragments bind with weak affinity, making them difficult to detect in traditional biochemical assays. SPR is a highly sensitive, label-free biophysical technique capable of detecting the low-affinity interactions characteristic of fragments and providing valuable kinetic data.[3][15][16]
Methodology:
-
Target Immobilization:
-
Covalently immobilize the purified target protein onto a sensor chip (e.g., a CM5 chip via amine coupling) to achieve a density suitable for fragment screening (typically 5,000-10,000 Response Units).
-
Scientist's Note: A reference flow cell should be prepared in parallel (e.g., by blocking the surface without protein) to allow for real-time subtraction of bulk refractive index changes, a common source of false positives.[16]
-
-
Fragment Solution Preparation:
-
Prepare a stock solution of this compound (and other fragments in the library) in 100% DMSO.
-
Create working solutions by diluting the stock into the running buffer (e.g., HBS-EP+) to a final concentration typically between 100 µM and 1 mM. The final DMSO concentration should be matched precisely across all samples and the running buffer to avoid solvent-induced artifacts.[16]
-
-
Screening:
-
Inject the fragment solutions over the target and reference flow cells at a constant flow rate.
-
Monitor the change in response units (RU) over time to generate sensorgrams. A binding event is indicated by a concentration-dependent increase in RU on the target surface compared to the reference.
-
-
Data Analysis & Hit Triage:
-
Subtract the reference channel signal from the active channel signal.
-
Fit the resulting sensorgrams to a steady-state affinity model to estimate the dissociation constant (K_D).
-
Prioritize hits based not just on affinity but also on Ligand Efficiency (LE) , calculated as: LE = -ΔG / N, where ΔG is the binding free energy and N is the number of heavy (non-hydrogen) atoms. Fragments with high LE are considered higher quality hits.[12]
-
Protocol 2: Hit Validation and Structural Characterization via X-ray Crystallography
Causality: A primary screen can yield false positives. Orthogonal validation using a different technique confirms the binding event. More importantly, structural information from X-ray crystallography is paramount for the rational design phase, as it reveals the precise binding site, orientation, and key interactions of the fragment.[15][17]
Methodology:
-
Co-crystallization or Soaking:
-
Set up crystallization trials for the target protein under conditions known to produce high-quality crystals.
-
Co-crystallization: Add this compound (typically at 1-10 mM) to the protein solution before setting up the crystallization drops.
-
Soaking: Grow apo-protein crystals first, then transfer them to a solution containing the fragment for a defined period (minutes to hours).
-
Scientist's Note: Soaking is often preferred as it avoids potential interference of the fragment with the crystal lattice formation.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the structure using molecular replacement with a known apo-structure.
-
Carefully analyze the resulting electron density map to unambiguously confirm the presence and determine the orientation of the bound fragment.
-
-
Binding Mode Analysis:
-
Identify the specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or other contacts with the fragment.
-
This structural model is the critical blueprint for the next phase: fragment-to-lead optimization.
-
Fragment-to-Lead (F2L) Optimization Strategies
With a validated crystal structure of the target-fragment complex, the next step is to rationally modify the fragment to improve its potency.[18][19] There are three primary strategies for this evolution.
Caption: The three primary strategies for fragment-to-lead optimization.[5]
Protocol 3: Structure-Guided Fragment Growing
Causality: Fragment growing is often the most direct F2L strategy.[5][20] It involves extending the fragment from one of its solvent-exposed vectors to engage with a nearby sub-pocket on the protein surface, thereby forming additional favorable interactions and increasing affinity.
Methodology (Hypothetical example for this compound):
-
Structural Analysis:
-
Examine the crystal structure of the target in complex with this compound.
-
Identify the solvent-exposed vectors on the fragment. Key vectors include:
-
The C5-methyl group.
-
Positions C6, C7, or C8 on the aromatic ring.
-
The N1-position of the lactam.
-
-
Identify an adjacent pocket on the protein surface that is currently unoccupied. Note the nature of the residues in this pocket (e.g., are they hydrophobic, or is there a potential hydrogen bond donor/acceptor?).
-
-
In Silico Design & Prioritization:
-
Use computational modeling software to virtually "grow" chemical modifications from the identified vector towards the target sub-pocket.[18][21]
-
For example, if the sub-pocket contains a key hydrogen bond acceptor like a glutamate residue, a synthetic plan could involve replacing the C5-methyl group with a C5-hydroxymethyl group (-CH₂OH) to introduce a hydrogen bond donor.
-
Prioritize synthetic targets based on predicted binding affinity, synthetic feasibility, and maintenance of drug-like properties.
-
-
Synthesis and Evaluation:
-
Synthesize a focused library of analogs based on the computational designs. For example, synthesize a series of 5-substituted dihydroquinolinones.
-
Evaluate the synthesized compounds using the same primary assay (e.g., SPR) to confirm that the modifications have led to an improvement in binding affinity.
-
This process is iterative: the structure of the most promising new analog should be determined crystallographically to guide the next round of design and synthesis.
-
Conclusion
This compound is a high-value chemical tool for fragment-based drug discovery. Its adherence to the "Rule of Three," combined with its rigid, "poised" scaffold, makes it an ideal starting point for FBDD campaigns. By employing a rigorous and integrated workflow of sensitive biophysical screening, high-resolution structural biology, and rational, structure-guided medicinal chemistry, researchers can effectively leverage this fragment to develop novel, potent, and selective lead compounds. The protocols and strategies outlined in this guide provide a robust framework for executing such a campaign, emphasizing the causal links between experimental design and successful outcomes.
References
- Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. (n.d.).
- Fragment-Based Drug Discovery: A Comprehensive Overview. (2024).
- Fragment Based Drug Design: From Experimental to Computational Approaches. (2012). Current Pharmaceutical Design.
- Using computational techniques in fragment-based drug discovery. (2011). Methods in Enzymology.
- Computational Fragment-Based Drug Design: Current Trends, Strategies, and Applic
- Computational Approaches in Fragment Based Drug Design. (n.d.). Longdom Publishing.
- Fragment Screening. (n.d.).
- Fragment-Based Drug Design: Techniques & Examples. (2024). StudySmarter.
- Computational Fragment-Based Drug Design. (n.d.).
- Concepts and Core Principles of Fragment-Based Drug Design. (2019). Molecules.
- Fragment-based lead discovery. (n.d.). Wikipedia.
- An Introduction to Fragment-Based Drug Discovery (FBDD). (2022). Drug Hunter.
- Biophysical screening in fragment-based drug design: a brief overview. (2019). Biochemical Society Transactions.
- Fragment-based screening using X-ray crystallography and NMR spectroscopy. (2025). Methods.
- This compound. (n.d.). ChemScene.
- Fragment Screening by Surface Plasmon Resonance. (2010). ACS Medicinal Chemistry Letters.
- 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. (n.d.). RSC Advances.
- Synthesis pathways of the new dihydroquinolinone–peptide conjugates. (n.d.).
- SYNTHESIS OF 5-METHOXY-2(1H)-QUINOLINONE. (1994). HETEROCYCLES.
- In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. (2020). Frontiers in Chemistry.
- 5-hydroxy-1-methyl-3,4-dihydroquinolin-2-one. (n.d.). ECHEMI.
- Synthesis and PASS-assisted evaluation of new heterocyclic compounds containing hydroquinoline scaffolds. (n.d.). Molecules.
- 5-Methyl-1-phenyl-3,4-dihydroquinolin-2-one. (n.d.). PubChem.
- Fragment-based Lead Preparation in Drug Discovery and Development. (2021). Life Chemicals.
- In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. (2020). Frontiers in Chemistry.
- Dihydroquinolinone synthesis. (n.d.). Organic Chemistry Portal.
- The Discovery and Development of 1-Methyl-3,4-dihydroquinolin-2(1H)-one Analogs. (n.d.). Benchchem.
- Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. (2020). Journal of the Iranian Chemical Society.
- Fragment-screening technologies used in successful F2L case studies. (n.d.).
- Fragment-to-Lead Medicinal Chemistry Publications in 2023. (2025). Journal of Medicinal Chemistry.
- Application of Fragment-Based Drug Discovery to Versatile Targets. (n.d.). Frontiers in Molecular Biosciences.
- Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. (n.d.). Molecules.
- Lead compounds generation by fragment growing strategy This illustrates... (n.d.).
- Synthesis pathways of the new dihydroquinolinone conjugates of N-protected amino acids and dipeptide. Conditions and reagents. (n.d.).
- Fragment-Based Drug Discovery for Transthyretin Kinetic Stabilisers Using a Novel Capillary Zone Electrophoresis Method. (2025). bioRxiv.
- 5-Methoxy-3,4-dihydroquinolin-2(1H)-one. (n.d.). PubChem.
- Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. (2010). ACS Medicinal Chemistry Letters.
- Metal-Free Synthesis of 1-Methyl-3,4-dihydroquinolin-2(1H)-one: Application Notes and Protocols. (n.d.). Benchchem.
- Five Advances in Fragment-Based Drug Discovery. (2022). Technology Networks.
- 20151-46-6|this compound. (n.d.). BLDpharm.
- Design, Synthesis, and Biological Evaluation of 3,4-Dihydroquinolin-2(1H)-one and 1,2,3,4-Tetrahydroquinoline-Based Selective... (2011). Journal of Medicinal Chemistry.
- Fragment-Based Drug Design (FBDD). (2023). Journal of Pharmaceutical Research and Reports.
- Design and synthesis of dihydroisoquinolones for fragment-based drug discovery (FBDD). (2025). Organic & Biomolecular Chemistry.
- Design and synthesis of dihydroisoquinolones for fragment-based drug discovery (FBDD). (n.d.). Organic & Biomolecular Chemistry.
Sources
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methyl-3,4-dihydroquinolin-2(1H)-one
Welcome to the technical support center for the synthesis of 5-Methyl-3,4-dihydroquinolin-2(1H)-one. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. The 3,4-dihydroquinolin-2(1H)-one core is a privileged structure found in numerous biologically active compounds.[1][2] This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, ensuring your synthesis is both successful and reproducible.
Section 1: Overview of the Primary Synthetic Strategy
The most common and direct approach to this compound involves a two-step sequence: first, the acylation of an appropriate aniline derivative to form an N-aryl acrylamide precursor, followed by an intramolecular cyclization. The key challenge in this specific synthesis is controlling the regioselectivity of the cyclization on the m-tolyl moiety.
Caption: General two-step workflow for the synthesis.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My synthesis of the N-methyl-N-(m-tolyl)acrylamide precursor is low-yielding and impure. What is the cause?
Answer: This is a common issue stemming from the high reactivity of acryloyl chloride. Several factors could be at play:
-
Causality: Acryloyl chloride can readily polymerize, especially in the presence of light or heat. It is also highly susceptible to hydrolysis if moisture is present. The acylation reaction is exothermic, and poor temperature control can lead to side reactions and decomposition.
-
Troubleshooting & Protocol:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (Nitrogen or Argon). Use anhydrous dichloromethane (DCM) as the solvent.[1]
-
Temperature Control: The dropwise addition of acryloyl chloride must be performed at 0°C in an ice bath to manage the exotherm.[1] Allowing the reaction to slowly warm to room temperature ensures complete conversion without excessive side reactions.
-
Choice of Base: Triethylamine (Et₃N) is a suitable non-nucleophilic base to scavenge the HCl byproduct.[1] Use of an inadequate or nucleophilic base can lead to undesired products.
-
Purification: The crude product often contains triethylammonium hydrochloride and potential oligomers. A standard aqueous workup with saturated NaHCO₃ solution followed by brine is crucial.[1] If TLC still shows impurities, flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) is required to obtain pure precursor, which is essential for a successful cyclization.
-
Q2: The final product from the cyclization is an inseparable mixture of 5-methyl and 7-methyl isomers. How can I improve regioselectivity?
Answer: This is the most significant challenge for this specific target molecule. The formation of two regioisomers occurs because there are two positions on the aromatic ring activated for electrophilic attack (intramolecular Friedel-Crafts acylation).
-
Mechanistic Insight: The N-acyl group directs the cyclization to the ortho positions (C2 and C6 of the aniline ring). The methyl group at the meta position (C3) further activates these same positions through hyperconjugation (C2 is ortho, C6 is para to the methyl group). This dual activation leads to a competitive cyclization at both sites.
Caption: Competing pathways leading to regioisomers.
-
Solutions & Strategies:
-
Lewis Acid Catalysis: While strong Brønsted acids like Polyphosphoric Acid (PPA) are effective, they are often unselective. Experimenting with milder Lewis acids (e.g., AlCl₃, TiCl₄) at lower temperatures may favor one isomer over the other due to steric hindrance. The C2 position is sterically more hindered, and a bulky Lewis acid complex might preferentially coordinate and facilitate reaction at the less hindered C6 position, potentially favoring the 7-methyl isomer. Careful optimization is required.
-
Photoredox Catalysis: Modern metal-free photoredox cyclizations can sometimes offer different regioselectivity profiles compared to thermal methods.[1][3] These reactions proceed through radical intermediates rather than cationic ones, and the factors governing selectivity are different. This represents a promising alternative to investigate.
-
Directed Ortho Metalation (DoM): For unambiguous synthesis, though more steps are involved, a DoM strategy could be employed. This would involve introducing a directing group (e.g., pivalamide) onto the aniline nitrogen, using a strong base like n-BuLi to specifically deprotonate the desired C2 position, quenching with an electrophile to install the side chain, and then cyclizing. This provides absolute control but at the cost of synthetic efficiency.
-
Q3: The PPA-mediated cyclization reaction turned black and resulted in a low yield of intractable tar. What went wrong?
Answer: Charring is a frequent issue when using PPA at high temperatures.
-
Causality: Polyphosphoric acid is highly viscous and an aggressive dehydrating agent. If the temperature is too high, the heating is uneven, or the reaction time is too long, it can cause extensive decomposition and polymerization of the starting material and product.[1] The purity of the precursor is also critical; trace impurities can act as catalysts for decomposition.
-
Troubleshooting & Protocol:
-
PPA Quality and Temperature: Use fresh, good-quality PPA. Heat the PPA to the target temperature (e.g., 100°C) before adding the precursor to ensure rapid and homogenous mixing.[1]
-
Vigorous Stirring: Mechanical stirring is essential to maintain a homogenous mixture and prevent localized overheating at the flask walls.
-
Precise Temperature Control: Use an oil bath with a digital temperature controller. Increase the temperature to the final reaction temperature (e.g., 140°C) only after the precursor is fully dissolved and maintain it for a short, optimized duration (typically 15-30 minutes).[1]
-
Quenching: The reaction must be quenched promptly and carefully by pouring the hot PPA mixture onto crushed ice with vigorous stirring. This hydrolyzes the PPA and precipitates the organic product. Failure to quench effectively can allow decomposition to continue.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q: Are there completely metal-free methods to perform the cyclization step?
-
A: Yes. A highly effective metal-free alternative is visible-light-induced photoredox cyclization. This method uses an organic photocatalyst, such as 1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN), and a simple blue LED light source to initiate the cyclization under very mild, room-temperature conditions.[1] This approach avoids the harsh conditions of PPA and eliminates the risk of metal contamination in the final product.[1]
-
-
Q: How can I definitively confirm the regiochemistry of my product?
-
A: Standard ¹H NMR is the primary tool. The aromatic region will show distinct splitting patterns for the 5-methyl versus the 7-methyl isomer. For the 5-methyl isomer, you would expect to see three distinct aromatic protons on the quinolinone core. More advanced 2D NMR techniques, specifically NOESY (Nuclear Overhauser Effect Spectroscopy), provide unambiguous proof. A NOESY experiment will show a through-space correlation (cross-peak) between the protons of the C5-methyl group and the C4-methylene protons of the dihydro-ring, which is impossible for the 7-methyl isomer.
-
-
Q: My product is an oil that is difficult to crystallize. What purification strategy is best?
-
A: If recrystallization fails, flash column chromatography on silica gel is the standard method for purifying dihydroquinolinones.[1][4] A typical eluent system would be a gradient of ethyl acetate in hexanes or dichloromethane/methanol. If you are trying to separate regioisomers, a shallow gradient and careful fraction collection are necessary, as their polarities are often very similar.
-
Section 4: Key Experimental Protocols
Protocol 1: Synthesis of Precursor (N-methyl-N-(m-tolyl)acrylamide)
This protocol is adapted from standard acylation procedures.[1]
-
To a stirred solution of N-methyl-m-toluidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M) in an oven-dried round-bottom flask under a nitrogen atmosphere, cool the mixture to 0°C using an ice bath.
-
Add acryloyl chloride (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography to yield the pure precursor.
Protocol 2: PPA-Mediated Intramolecular Cyclization
This protocol is based on established thermal cyclization methods.[1]
-
In a round-bottom flask equipped with a mechanical stirrer, heat polyphosphoric acid (PPA, approx. 10x weight of precursor) to 100°C in an oil bath.
-
Once the PPA is hot and mobile, add the N-methyl-N-(m-tolyl)acrylamide precursor (1.0 eq) in one portion with vigorous stirring.
-
Increase the oil bath temperature to 140°C and maintain for 15-20 minutes. The solution will darken.
-
Promptly cool the reaction vessel in a water bath and then carefully pour the mixture onto a large excess of crushed ice in a beaker with rapid stirring.
-
Neutralize the acidic aqueous slurry by the slow, portion-wise addition of a saturated NaHCO₃ or NaOH solution until the pH is ~8.
-
Extract the product from the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Data Comparison for Cyclization Methods
| Method | Catalyst / Reagents | Conditions | Typical Yield | Key Challenges & Considerations |
| Thermal Acid-Catalyzed | Polyphosphoric Acid (PPA) | 140 °C, 15-20 min | ~70%[1] | Harsh conditions, potential for charring, formation of regioisomers. |
| Metal-Free Photoredox | 4CzIPN (2 mol%), N₂ | Blue LED, RT, 48 h | ~72%[1] | Requires photochemistry setup, longer reaction time, may offer different regioselectivity. |
References
- Semantic Scholar. (n.d.). SYNTHESIS OF 5-METHOXY-2(1H)-QUINOLINONE.
- BenchChem. (2025). The Discovery and Development of 1-Methyl-3,4-dihydroquinolin-2(1H)-one Analogs.
- Organic Chemistry Portal. (n.d.). Dihydroquinolinone synthesis.
- BenchChem. (2025). Metal-Free Synthesis of 1-Methyl-3,4-dihydroquinolin-2(1H)-one: Application Notes and Protocols.
-
Hassan, M. M., et al. (2019). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 24(21), 3873. Available at: [Link]
-
Reddy, C. R., et al. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(2), 204-245. Available at: [Link]
Sources
Technical Support Center: Optimization of Reaction Conditions for 5-Methyl-3,4-dihydroquinolin-2(1H)-one
Welcome to the technical support center for the synthesis and optimization of 5-Methyl-3,4-dihydroquinolin-2(1H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important heterocyclic scaffold, providing not just solutions but the underlying chemical principles to empower your research.
Overview: Synthetic Avenues
The 3,4-dihydroquinolin-2(1H)-one core is a privileged structure in medicinal chemistry, and its synthesis is a well-trodden path.[1] For the 5-methyl substituted analog, the most common and robust approach is the intramolecular Friedel-Crafts cyclization of an N-aryl-β-aminopropanoic acid derivative or, more directly, an N-arylacrylamide. The key is controlling the regioselectivity of the cyclization on the m-tolyl precursor.
Alternative modern strategies include metal-free photoredox cyclizations, which offer milder reaction conditions and are an environmentally conscious choice.[1][2]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, focusing on the common Friedel-Crafts pathway.
Question: My reaction yield is consistently low. What are the primary factors to investigate?
Answer: Low yield is a common issue that can stem from several sources. A systematic approach is crucial for diagnosis.
-
Incomplete Reaction: The reaction may not be reaching completion.
-
Causality: Insufficient reaction time or temperature can lead to a stalled reaction. The energy of activation for the intramolecular C-C bond formation might not be met. For acid-catalyzed reactions, the catalyst concentration or strength may be inadequate.
-
Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or LC-MS. If starting material persists, consider extending the reaction time or incrementally increasing the temperature. For instance, when using Polyphosphoric acid (PPA), reactions are often run at elevated temperatures (100-140 °C) for short durations (15-60 minutes) to drive the reaction to completion.[1]
-
-
Side Product Formation: The formation of undesired isomers or polymers is a frequent cause of low yields.
-
Causality: The starting material, N-(m-tolyl)acrylamide, has two potential ortho positions for cyclization relative to the activating amino group. While the position para to the methyl group (C6) is sterically more accessible, cyclization at the position ortho to the methyl group (C2) can lead to the undesired 7-methyl isomer. Furthermore, the acrylamide moiety is susceptible to polymerization under harsh acidic or thermal conditions.
-
Solution:
-
Regiocontrol: Employing a bulky Lewis acid or ensuring a moderate temperature can favor the sterically less hindered product. Careful selection of the acid catalyst is key.
-
Polymerization: Add the precursor slowly to the hot acid (e.g., PPA) to maintain a low instantaneous concentration, minimizing intermolecular polymerization. Ensure the reaction is not overheated or run for an excessive duration.
-
-
-
Sub-optimal Work-up: The product may be lost during the extraction or purification phase.
-
Causality: this compound has moderate polarity and contains a lactam functionality that can be hydrolyzed under excessively acidic or basic conditions during workup.
-
Solution: After quenching the reaction (e.g., by pouring the PPA mixture into ice water), carefully neutralize the solution to a pH of ~7-8 before extraction with a suitable organic solvent like ethyl acetate or dichloromethane.[1] Multiple extractions are recommended to ensure complete recovery.
-
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Solution |
| Low Yield / Incomplete Reaction | Insufficient temperature/time; weak or insufficient catalyst. | Monitor by TLC. Incrementally increase temperature (e.g., to 140 °C for PPA) or reaction time.[1] Consider a stronger Lewis acid if applicable. |
| Formation of 7-Methyl Isomer | Lack of regioselectivity in Friedel-Crafts cyclization. | Use sterically bulkier Lewis acids. Optimize temperature to favor the thermodynamically preferred product. |
| Polymerization of Starting Material | High concentration of acrylamide; excessive heat. | Add N-(m-tolyl)acrylamide precursor portion-wise or via syringe pump to the hot acid catalyst. Avoid excessive temperatures. |
| Product Loss During Workup | Incorrect pH during extraction; insufficient extraction. | Carefully neutralize the quenched reaction mixture to pH 7-8. Extract multiple times with an appropriate solvent (e.g., ethyl acetate).[1] |
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for the Friedel-Crafts cyclization to synthesize this compound?
A1: The "best" catalyst often depends on scale, available equipment, and safety considerations.
-
Polyphosphoric Acid (PPA): This is a highly effective and commonly used reagent that serves as both the catalyst and solvent.[1] It promotes clean cyclization at high temperatures (100-140 °C) with short reaction times. Its high viscosity can be a handling challenge, but it generally gives good to excellent yields.
-
Aluminum Chloride (AlCl₃): A classic, powerful Lewis acid for Friedel-Crafts reactions. It can be very effective but requires strictly anhydrous conditions as it readily deactivates with moisture. It can also lead to charring and a more complex product profile if not carefully controlled. Its use often involves a solvent like dichlorobenzene or nitrobenzene.[3]
-
Eaton's Reagent (P₂O₅ in CH₃SO₃H): A strong, non-oxidizing Brønsted acid that is often easier to handle than PPA and can provide excellent yields at more moderate temperatures (60-80 °C).
Q2: Can I use a metal-free method? What are the advantages?
A2: Yes, metal-free methods are excellent alternatives, particularly for pharmaceutical applications where minimizing metal contamination is critical.[1]
-
Photoredox Catalysis: A visible-light-induced cyclization of N-(m-tolyl)acrylamide using an organic photocatalyst like 4CzIPN can yield the desired product.[1][2]
-
Advantages: These reactions are typically run at room temperature under very mild conditions, showing high functional group tolerance and reducing the risk of thermal degradation or side reactions.
-
Disadvantages: Requires specialized photochemical equipment (e.g., blue LED reactor), and reactions can be slower, sometimes taking up to 48 hours.[1]
-
Comparison of Synthetic Methods
| Method | Catalyst/Reagent | Typical Temperature | Typical Time | Pros | Cons |
| Thermal Friedel-Crafts | Polyphosphoric Acid (PPA) | 100 - 140 °C | 15 - 60 min | High yield, fast, well-established.[1] | Viscous, harsh conditions, requires careful quenching. |
| Lewis Acid Friedel-Crafts | Aluminum Chloride (AlCl₃) | 140 - 170 °C | 1 - 4 hours | Powerful, effective for less reactive substrates.[3] | Requires anhydrous conditions, potential for side products. |
| Photoredox Cyclization | 4CzIPN / Blue Light | Room Temperature | 24 - 48 hours | Mild conditions, high functional group tolerance, "green".[1][2] | Requires photoreactor, can be slow, catalyst can be expensive. |
Q3: How do I prepare the N-(m-tolyl)acrylamide precursor?
A3: The precursor is readily synthesized via a standard Schotten-Baumann reaction.
-
Dissolve m-toluidine (1.0 eq) and a non-nucleophilic base like triethylamine (1.2 eq) or pyridine in an anhydrous solvent such as dichloromethane (DCM) or THF.
-
Cool the mixture in an ice bath (0 °C).
-
Add acryloyl chloride (1.1 eq) dropwise while stirring vigorously under an inert atmosphere (e.g., nitrogen).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can often be used directly or purified by flash column chromatography.[1]
Experimental Protocols & Workflows
Protocol 1: Synthesis via PPA-Mediated Cyclization
This protocol describes a robust thermal cyclization method.
Materials:
-
N-(m-tolyl)acrylamide
-
Polyphosphoric acid (PPA)
-
Round-bottom flask with magnetic stirrer
-
Oil bath with temperature control
-
Ice water, Saturated NaHCO₃ solution, Ethyl acetate, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, pre-heat PPA (approx. 10 times the weight of the substrate) to 100 °C in an oil bath with vigorous stirring.
-
Once the PPA is hot and mobile, add N-(m-tolyl)acrylamide (1.0 eq) in one portion.
-
Increase the reaction temperature to 140 °C and maintain for 15-30 minutes. Monitor the reaction by taking a small aliquot, quenching it in water, extracting, and analyzing by TLC.
-
Once the starting material is consumed, remove the flask from the oil bath and allow it to cool slightly (to ~80-90 °C).
-
Carefully and slowly pour the viscous reaction mixture into a beaker of vigorously stirred ice water.
-
Neutralize the acidic aqueous slurry by the slow, portion-wise addition of solid NaHCO₃ or saturated aqueous NaHCO₃ solution until effervescence ceases and the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 20-50% ethyl acetate in hexanes) to yield pure this compound.[1]
Optimization and Troubleshooting Workflow
The following diagram outlines a logical workflow for optimizing the synthesis.
Caption: General workflow for synthesis and optimization.
Simplified Friedel-Crafts Mechanism
This diagram illustrates the key steps in the acid-catalyzed cyclization, highlighting the potential for isomer formation.
Caption: Simplified mechanism of intramolecular Friedel-Crafts cyclization.
References
-
Synthesis of 5-Methoxy-2(1H)-quinolinone. (1994). Semantic Scholar. Retrieved January 7, 2026, from [Link]
-
Ali, B., Ahmed, F., Shafiq, N., & Nasrula, M. (2020). Optimization of Conditions for the Synthesis and Oxidation of 5,8-Dimethoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one into Novel 2-Methylisoquinoline-1,5,8(2H)-trione. Orbital: The Electronic Journal of Chemistry, 12(1), 30-33. Retrieved January 7, 2026, from [Link]
-
Gemoets, H. P. L., et al. (2020). A Brief Introduction to Chemical Reaction Optimization. Accounts of Chemical Research, 53(7), 1359–1370. Retrieved January 7, 2026, from [Link]
-
Synthesis of dihydroquinolinones. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]
-
Tonekaboni, M.-S., Tanbakouchian, Z., & Majedi, S. (2022). Optimization of the Reaction Conditions for the Synthesis of[4][5]Oxathiepino[5,6-b]quinolines via Base-Mediated Intramolecular Hydroalkoxylation. ResearchGate. Retrieved January 7, 2026, from [Link]
-
Ali, B., et al. (2020). Optimization of Conditions for the Synthesis and Oxidation of 5,8-Dimethoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one into Novel 2-Methylisoquinoline-1,5,8(2H)-trione. ResearchGate. Retrieved January 7, 2026, from [Link]
-
Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. (n.d.). Journal of the Brazilian Chemical Society. Retrieved January 7, 2026, from [Link]
-
PubChem. (n.d.). 5-Methyl-1-phenyl-3,4-dihydroquinolin-2-one. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
-
Design, Synthesis, and Biological Evaluation of 3,4-Dihydroquinolin-2(1H)-one and 1,2,3,4-Tetrahydroquinoline-Based Selective Human β3 Adrenergic Receptor Agonists. (2011). Journal of Medicinal Chemistry, 54(14), 5143–5156. Retrieved January 7, 2026, from [Link]
- Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof. (2006). Google Patents.
-
Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (2014). Molecules, 19(9), 13591–13626. Retrieved January 7, 2026, from [Link]
-
Dihydroquinolines, Dihydronaphthyridines and Quinolones by Domino Reactions of Morita-Baylis-Hillman Acetates. (2021). Molecules, 26(4), 856. Retrieved January 7, 2026, from [Link]
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- 2. Dihydroquinolinone synthesis [organic-chemistry.org]
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- 5. A Brief Introduction to Chemical Reaction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Methyl-3,4-dihydroquinolin-2(1H)-one
Introduction: 5-Methyl-3,4-dihydroquinolin-2(1H)-one is a key heterocyclic scaffold utilized in the development of various therapeutic agents and functional materials. Its purity is paramount for reliable downstream applications, whether in biological screening or materials science. This guide provides an in-depth, practical resource for researchers, scientists, and drug development professionals to navigate the common challenges associated with its purification. We will move beyond simple procedural lists to explain the causality behind each step, empowering you to troubleshoot effectively and adapt these methods to your specific experimental context.
Section 1: Foundational Knowledge: Characterization & Purity Assessment
Before initiating any purification protocol, it is essential to understand the physical properties of your target compound and how to reliably assess its purity. This section addresses the fundamental questions you should ask before and after your purification workflow.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that influence purification?
A1: Understanding the physicochemical properties is the first step in designing a rational purification strategy. Key parameters are summarized below.
| Property | Value | Significance for Purification |
| Molecular Formula | C₁₀H₁₁NO[1] | - |
| Molecular Weight | 161.20 g/mol [1] | Influences diffusion rates and behavior in mass spectrometry. |
| Appearance | White to off-white solid | Visual indicator of purity; colored impurities suggest contamination. |
| Calculated LogP | ~1.88[1] | Indicates moderate lipophilicity. The compound is expected to be soluble in moderately polar to polar organic solvents (e.g., Ethyl Acetate, Dichloromethane, Acetone) and less soluble in non-polar solvents (e.g., Hexanes) or highly polar protic solvents (e.g., Water). This is the primary driver for selecting chromatographic and recrystallization solvent systems. |
| Polar Surface Area (TPSA) | 29.1 Ų[1] | The lactam group contributes to polarity, making it suitable for normal-phase chromatography on silica gel. |
| Melting Point | Not widely reported; similar structures like 5-hydroxy-3,4-dihydro-2(1H)-quinolinone melt at 239-243 °C.[2] | A sharp, narrow melting point range is a critical indicator of high purity. A broad or depressed melting point suggests the presence of impurities. |
Q2: How can I reliably assess the purity of my this compound sample?
A2: A multi-faceted approach is recommended, as no single technique tells the whole story.
-
Thin-Layer Chromatography (TLC): This is the workhorse for rapid, qualitative analysis. It is essential for monitoring reaction progress and for developing a solvent system for column chromatography.[3] A pure compound should appear as a single, well-defined spot.
-
High-Performance Liquid Chromatography (HPLC): For quantitative assessment, reverse-phase HPLC is the gold standard.[4] A pure sample will exhibit a single major peak, and the area percentage can be used to quantify purity (e.g., >98%).[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. The absence of signals corresponding to impurities (e.g., starting materials, residual solvents) is a strong indicator of purity.[4]
-
Melting Point Analysis: As mentioned, a sharp melting point range close to the literature value (when available) indicates high purity. Impurities disrupt the crystal lattice, leading to melting point depression and broadening.
Section 2: Primary Purification Technique: Recrystallization
Recrystallization is often the most efficient method for purifying crystalline solids on a moderate to large scale, provided a suitable solvent can be identified. The principle relies on the differential solubility of the compound and its impurities in a solvent at different temperatures.[5]
Workflow & Troubleshooting
Q1: When should I choose recrystallization over chromatography?
A1: Opt for recrystallization when:
-
Your crude material is at least 80-90% pure.
-
You need to process a large quantity of material (>5-10 grams), where chromatography becomes cumbersome.
-
The impurities have significantly different solubility profiles from your target compound.
-
You have identified a suitable solvent system that provides a high recovery of pure crystals.
Q2: How do I select the ideal solvent for recrystallizing this compound?
A2: The ideal solvent should dissolve the compound completely when hot but poorly when cold.[6] Given its LogP and structure, good starting points are alcohols, esters, and ketones.
Recommended Single-Solvent Systems to Screen:
-
Ethanol or Isopropanol
-
Ethyl Acetate
-
Acetone
Recommended Two-Solvent Systems:
-
Ethyl Acetate / Hexanes
-
Acetone / Hexanes
-
Dichloromethane / Hexanes
In a two-solvent system, the compound should be highly soluble in the "good" solvent (e.g., ethyl acetate) and poorly soluble in the "poor" solvent (e.g., hexanes).[7]
Experimental Protocol: Single-Solvent Recrystallization
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and bring the mixture to a boil using a hot plate (use a water bath for flammable solvents).[8]
-
Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely.
-
(Optional) Decoloration: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.[6] Re-boil the mixture for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[8]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Troubleshooting Recrystallization
Q: My compound "oiled out" as a liquid instead of forming crystals. What should I do?
A: This happens when the solution becomes supersaturated at a temperature above the compound's melting point.
-
Solution 1: Re-heat the mixture to dissolve the oil, then add more solvent to lower the saturation point.
-
Solution 2: Try a different solvent with a lower boiling point.
-
Solution 3: After re-dissolving, vigorously scratch the inside of the flask with a glass rod at the solution's surface to induce nucleation as it cools.
Q: No crystals have formed after cooling in an ice bath. What are my options?
A: The solution may not be sufficiently saturated, or crystallization is kinetically slow.
-
Solution 1 (Induce Nucleation): Try scratching the flask with a glass rod or adding a "seed crystal" from a previous pure batch.
-
Solution 2 (Increase Concentration): Gently boil off some of the solvent to increase the compound's concentration and attempt to cool again.
-
Solution 3 (Change Solvent): If using a two-solvent system, add a small amount of the "poor" solvent dropwise to the cool solution until turbidity persists, then warm slightly to clarify and re-cool.[7]
Q: My final product is still impure after one recrystallization. What's next?
A: Simply repeat the process. A second recrystallization will often remove the remaining impurities. However, if impurities with similar solubility are present, you must switch to column chromatography.
Section 3: High-Resolution Purification: Flash Column Chromatography
When recrystallization is ineffective, or when impurities are structurally similar to the product, flash column chromatography is the method of choice. It separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent).[9]
Workflow & Troubleshooting
Q1: How do I develop the right mobile phase (eluent) for my column?
A1: The goal is to find a solvent system that provides a good separation of your target compound from its impurities on a TLC plate.
-
Stationary Phase: For this compound, standard silica gel (SiO₂) is the appropriate choice.[10]
-
Solvent System: Start with a mixture of a non-polar solvent (Hexanes or Heptane) and a more polar solvent (Ethyl Acetate).
-
TLC Analysis: Test different ratios (e.g., 9:1, 4:1, 2:1 Hexanes:Ethyl Acetate).
-
Target Rf: The ideal eluent will give your target compound an Rf value of ~0.3-0.4 .[11] The Rf is the ratio of the distance the spot traveled to the distance the solvent front traveled. This Rf value ensures the compound moves down the column at a reasonable rate without eluting too quickly.
Experimental Protocol: Flash Column Chromatography
-
Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand.[11] Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[12] Add another layer of sand on top of the packed silica.
-
Sample Loading: Dissolve your crude compound in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel or Celite to this solution and evaporate the solvent to create a dry, free-flowing powder.[12] Carefully add this powder to the top of the packed column.
-
Elution: Carefully add the eluent to the column. Apply pressure (using a pump or inert gas) to achieve a steady flow. Start with a less polar solvent mixture and gradually increase the polarity (gradient elution) if necessary to elute more polar compounds.[12]
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure compound.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Troubleshooting Column Chromatography
Q: My spots are overlapping on the column (poor separation). How can I improve this?
A: This indicates poor resolution.
-
Solution 1 (Optimize Eluent): The polarity of your eluent is likely too high. Switch to a less polar solvent system (e.g., go from 4:1 to 9:1 Hexanes:EtOAc). This will cause all compounds to move more slowly, increasing the separation between them.[9]
-
Solution 2 (Increase Column Length): A longer column provides more surface area for the separation to occur. A general rule is to use a silica gel mass that is 50-100 times the mass of your crude sample.
-
Solution 3 (Dry Loading): Ensure you are loading the sample in the smallest possible volume or using the dry-loading method described above. Loading in a large volume of strong solvent will cause the initial band to broaden, ruining the separation.[10]
Q: The spots on my TLC plates are "streaking" or "tailing". What does this mean?
A: Streaking is often caused by overloading the sample on the TLC plate or by strong interactions between the compound and the silica gel, which can happen with acidic or basic compounds.
-
Solution 1: Spot a more dilute sample on the TLC plate.
-
Solution 2: The lactam nitrogen is weakly acidic. If streaking persists on the column, try adding a very small amount (e.g., 0.1-0.5%) of a modifier like acetic acid to the eluent to improve the peak shape of acidic compounds.
Q: My compound seems to be stuck at the top of the column and won't elute.
A: The eluent is not polar enough to move the compound.
-
Solution: Gradually increase the polarity of the mobile phase. For example, if you are using 4:1 Hexanes:EtOAc, switch to 1:1 Hexanes:EtOAc or even pure Ethyl Acetate. In extreme cases, a small percentage of methanol (1-5%) can be added to the eluent to elute very polar compounds.
Section 4: Visual Workflows
To synthesize this information, the following diagrams illustrate the decision-making process and procedural flow for purification.
Caption: Step-by-step workflow for flash column chromatography.
References
-
Semantic Scholar. (n.d.). SYNTHESIS OF 5-METHOXY-2(1H)-QUINOLINONE. Retrieved from [Link]
-
PubChem. (n.d.). (S)-5,7-Dihydroxy-2-methyl-2,3-dihydroquinolin-4(1H)-one. Retrieved from [Link]
-
PubChem. (n.d.). 5-Methyl-1-phenyl-3,4-dihydroquinolin-2-one. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Dihydro-5-hydroxy-2(1H)-quinolinone. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of dihydroquinolinones. Retrieved from [Link]
-
PubChem. (n.d.). 5-Hydroxy-1-methyl-2,3-dihydroquinolin-4-one. Retrieved from [Link]
-
Williamson, K. L., & Masters, K. M. (n.d.). Macroscale and Microscale Organic Experiments. University of Toronto. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
BD Biosciences Clontech. (n.d.). Troubleshooting Guide A. Protein Expression B. Loading/Washing. Retrieved from [Link]
-
Magritek. (n.d.). Column Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
-
eCampusOntario Pressbooks. (n.d.). 29.3 Chromatographic Columns. Retrieved from [Link]
-
MIT OpenCourseWare. (2010). Recrystallization. Retrieved from [Link]
-
EBSCO. (2024). Recrystallization (chemistry) | Research Starters. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
American Chemical Society. (2011). Design, Synthesis, and Biological Evaluation of 3,4-Dihydroquinolin-2(1H)-one and 1,2,3,4-Tetrahydroquinoline-Based Selective Human.... Retrieved from [Link]
-
PubChem. (n.d.). 1-Methyl-3,4-dihydroquinolin-2(1H)-one. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 3,4-Dihydro-5-hydroxy-1H-quinolin-2-one | 30389-33-4 | TCI EUROPE N.V. [tcichemicals.com]
- 3. magritek.com [magritek.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
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- 11. web.uvic.ca [web.uvic.ca]
- 12. orgsyn.org [orgsyn.org]
Technical Support Center: Recrystallization of 5-Methyl-3,4-dihydroquinolin-2(1H)-one
This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to the recrystallization of 5-Methyl-3,4-dihydroquinolin-2(1H)-one. This document offers troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol grounded in established chemical principles for heterocyclic compounds.
Introduction to Recrystallization
Recrystallization is a fundamental purification technique for solid organic compounds. The process relies on the differential solubility of a compound in a hot versus a cold solvent. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point. As the saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of crystals. Soluble impurities remain in the mother liquor, while insoluble impurities can be removed by hot filtration. The slow and controlled formation of a crystal lattice excludes impurities, resulting in a highly purified final product.
Troubleshooting Guide
This section addresses common challenges encountered during the recrystallization of this compound in a question-and-answer format.
Question 1: No crystals are forming, even after the solution has cooled to room temperature. What should I do?
Answer: The absence of crystal formation is typically due to either the use of excessive solvent or a high degree of supersaturation. Here are several techniques to induce crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure this compound, add a single, tiny crystal to the solution. This "seed" crystal will act as a template for further crystal formation.
-
Reduce Solvent Volume: If the solution is too dilute, you can evaporate some of the solvent by gently heating the solution and then allowing it to cool again. Be cautious not to evaporate too much solvent, as this can cause the compound to "crash out" of solution, trapping impurities.
-
Further Cooling: Place the flask in an ice-water bath to further decrease the solubility of your compound. Avoid rapid cooling, as this can also lead to the formation of small, impure crystals.
Question 2: My compound is "oiling out" instead of forming solid crystals. How can I resolve this?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline structure. This often happens when the boiling point of the solvent is higher than the melting point of the compound, or if the solution is cooled too quickly. To address this:
-
Re-heat and Add More Solvent: Gently heat the solution to re-dissolve the oil. Add a small amount of additional solvent to decrease the saturation of the solution.
-
Slow Cooling: Allow the solution to cool very slowly. You can insulate the flask to prolong the cooling period.
-
Solvent System Modification: Consider using a different solvent with a lower boiling point or a co-solvent system. In a co-solvent system, you dissolve the compound in a "good" solvent at an elevated temperature and then slowly add a "poor" solvent (in which the compound is less soluble) until the solution becomes slightly turbid. Then, allow the solution to cool slowly.
Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for the recrystallization of this compound?
A1: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. A general principle is "like dissolves like". Given the lactam structure of the target molecule, polar protic and polar aprotic solvents are good starting points. Preliminary small-scale solubility tests with solvents such as ethanol, isopropanol, ethyl acetate, and acetone are recommended. A solvent pair, such as ethanol-water or ethyl acetate-hexane, can also be effective.[1]
Q2: My recrystallized product has a low yield. What are the possible reasons?
A2: A low yield can result from several factors:
-
Using too much solvent: This will result in a significant amount of your product remaining in the mother liquor.
-
Premature crystallization: If you perform a hot filtration step to remove insoluble impurities, crystallization on the filter paper or in the funnel can lead to product loss. Ensure your filtration apparatus is pre-heated.
-
Washing with too much cold solvent: While washing the crystals after filtration is necessary to remove residual mother liquor, using an excessive amount of cold solvent will dissolve some of your product.
Q3: The crystals I obtained are very fine and powdery. How can I get larger crystals?
A3: The formation of very small crystals, often referred to as "crashing out," is usually a result of rapid cooling. To obtain larger, more well-defined crystals, allow the solution to cool slowly and undisturbed. After reaching room temperature, you can then place the flask in a cold bath to maximize crystal recovery.
Q4: My final product is still impure after recrystallization. What can I do?
A4: If a single recrystallization does not provide a product of sufficient purity, a second recrystallization is often necessary. Ensure that you are allowing for slow crystal growth to minimize the inclusion of impurities within the crystal lattice. Alternatively, other purification techniques such as column chromatography may be required. For quinoline derivatives, silica gel chromatography is a common method.[2]
Experimental Protocol: Recrystallization of this compound
This protocol provides a step-by-step methodology for the recrystallization of this compound. It is based on general principles for the purification of heterocyclic compounds.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol, isopropanol, or ethyl acetate)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Glass funnel and fluted filter paper (for hot filtration, if necessary)
-
Büchner funnel and filter flask
-
Vacuum source
-
Spatula and glass stirring rod
Procedure:
-
Solvent Selection: Based on preliminary tests, select a suitable solvent. For this example, we will use isopropanol.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of isopropanol and a boiling chip or stir bar. Gently heat the mixture to the boiling point of the solvent while stirring. Continue to add small portions of hot isopropanol until the solid has just dissolved. Avoid adding an excess of solvent to ensure a good recovery yield.
-
Hot Filtration (Optional): If there are insoluble impurities present in the hot solution, perform a hot gravity filtration. Pre-heat a clean Erlenmeyer flask and a glass funnel with a fluted filter paper by placing them on the hot plate. Quickly pour the hot solution through the fluted filter paper into the clean, hot flask. This step should be performed rapidly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this cooling period to promote the formation of large, well-defined crystals. Once the flask has reached room temperature, you may place it in an ice bath for 15-30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel and a filter flask.
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any adhering mother liquor.
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them for a few minutes. Then, transfer the crystals to a watch glass or drying dish and dry them in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.
Data Presentation
Table 1: Properties of Potential Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar Protic | A good general-purpose solvent for many organic compounds. Often used in a solvent pair with water. |
| Isopropanol | 82 | Polar Protic | Similar to ethanol, a good choice for many lactams. |
| Ethyl Acetate | 77 | Polar Aprotic | A versatile solvent, often used in a solvent pair with a non-polar solvent like hexane. |
| Acetone | 56 | Polar Aprotic | A strong solvent, may have high solubility at room temperature, potentially leading to lower yields. |
| Water | 100 | Very Polar Protic | Generally, organic compounds have low solubility in water, but it can be an effective anti-solvent in a solvent pair. |
Visualizations
Diagram 1: Troubleshooting Workflow for Recrystallization
Sources
Technical Support Center: Synthesis of 5-Methyl-3,4-dihydroquinolin-2(1H)-one
Welcome, researchers, to the comprehensive technical support guide for the synthesis of 5-Methyl-3,4-dihydroquinolin-2(1H)-one. This resource is designed to provide in-depth, field-proven insights and troubleshooting strategies to navigate the common challenges encountered during the synthesis of this valuable quinolinone scaffold. Our focus is on providing not just protocols, but a deep understanding of the underlying chemical principles to empower you to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound, and what are the primary impurities associated with each?
The most prevalent and scalable approach to synthesizing this compound is through an intramolecular Friedel-Crafts cyclization of an N-arylacrylamide intermediate.[1] This two-step process is generally reliable, but an awareness of potential side reactions is crucial for impurity profiling and troubleshooting.
Step 1: Amide Formation The synthesis commences with the acylation of N-methyl-m-toluidine with acryloyl chloride, typically in the presence of a base like triethylamine, to form the intermediate, N-methyl-N-(m-tolyl)acrylamide.[2]
Step 2: Intramolecular Friedel-Crafts Cyclization The N-methyl-N-(m-tolyl)acrylamide is then subjected to strong acid catalysis, most commonly with polyphosphoric acid (PPA), to induce intramolecular cyclization and form the desired this compound.[3][4]
The primary impurities stem from each of these stages:
-
Unreacted Starting Materials: Residual N-methyl-m-toluidine and byproducts from the acryloyl chloride.
-
Incomplete Cyclization: Unreacted N-methyl-N-(m-tolyl)acrylamide intermediate.
-
Isomeric Byproduct: Formation of the undesired 7-Methyl-3,4-dihydroquinolin-2(1H)-one isomer.
-
Polymerization Products: Acrylamide and its derivatives are susceptible to polymerization, especially under thermal or acidic conditions.[5][6]
-
Hydrolysis Products: The lactam ring of the final product can undergo acid-catalyzed hydrolysis during workup to form the corresponding amino acid.[7][8][9]
Troubleshooting Guides: A Deeper Dive
Issue 1: Presence of an Isomeric Impurity in the Final Product
Q2: My final product shows a significant amount of an isomeric impurity. How can I identify it, and what causes its formation?
The most likely isomeric impurity is 7-Methyl-3,4-dihydroquinolin-2(1H)-one . Its formation is a direct consequence of the regioselectivity of the intramolecular Friedel-Crafts cyclization on the m-tolyl ring of the N-methyl-N-(m-tolyl)acrylamide intermediate.
Causality of Isomer Formation:
The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction. The cyclization can occur at either of the two positions ortho to the N-acyl group on the aromatic ring. In the case of the m-tolyl group, these positions are C2 and C6.
-
Cyclization at C2: This is sterically less hindered and electronically activated by the methyl group at the meta position, leading to the formation of the desired This compound .
-
Cyclization at C6: This position is also ortho to the N-acyl group but para to the methyl group. While electronically activated, it is generally considered to be more sterically hindered, leading to the formation of the 7-Methyl-3,4-dihydroquinolin-2(1H)-one isomer.[10]
The ratio of these two isomers is influenced by reaction conditions such as temperature and the nature of the Lewis acid catalyst. Harsher conditions can sometimes overcome the steric hindrance, leading to a higher proportion of the 7-methyl isomer.
Workflow for Isomer Identification and Differentiation
Caption: Logical workflow for the separation and identification of 5- and 7-Methyl-3,4-dihydroquinolin-2(1H)-one isomers.
Troubleshooting and Optimization:
-
Temperature Control: Running the cyclization at the lowest effective temperature can favor the formation of the thermodynamically more stable and less sterically hindered 5-methyl isomer.
-
Choice of Catalyst: While PPA is common, other Lewis acids can be explored to optimize regioselectivity.[11]
-
Purification: Careful column chromatography or preparative HPLC is often necessary to separate the two isomers. Developing a robust HPLC method is key.[12]
Issue 2: Polymeric Material in the Reaction Mixture
Q3: My reaction mixture is viscous and difficult to work with, and I suspect polymerization. How can I prevent this?
Acrylamide and its derivatives are known to undergo free-radical polymerization, which can be initiated by heat or acidic conditions.[13][14]
Preventative Measures:
-
Use of Inhibitors: The starting acryloyl chloride should be fresh and stored with a polymerization inhibitor. Small amounts of inhibitors like nitrosobenzene can be added to the reaction mixture.[6]
-
Degassing: Oxygen can inhibit polymerization, so ensuring an inert atmosphere (e.g., nitrogen or argon) is crucial.[5]
-
Temperature Control: Avoid excessive heating during both the amide formation and the cyclization steps.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to minimize prolonged exposure to polymerization-inducing conditions.
Issue 3: Low Yield and Presence of Starting Materials
Q4: My yield is low, and I see a significant amount of unreacted N-methyl-N-(m-tolyl)acrylamide. What can I do?
Low conversion in the Friedel-Crafts cyclization step can be due to several factors.
Troubleshooting Low Conversion:
-
Catalyst Activity: Polyphosphoric acid (PPA) is hygroscopic and its activity can be diminished by moisture. Use fresh PPA or ensure it has been stored under anhydrous conditions. The amount of PPA is also critical; often, a large excess is required to drive the reaction to completion.[3]
-
Reaction Temperature and Time: The cyclization may require higher temperatures or longer reaction times. A stepwise increase in temperature can be explored while monitoring the reaction progress.
-
Purity of Starting Material: Impurities in the N-methyl-N-(m-tolyl)acrylamide can interfere with the cyclization. Ensure the intermediate is purified before proceeding.
| Parameter | Potential Issue | Recommended Action |
| Catalyst | Deactivated PPA due to moisture. | Use fresh, anhydrous PPA. |
| Insufficient amount of PPA. | Increase the equivalents of PPA. | |
| Temperature | Too low for cyclization to occur efficiently. | Gradually increase the reaction temperature. |
| Reaction Time | Insufficient for complete conversion. | Extend the reaction time, monitoring by TLC/LC-MS. |
| Starting Material | Impurities in the acrylamide intermediate. | Purify the intermediate before cyclization. |
Table 1: Troubleshooting Low Conversion in Friedel-Crafts Cyclization
Issue 4: Product Degradation during Workup
Q5: I seem to be losing product during the aqueous workup. What could be happening?
The lactam ring in this compound is susceptible to hydrolysis under strong acidic conditions, especially at elevated temperatures.[7][8][9] This will cleave the ring to form 3-(2-amino-3-methylphenyl)propanoic acid.
Mitigation Strategies:
-
Rapid Quenching: Pour the hot reaction mixture into a large volume of ice-water to rapidly cool it and dilute the acid.
-
Controlled Neutralization: Neutralize the acidic solution carefully with a base (e.g., sodium bicarbonate or sodium hydroxide solution) while keeping the temperature low with an ice bath.
-
Extraction: Promptly extract the neutralized aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to isolate the product from the aqueous environment.
Analytical Protocols for Impurity Detection
A multi-technique approach is recommended for the comprehensive analysis of your product's purity.
Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)
Application: To quantify the purity of the final product and separate the 5-methyl and 7-methyl isomers.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)
Method:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A shallow gradient will be necessary to resolve the isomers.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of the mobile phase.
Expected Observations:
-
The 5-methyl and 7-methyl isomers will likely have slightly different retention times. The elution order will need to be confirmed with pure standards if available.[15]
-
Unreacted N-methyl-N-(m-tolyl)acrylamide will be less polar and likely have a longer retention time.
-
The hydrolysis product will be more polar and have a shorter retention time.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Application: To identify volatile impurities, including unreacted starting materials and the isomeric byproduct.
Instrumentation:
-
GC-MS system with an electron ionization (EI) source
-
A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm)
Method:
-
Injector Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 280 °C).
-
Mass Range: Scan from m/z 40 to 400.
Expected Mass Fragmentation Patterns:
-
This compound (and 7-methyl isomer): A molecular ion peak at m/z 161. Key fragments may arise from the loss of CO (m/z 133) and subsequent rearrangements.[16][17]
-
N-methyl-N-(m-tolyl)acrylamide: Molecular ion at m/z 175. Characteristic fragments from the loss of the acryloyl group.[2][18]
-
N-methyl-m-toluidine: Molecular ion at m/z 121.
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
Application: Structural confirmation and definitive identification of isomers.
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
Key Diagnostic Signals for Isomer Differentiation:
-
¹H NMR: The chemical shifts and coupling patterns of the aromatic protons will be distinct for the 5-methyl and 7-methyl isomers. The chemical shift of the methyl protons may also differ slightly. For 5-methylquinoline, the methyl protons appear around δ 2.65 ppm. A different chemical environment for the 7-methyl isomer would likely result in a different chemical shift.[8]
-
¹³C NMR: The chemical shifts of the aromatic carbons, particularly the carbon bearing the methyl group and the adjacent carbons, will be different for the two isomers.
-
2D NMR (COSY, HSQC, HMBC): These experiments can be used to definitively assign all proton and carbon signals and confirm the substitution pattern on the aromatic ring.
References
- Wan, P., Modro, T. A., & Yates, K. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry, 58(22), 2423-2433.
- BenchChem. (2025).
- US Patent 3,397,232. (1968).
- Smith, A. M., & Young, P. R. (2013). Mechanisms of Lactone Hydrolysis in Acidic Conditions. Journal of Physical Chemistry A, 117(30), 6548-6560.
- Bio-Rad Laboratories.
- Supporting Information for a relevant article on N-methyl-N-arylacrylamides.
- Supporting Information for a relevant article on the synthesis of N-arylacrylamides.
- US Patent 3,397,232. (1968).
- MDPI. (2021). Influence of Monomer Sequence on the Cyclization Behavior of Poly(acrylonitrile-co-acrylamide). Polymers, 13(16), 2728.
- The Royal Society of Chemistry. (Year).
- A novel catalyst system for the synthesis of N,N′-Methylenebisacrylamide from acrylamide. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 745-756.
- Andonian, A. (Year).
- National Institutes of Health. (2016). Microwave-assisted cyclizations promoted by polyphosphoric acid esters: a general method for 1-aryl-2-iminoazacycloalkanes. Molecules, 21(9), 1205.
- MDPI. (2021). Influence of Monomer Sequence on the Cyclization Behavior of Poly(acrylonitrile-co-acrylamide). Polymers, 13(16), 2728.
- Domingo, L. R., & Rios-Gutiérrez, M. (2019). Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. RSC Advances, 9(43), 25055-25063.
- Beilstein Journals. (2023). NaI/PPh3-catalyzed visible-light-mediated decarboxylative radical cascade cyclization of N-arylacrylamides for the efficient synthesis of quaternary oxindoles. Beilstein Journal of Organic Chemistry, 19, 57-65.
- Baghdad Science Journal. (Year). Synthesis and Copolymerization of several N-substituted acrylamides.
- US Patent 5,220,065. (1993). Method for producing n-methylolacrylamide.
- SIELC Technologies. Separation of 7-Chloro-5-methylquinolin-8-ol on Newcrom R1 HPLC column.
- Canadian Center of Science and Education. (2023). Polyphosphoric Acid in Organic Synthesis.
- Michigan State University Department of Chemistry. Mass Spectrometry.
- YouTube. (2018). Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage.
- Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions.
- National Institutes of Health. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(59), 33836-33873.
- Chemistry Stack Exchange. (2020). Steric Effects in Friedel-Crafts Reactions.
- The ATB. 5,7-Dihydroxy-2-methyl-4(1H)-quinolinone.
- BenchChem. (2025). Metal-Free Synthesis of 1-Methyl-3,4-dihydroquinolin-2(1H)
- PubMed. (2013). Mechanisms of Lactone Hydrolysis in Acidic Conditions.
- Chemistry LibreTexts. (2025). 5.4: Hydrolysis Reactions.
- PubMed. (1998). A method for quantitative analysis of acrylamide has been developed for use with headspace solid-phase microextraction (SPME).
- MDPI. (2024). The First Example of the Friedel–Crafts Cyclization Leading to (10-Hydroxy-9,10-dihydroanthr-9-yl)phosphonium Salts without the Expected Bradsher Dehydration. International Journal of Molecular Sciences, 25(3), 1813.
- ResearchGate. (2023). Polyphosphoric Acid in Organic Synthesis.
- ResearchGate. (2025). Cyclization of N -(2-Ethynylphenyl)acrylamides for the Synthesis of Heteropolycyclic Compounds.
- Thermo Fisher Scientific. Robust Quantification of Acrylamide in Food using Gas Chromatography-Single Quadrupole Mass Spectrometry.
- MDPI. (2022). Spotlight on the Life Cycle of Acrylamide-Based Polymers Supporting Reductions in Environmental Footprint: Review and Recent Advances. Polymers, 14(19), 4068.
- LabRulez GCMS.
- MDPI. (2021). Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA. Foods, 10(9), 2021.
-
National Institutes of Health. (2022). Borane-catalyzed cascade Friedel–Crafts alkylation/[5][7]-hydride transfer/Mannich cyclization to afford tetrahydroquinolines. Chemical Science, 13(13), 3766-3771.
- ResearchG
- ResearchGate. (2025).
- MDPI. (2021). NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products. Pharmaceutics, 13(11), 1801.
- ResearchGate. (2025).
Sources
- 1. High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids [mdpi.com]
- 2. rsc.org [rsc.org]
- 3. ccsenet.org [ccsenet.org]
- 4. researchgate.net [researchgate.net]
- 5. bio-rad.com [bio-rad.com]
- 6. US3397232A - Method of inhibiting polymerization of acrylamide - Google Patents [patents.google.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms of lactone hydrolysis in acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. alexandonian.com [alexandonian.com]
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- 12. mdpi.com [mdpi.com]
- 13. BJOC - NaI/PPh3-catalyzed visible-light-mediated decarboxylative radical cascade cyclization of N-arylacrylamides for the efficient synthesis of quaternary oxindoles [beilstein-journals.org]
- 14. mdpi.com [mdpi.com]
- 15. Separation of 7-Chloro-5-methylquinolin-8-ol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. chem-agilent.com [chem-agilent.com]
- 18. rsc.org [rsc.org]
identification of byproducts in 5-Methyl-3,4-dihydroquinolin-2(1H)-one reaction
As a Senior Application Scientist, this guide provides in-depth technical support for researchers encountering challenges in the synthesis of 5-Methyl-3,4-dihydroquinolin-2(1H)-one. Our focus is on the practical identification and mitigation of common byproducts, ensuring higher purity and yield in your experiments.
Technical Support Center: this compound Synthesis
The synthesis of the this compound scaffold, a valuable core in medicinal chemistry, is often achieved via an intramolecular Friedel-Crafts-type reaction. A common route involves the acid-catalyzed thermal cyclization of a precursor like N-methyl-N-(3-methylphenyl)acrylamide. While effective, this reaction is not without its challenges, primarily the formation of a key regioisomeric byproduct that can complicate purification and reduce yields.
This guide is structured to help you troubleshoot these specific issues through a series of frequently asked questions, detailed analytical protocols, and mechanistic explanations.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction crude shows two major spots on TLC with very similar Rf values and my mass spectrum shows two co-eluting peaks with the same mass. What is the likely identity of the major byproduct?
Answer: The most probable byproduct is the regioisomeric 7-Methyl-3,4-dihydroquinolin-2(1H)-one. Both the 5-methyl (desired product) and 7-methyl (byproduct) isomers have the same molecular weight and similar polarity, leading to co-elution in chromatography and identical mass spectra.
-
Causality: The cyclization of the N-(3-methylphenyl) precursor proceeds via an electrophilic aromatic substitution mechanism.[1][2] The methyl group on the aniline ring is an ortho-, para-director. Cyclization can occur at either of the two positions ortho to the amide nitrogen. One position (C2 of the aniline ring) is sterically hindered by the methyl group, while the other (C6 of the aniline ring) is less so. This leads to two possible cyclization pathways, forming the 5-methyl and 7-methyl isomers, respectively.
Question 2: My ¹H NMR spectrum is complex, with more aromatic signals than expected. How can I confirm the presence of the 7-methyl isomer?
Answer: The presence of the 7-methyl isomer can be confirmed by careful analysis of the aromatic region of the ¹H NMR spectrum. The substitution pattern on the benzene ring is different for each isomer, resulting in distinct splitting patterns.
-
5-Methyl Isomer: You should observe three distinct aromatic protons. The proton at C8 will be a doublet, the proton at C6 will be a doublet, and the proton at C7 will be a triplet (or a doublet of doublets), resulting from coupling to both C6 and C8 protons.
-
7-Methyl Isomer: You will also observe three aromatic protons, but with a different pattern. The proton at C8 will be a doublet, the proton at C6 will be a singlet (or a finely split doublet from meta-coupling), and the proton at C5 will be a doublet.
-
Advanced NMR: If ambiguity remains, a 2D NOESY experiment can be definitive. For the 5-methyl isomer, you would expect to see a nuclear Overhauser effect (NOE) correlation between the methyl protons and the proton at the C6 position. For the 7-methyl isomer, an NOE would be observed between the methyl protons and the protons at C6 and C8.
Question 3: My yield is consistently low, and I observe a significant amount of a viscous, insoluble material in my crude product. What could this be?
Answer: This is likely due to the polymerization of the N-methyl-N-phenylacrylamide starting material. Acrylamides are known to polymerize under the harsh acidic and high-temperature conditions often used for thermal cyclization.[3]
-
Troubleshooting & Optimization:
-
Control Temperature: Avoid excessively high temperatures. Heat the reaction mixture gently and maintain the target temperature precisely.[3]
-
Slow Addition: Adding the starting material slowly to the pre-heated acid (e.g., Polyphosphoric Acid) can help minimize polymerization by keeping its instantaneous concentration low.[4]
-
Alternative Methods: Consider alternative, milder synthetic routes, such as a metal-free photoredox cyclization, which can operate at room temperature and may reduce polymerization.[4]
-
Question 4: How can I improve the regioselectivity of the reaction to favor the desired 5-methyl isomer?
Answer: Influencing the regioselectivity is challenging as it is governed by the inherent electronic and steric factors of the substrate. However, the choice of catalyst and reaction conditions can have an impact.
-
Lewis Acid Choice: The size of the Lewis acid catalyst can influence the steric environment of the transition state. Experimenting with bulkier Lewis acids (e.g., compared to AlCl₃) might enhance the steric hindrance at the position adjacent to the methyl group, potentially favoring cyclization at the less hindered position to yield more of the 5-methyl product.[5]
-
Temperature: Lowering the reaction temperature, where possible, can sometimes increase selectivity by favoring the pathway with the lower activation energy.
Byproduct Formation Mechanism
The formation of the desired product and the primary byproduct is dictated by the regiochemistry of the intramolecular electrophilic aromatic substitution.
Caption: Competing pathways in the synthesis of this compound.
Analytical Workflow for Byproduct Identification
A systematic approach is crucial for identifying unknown impurities in your reaction mixture.
Caption: Systematic workflow for the identification and characterization of reaction byproducts.
Data Summary for Key Compounds
The following table summarizes expected analytical data for the target compound and its primary byproduct. Chemical shifts are predictive and may vary based on solvent and experimental conditions.
| Compound | Structure | Expected ¹H NMR Aromatic Signals (δ ppm) | Expected Molecular Ion (m/z) |
| This compound | Image of 5-methyl isomer | ~7.1 (t, 1H), ~6.9 (d, 1H), ~6.8 (d, 1H) | 161.08 (for C₁₀H₁₁NO) |
| 7-Methyl-3,4-dihydroquinolin-2(1H)-one | Image of 7-methyl isomer | ~7.0 (d, 1H), ~6.8 (d, 1H), ~6.7 (s, 1H) | 161.08 (for C₁₀H₁₁NO) |
| N-(3-methylphenyl)acrylamide | Image of starting material | ~7.4-7.0 (m, 4H) | 161.08 (for C₁₀H₁₁NO) |
Note: The aliphatic protons for the dihydroquinolinone products (triplets around 2.6 and 2.9 ppm) will be similar for both isomers.
Experimental Protocols
Protocol 1: High-Resolution Mass Spectrometry (HRMS) Analysis
HRMS is essential to confirm that the byproduct has the same elemental composition as the desired product.
-
Sample Prep: Dissolve a small sample of the crude mixture or a purified fraction in a suitable solvent (e.g., Methanol or Acetonitrile) to a concentration of ~1 mg/mL.
-
Infusion: Perform direct infusion using an ESI-Q-TOF mass spectrometer in positive ion mode.[6]
-
Data Acquisition: Acquire data over a mass range of m/z 50-500.
-
Analysis: Determine the exact mass of the molecular ion peak [M+H]⁺. Compare the measured mass to the theoretical mass for C₁₀H₁₂NO⁺ (162.0913) to confirm the elemental formula with high accuracy (< 5 ppm mass error).[6]
Protocol 2: 2D NMR for Isomer Differentiation (NOESY)
A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can spatially correlate protons that are close to each other, providing definitive proof of regiochemistry.
-
Sample Prep: Prepare a concentrated solution (~10-15 mg) of the purified isomer mixture in a deuterated solvent (e.g., CDCl₃).
-
Acquisition: Run a standard 2D NOESY pulse sequence on an NMR spectrometer (400 MHz or higher). Use a mixing time of ~500-800 ms to allow for the development of cross-peaks.
-
Processing & Analysis: Process the 2D data. Look for key spatial correlations:
-
5-Methyl Isomer: A cross-peak between the singlet of the methyl group (~2.3 ppm) and one of the aromatic doublets.
-
7-Methyl Isomer: A cross-peak between the methyl singlet and two different aromatic signals (a singlet and a doublet).
-
References
- BenchChem (2025). Knorr Quinolinone Synthesis: A Technical Support Guide for Researchers.
- BenchChem (2025).
-
Mai, et al. (2014). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. MDPI. [Link]
- BenchChem (2025). The Discovery and Development of 1-Methyl-3,4-dihydroquinolin-2(1H)-one Analogs.
-
Ghosh, A. K., & Brindisi, M. (2015). Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC - NIH. [Link]
- BenchChem (2025). Metal-Free Synthesis of 1-Methyl-3,4-dihydroquinolin-2(1H)
-
Master Organic Chemistry (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
Bingul, M., et al. (2016). Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures. PubMed Central. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
side reactions during the preparation of 5-Methyl-3,4-dihydroquinolin-2(1H)-one
Technical Support Center: Synthesis of 5-Methyl-3,4-dihydroquinolin-2(1H)-one
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the preparation of this valuable heterocyclic scaffold. Here, we move beyond simple protocols to provide in-depth, mechanism-driven troubleshooting advice in a practical question-and-answer format.
Core Challenge: Regiocontrol in Intramolecular Cyclization
The most prevalent synthetic route to this compound involves the intramolecular Friedel-Crafts cyclization of a suitable precursor, typically N-(4-methylphenyl)-3-chloropropanamide or a related structure. While effective, this method's primary challenge is controlling the regioselectivity of the ring closure. The electrophilic attack can occur at two positions on the p-toluidine-derived ring, leading to a mixture of isomers.
Mechanism: The Origin of Isomeric Impurities
The key step is an intramolecular electrophilic aromatic substitution. The activating N-acyl group and the methyl group direct the cyclization to different positions on the aromatic ring. The N-acyl group strongly directs ortho to its position, while the methyl group also provides ortho activation. This competition results in the formation of the desired 5-methyl product and the undesired 7-methyl isomer.
Figure 1: Competing pathways in Friedel-Crafts cyclization leading to 5-methyl (desired) and 7-methyl (side product) isomers.
Frequently Asked Questions & Troubleshooting
FAQ 1: Isomer Identification & Characterization
Question: My post-reaction analysis (TLC, LC-MS) shows two products with the same mass. How can I definitively identify the desired this compound versus the 7-methyl isomer?
Answer: This is the most common issue. While mass spectrometry will not differentiate between these isomers, ¹H NMR spectroscopy is the definitive tool. The key is to analyze the splitting patterns of the protons on the aromatic ring.
-
Desired 5-Methyl Isomer: The aromatic region will show three distinct protons. H8 (adjacent to the nitrogen) will be a doublet, H6 will be a doublet of doublets (or a triplet), and H7 will be a doublet. The coupling constants between them (J-values) will confirm their adjacency.
-
7-Methyl Side Product: The aromatic region will also show three protons. However, their chemical shifts and coupling patterns will differ. H8 will be a doublet, but H5 and H6 will appear as a singlet and a doublet, respectively, due to the substitution pattern.
Pro-Tip: For unambiguous assignment, a 2D-NMR experiment like COSY (Correlation Spectroscopy) will show the coupling between adjacent aromatic protons, confirming the connectivity and structure of the major product.
FAQ 2: Minimizing the 7-Methyl Isomer
Question: I'm consistently getting a significant amount (15-20%) of the 7-methyl isomer. How can I improve the regioselectivity of the reaction to favor the 5-methyl product?
Answer: Improving regioselectivity hinges on controlling the kinetics and thermodynamics of the Friedel-Crafts reaction. The N-acyl group is a more powerful ortho-director than the methyl group, but reaction conditions can erode this selectivity.
-
Choice of Lewis Acid: The strength and steric bulk of the Lewis acid are critical. A very strong acid like AlCl₃ can be less selective.[1] Consider using a milder or bulkier acid. Polyphosphoric acid (PPA) is often used for these cyclizations as it can provide good yields, but temperature control is crucial.[2] Boron trifluoride (BF₃) or tin(IV) chloride (SnCl₄) can sometimes offer better selectivity.
-
Temperature Control: High temperatures can overcome the activation energy barrier for the less-favored pathway, leading to more of the 7-methyl isomer. Start the reaction at a lower temperature (e.g., 0 °C to room temperature) and only heat if necessary. Monitor the reaction by TLC to find the optimal balance between reaction rate and selectivity.
-
Solvent Effects: The choice of solvent can influence the reactivity of the Lewis acid and the conformation of the substrate. Non-polar solvents like dichloromethane (DCM) or dichloroethane (DCE) are common. In some cases, a more polar solvent like nitromethane can alter selectivity, but it may also lead to more side products.
| Condition | Rationale | Potential Outcome |
| Lower Temperature | Favors the kinetically controlled product (usually the desired isomer due to the stronger directing group). | Increased ratio of 5-methyl to 7-methyl isomer. |
| Milder Lewis Acid (e.g., SnCl₄) | Less aggressive electrophile generation, allowing the inherent directing effects to dominate. | Improved regioselectivity. |
| Shorter Reaction Time | Minimizes potential for product isomerization or degradation at higher temperatures. | Reduced byproduct formation if the desired reaction is faster. |
FAQ 3: Low Yield and Reaction Decomposition
Question: My reaction mixture turned into a dark, tar-like substance, and my final yield was extremely low. What causes this decomposition?
Answer: This issue, often called "charring," is common in Friedel-Crafts reactions and points to overly harsh conditions.
-
Cause: The combination of a strong Lewis acid (like AlCl₃) and high temperatures can cause polymerization and decomposition of the aromatic starting material and product.[3] The activated aromatic ring is susceptible to intermolecular reactions and degradation under these conditions.
-
Troubleshooting:
-
Reduce Temperature: This is the most important parameter. If using PPA, maintain the temperature strictly, for example, at 140 °C for a short duration (e.g., 15 minutes) as specified in some thermal cyclization protocols.[2]
-
Control the Rate of Addition: Add the substrate to the pre-heated acid mixture slowly to control the initial exotherm.
-
Use a Milder Acid: As mentioned above, switching from AlCl₃ to a milder alternative can prevent decomposition.
-
Ensure Anhydrous Conditions: Moisture can deactivate the Lewis acid and lead to side reactions. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Workflow for Troubleshooting Friedel-Crafts Cyclization
Figure 2: A decision-tree workflow for troubleshooting common issues in the synthesis of this compound.
Optimized Experimental Protocol
This protocol is designed to maximize the yield of the 5-methyl isomer while minimizing side reactions.
Protocol: Thermal Cyclization using Polyphosphoric Acid (PPA)
This protocol is adapted from established methods for intramolecular cyclization.[2]
Materials:
-
N-(4-methylphenyl)-3-chloropropanamide (1.0 eq)
-
Polyphosphoric acid (PPA) (10-20x weight of substrate)
-
Round-bottom flask with a mechanical stirrer
-
Oil bath with temperature controller
-
Ice water bath
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a clean, dry round-bottom flask equipped with a mechanical stirrer, add polyphosphoric acid (PPA).
-
Heating: Heat the PPA in an oil bath to 100 °C with vigorous stirring.
-
Substrate Addition: Once the PPA is hot and mobile, add the N-(4-methylphenyl)-3-chloropropanamide in one portion.
-
Reaction: Increase the oil bath temperature to 140 °C and maintain for 15-20 minutes. The mixture will typically change color. Critical Step: Do not overheat or extend the time unnecessarily to avoid decomposition.
-
Quenching: After the reaction time, carefully remove the flask from the oil bath and allow it to cool slightly before pouring the hot, viscous mixture into a beaker of ice water with vigorous stirring. This will break down the PPA and precipitate the crude product.
-
Neutralization: Slowly and carefully neutralize the acidic aqueous solution by adding saturated NaHCO₃ solution until the effervescence ceases (pH ~7-8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to separate the 5-methyl and 7-methyl isomers.
References
-
BenchChem. (2025). The Discovery and Development of 1-Methyl-3,4-dihydroquinolin-2(1H)-one Analogs. BenchChem Technical Support. Link
-
BenchChem. (2025). Metal-Free Synthesis of 1-Methyl-3,4-dihydroquinolin-2(1H)-one: Application Notes and Protocols. BenchChem Technical Support. Link
-
Wikipedia. (2024). Friedel–Crafts reaction. Link
-
NROChemistry. (n.d.). Friedel-Crafts Reactions. Link
-
Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation. Link
Sources
Technical Support Center: Synthesis of 5-Methyl-3,4-dihydroquinolin-2(1H)-one
Welcome to the technical support guide for the synthesis of 5-Methyl-3,4-dihydroquinolin-2(1H)-one. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to assist researchers, scientists, and drug development professionals in successfully navigating this synthesis. The dihydroquinolinone core is a significant scaffold in medicinal chemistry, and robust synthetic procedures are crucial for advancing research and development.[1]
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The most prevalent and reliable method involves an intramolecular Friedel-Crafts-type cyclization of an appropriate N-aryl precursor. A classic approach starts with the acylation of o-toluidine with 3-chloropropionyl chloride to form N-(2-methylphenyl)-3-chloropropionamide. This intermediate is then subjected to cyclization using a strong Lewis acid, such as aluminum chloride (AlCl₃), or a Brønsted acid like polyphosphoric acid (PPA).[2][3] More contemporary methods, including metal-free photoredox and thermal cyclizations of precursors like N-methyl-N-(o-tolyl)acrylamide, have also been developed to improve sustainability and reduce metal contamination.[3]
Q2: What are the critical reaction parameters to monitor during the Friedel-Crafts cyclization?
Several parameters are crucial for the success of the intramolecular Friedel-Crafts cyclization:
-
Temperature: The reaction is often highly exothermic, especially when using aluminum chloride. Careful temperature control is necessary to prevent side reactions and charring. For AlCl₃-mediated reactions, temperatures are typically maintained between 150-170°C.[4] PPA-catalyzed cyclizations may proceed at lower temperatures (e.g., 100-140°C).[3]
-
Catalyst Stoichiometry: An excess of the Lewis acid catalyst (typically 2.5 to 5 equivalents) is often required to drive the reaction to completion, as the catalyst complexes with both the starting amide and the final product.[4]
-
Reaction Time: Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the point of maximum conversion and prevent product degradation from prolonged exposure to harsh acidic conditions.
-
Moisture Control: Friedel-Crafts reactions are highly sensitive to moisture, which can deactivate the Lewis acid catalyst. All reagents, solvents, and glassware must be thoroughly dried before use.
Q3: What are the expected yield and purity for this synthesis?
Yields can vary significantly based on the chosen route and optimization of reaction conditions. A well-executed Friedel-Crafts cyclization using AlCl₃ or PPA can typically provide yields in the range of 60-80%.[3][4] Purity of the crude product is often moderate, containing unreacted starting material and isomeric side products. Purification via column chromatography or recrystallization is almost always necessary to achieve >98% purity suitable for subsequent applications.
Q4: What are the primary safety considerations for this synthesis?
-
Corrosive Reagents: Strong acids like polyphosphoric acid and Lewis acids such as aluminum chloride are highly corrosive and react violently with water. Handle them in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.
-
Exothermic Reactions: The addition of reagents and the cyclization process itself can be highly exothermic. Use an ice bath for cooling as needed and perform additions slowly and in a controlled manner.
-
Quenching: Quenching the reaction mixture (e.g., by adding it to ice water) must be done with extreme caution, as the rapid release of heat and acidic gases (HCl) can occur.[3]
Section 2: Detailed Troubleshooting Guide
Problem: Low or No Product Yield
Q: My reaction has resulted in a very low yield or no desired product at all. What are the likely causes and how can I rectify this?
A: Low or no yield is a common issue that can be traced back to several factors. A systematic approach is key to identifying the root cause.
Causality and Solutions:
-
Catalyst Deactivation: The most frequent cause is the deactivation of the Lewis acid (e.g., AlCl₃) by moisture.
-
Troubleshooting: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and high-purity, freshly opened or properly stored aluminum chloride. It is often beneficial to use a fresh bottle of AlCl₃ if there is any doubt about its quality.
-
-
Insufficient Catalyst Loading: The amide carbonyl and the product lactam both complex with the Lewis acid. Insufficient catalyst will result in an incomplete reaction.
-
Troubleshooting: Increase the molar equivalents of AlCl₃. While literature may suggest a certain amount, empirical optimization is often necessary. Try increasing the loading from 2.5 to 4 or 5 equivalents.
-
-
Incorrect Reaction Temperature: The activation energy for the intramolecular cyclization is high, requiring elevated temperatures.
-
Poor Quality Starting Materials: Impurities in the N-(2-methylphenyl)-3-chloropropionamide precursor can inhibit the reaction.
-
Troubleshooting: Purify the precursor by recrystallization before the cyclization step. Confirm its identity and purity using ¹H NMR and melting point analysis.
-
Problem: Incomplete Reaction
Q: My TLC/LC-MS analysis shows a large amount of starting material remaining even after extended reaction times. How can I push the reaction to completion?
A: An incomplete reaction points to suboptimal reaction kinetics or equilibrium issues.
Causality and Solutions:
-
Insufficient Reaction Time or Temperature: The reaction may simply be proceeding slowly under the current conditions.
-
Troubleshooting: First, try extending the reaction time, monitoring every hour by TLC. If the reaction stalls, a temperature increase of 10-15°C may be necessary to overcome the activation barrier.
-
-
Poor Mixing: In viscous reaction media like PPA or AlCl₃ melts, inefficient stirring can lead to localized "cold spots" or areas of low catalyst concentration.
-
Troubleshooting: Use a powerful overhead mechanical stirrer instead of a magnetic stir bar, especially for larger-scale reactions. This ensures homogeneous temperature and reagent distribution.
-
-
Product Inhibition: As the product forms, it complexes with the Lewis acid, effectively reducing the amount of available catalyst for the starting material.
-
Troubleshooting: This is another reason why a higher catalyst loading is often beneficial. Adding the full charge of catalyst at the beginning of the reaction is standard practice.
-
Problem: Formation of Impurities and Side Products
Q: I'm observing multiple spots on my TLC, and the purified product yield is low due to side-product formation. What are these impurities and how can I avoid them?
A: The primary side product in this synthesis is the isomeric 7-Methyl-3,4-dihydroquinolin-2(1H)-one . This arises from the electrophilic attack at the para position relative to the methyl group, which is also activated.
Causality and Solutions:
-
Electronic Effects: The methyl group is an ortho-, para-director. While the ortho-cyclization to form the 5-methyl isomer is generally favored due to steric hindrance at the alternative cyclization site, the para-cyclization leading to the 7-methyl isomer is a significant competing pathway.
-
Troubleshooting: Modifying the reaction conditions can influence the isomeric ratio. Lowering the reaction temperature may slightly favor the thermodynamically more stable product. Some literature suggests that the choice of acid can influence regioselectivity; comparing PPA with AlCl₃ or Eaton's reagent might be worthwhile.[5]
-
-
Decomposition: At excessively high temperatures or with prolonged reaction times, the starting material or product can decompose or polymerize, leading to a complex mixture and charring.
-
Troubleshooting: Adhere strictly to the optimal temperature range. Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent product degradation.
-
Section 3: Experimental Protocols & Workflows
Protocol 1: Synthesis of this compound via Thermal Cyclization
This protocol is based on established intramolecular Friedel-Crafts procedures.[3][4]
Materials:
-
N-(2-methylphenyl)-3-chloropropionamide
-
Aluminum Chloride (AlCl₃), anhydrous
-
Ice
-
Deionized Water
-
Hydrochloric Acid (HCl), concentrated
-
Ethyl Acetate
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Silica Gel for column chromatography
Procedure:
-
Setup: In a fume hood, equip a three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a reflux condenser with a drying tube.
-
Reaction: Charge the flask with N-(2-methylphenyl)-3-chloropropionamide (1.0 eq) and anhydrous AlCl₃ (4.0 eq).
-
Heating: Begin stirring the solid mixture and heat it using a heating mantle to 160-165°C. The mixture will become a dark, stirrable melt.
-
Monitoring: Hold the reaction at this temperature for 1-2 hours. Monitor the reaction's progress by carefully taking a small aliquot, quenching it in dilute HCl, extracting with ethyl acetate, and analyzing by TLC.
-
Quenching: Once the reaction is complete, turn off the heat and allow the mixture to cool to below 100°C. Very cautiously and slowly, pour the warm reaction mixture onto a large beaker of crushed ice and concentrated HCl. This step is highly exothermic and will release HCl gas.
-
Work-up: Stir the quenched mixture until all the solids have dissolved. A precipitate (the crude product) may form. Collect this solid by vacuum filtration. Extract the acidic aqueous filtrate with ethyl acetate (3x).
-
Purification: Combine the filtered solid with the organic extracts. Wash the combined organics with water and brine, then dry over anhydrous Na₂SO₄. Concentrate the solvent under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to separate the 5-methyl and 7-methyl isomers.
Workflow: Reaction Monitoring by TLC
-
Plate: Silica gel 60 F₂₅₄
-
Mobile Phase: 30-50% Ethyl Acetate in Hexane (adjust as needed).
-
Visualization: UV lamp (254 nm).
-
Expected Rfs: The product is generally more polar than the starting material. The 5-methyl and 7-methyl isomers often have very similar Rf values, requiring careful chromatography for separation.
Section 4: Visualization & Data
Data Summary
The table below summarizes the critical parameters and their expected impact on the synthesis.
| Parameter | Range/Condition | Effect on Yield | Effect on Purity | Rationale |
| Temperature | 150 - 170°C | Increases rate; too high reduces yield | High temps can increase side products/decomposition | Balances reaction rate against thermal degradation. |
| AlCl₃ (eq) | 2.5 - 5.0 | Higher loading increases yield | Minimal effect, but excess can aid completion | Stoichiometric amounts are consumed by complexation. |
| Reaction Time | 1 - 4 hours | Increases conversion up to a point | Prolonged time can lead to degradation | Monitored by TLC to find the optimal endpoint. |
| Moisture | Anhydrous | Crucial; moisture kills the reaction | N/A | Lewis acid catalyst is highly sensitive to water. |
Diagrams
The following diagrams illustrate the key chemical transformations and the logical flow for troubleshooting common issues.
Caption: Primary reaction pathway and major side product formation.
Caption: Logic diagram for troubleshooting common synthesis issues.
References
-
Semantic Scholar. (n.d.). SYNTHESIS OF 5-METHOXY-2(1H)-QUINOLINONE. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dihydroquinolinone synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Catalyst-controlled 5-exo and 6-endo cyclization: regiodivergent access to indolinones and dihydroquinolinones. Organic Chemistry Frontiers. Retrieved from [Link]
-
SAGE Publications Inc. (2025). Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation. Retrieved from [Link]
-
MDPI. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(1), 204-232. Retrieved from [Link]
- Google Patents. (2006). Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Scale-up Synthesis of 5-Methyl-3,4-dihydroquinolin-2(1H)-one
Welcome to the technical support center for the synthesis of 5-Methyl-3,4-dihydroquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this synthesis from the bench to larger-scale production. Here, we address common challenges with in-depth, field-proven insights and validated protocols to ensure the integrity and success of your work.
I. Troubleshooting Guide: Navigating Scale-Up Challenges
This section addresses specific issues that may arise during the scale-up of this compound synthesis. Each entry details the potential causes and provides actionable solutions.
Question 1: My reaction yield has significantly dropped after moving from a 1g to a 100g scale. What are the likely causes and how can I fix this?
Answer: A drop in yield upon scale-up is a common yet multifaceted problem. The primary culprits are often related to mass and heat transfer limitations, as well as changes in reaction kinetics.
-
Causality:
-
Inefficient Mixing: On a small scale, magnetic stirring is often sufficient to maintain a homogenous reaction mixture. However, in larger reactors, inadequate agitation can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and decomposition.
-
Heat Transfer Issues: The surface-area-to-volume ratio decreases as the reactor size increases. This makes it more difficult to control the reaction temperature. Exothermic events that were negligible at a small scale can lead to runaway reactions and product degradation at a larger scale.
-
Addition Rate: The rate of reagent addition becomes more critical at scale. A slow, controlled addition is necessary to maintain the optimal reaction temperature and concentration profile.
-
-
Troubleshooting Protocol:
-
Optimize Agitation: Switch from magnetic stirring to overhead mechanical stirring. Use a properly sized and shaped impeller (e.g., pitched-blade turbine or anchor stirrer) to ensure efficient mixing throughout the reactor.
-
Improve Heat Management: Utilize a reactor jacket with a circulating thermal fluid for precise temperature control. For highly exothermic steps, consider using a jacket with a larger surface area or internal cooling coils.
-
Controlled Reagent Addition: Employ a syringe pump or a dropping funnel for the controlled, subsurface addition of critical reagents. This helps to dissipate heat and maintain a consistent reaction environment.
-
Question 2: I'm observing the formation of a significant amount of a dark, tarry byproduct during the Friedel-Crafts cyclization step. How can I minimize this?
Answer: The formation of tarry byproducts in Friedel-Crafts reactions is typically due to polymerization or charring caused by overly harsh reaction conditions.
-
Causality:
-
Excessive Acid Catalyst: While a strong acid is necessary to promote the intramolecular cyclization, an excess can lead to intermolecular reactions and polymerization of the starting material or product.
-
High Reaction Temperature: Elevated temperatures can accelerate side reactions and lead to the decomposition of sensitive functional groups, resulting in charring.
-
Moisture Contamination: The presence of water can deactivate the Lewis acid catalyst and promote the formation of undesirable byproducts.
-
-
Troubleshooting Protocol:
-
Optimize Catalyst Loading: Carefully titrate the amount of Lewis acid (e.g., AlCl₃) or Brønsted acid (e.g., polyphosphoric acid) used. Start with a lower stoichiometry and incrementally increase it while monitoring the reaction progress by TLC or HPLC.
-
Control Reaction Temperature: Perform the reaction at the lowest effective temperature. Consider running the reaction at 0 °C or even lower to control the exotherm and minimize side reactions.
-
Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
-
Question 3: My final product is difficult to purify, and I'm seeing persistent impurities in my NMR spectrum even after column chromatography. What are my options?
Answer: Purification challenges at scale often require a multi-step approach, as a single technique may not be sufficient to remove all impurities.
-
Causality:
-
Co-eluting Impurities: Some byproducts may have similar polarity to the desired product, making them difficult to separate by standard silica gel chromatography.
-
Residual Catalyst: Metal-based catalysts or acidic residues from the reaction can be challenging to remove completely.
-
Incomplete Reaction: Unreacted starting material can be a persistent impurity.
-
-
Troubleshooting Protocol:
-
Recrystallization: This is often the most effective method for purifying crystalline solids at scale. Experiment with different solvent systems to find one that provides good solubility for the product at high temperatures and poor solubility at low temperatures.
-
Liquid-Liquid Extraction: Perform an aqueous workup to remove water-soluble impurities and residual acids. A wash with a mild base (e.g., saturated sodium bicarbonate solution) can help to neutralize and remove acidic residues.
-
Activated Carbon Treatment: If your product is discolored, a treatment with activated carbon can help to remove colored impurities.
-
Alternative Chromatography: If standard silica gel chromatography is ineffective, consider using a different stationary phase (e.g., alumina, reversed-phase silica) or a different elution system.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
What is the most common synthetic route for this compound?
The most prevalent method involves an intramolecular Friedel-Crafts cyclization of an N-aryl-β-alanine derivative.[1] This is typically achieved by treating the corresponding N-(m-tolyl)-β-alanine with a strong acid catalyst like polyphosphoric acid (PPA) or a Lewis acid such as aluminum chloride (AlCl₃).[2][3]
What are the key reaction parameters to control during the cyclization step?
The critical parameters are temperature, reaction time, and the stoichiometry of the acid catalyst.[1] Careful optimization of these variables is essential to maximize the yield and minimize the formation of byproducts.
Are there any alternative, milder methods for the cyclization?
Yes, Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) has been reported as a milder and more efficient alternative to PPA for similar cyclizations.[2] It often allows for lower reaction temperatures and easier product isolation.[2] Additionally, domino reactions and metal-promoted processes are emerging as efficient strategies.[4]
What are the safety precautions I should take when working with strong acids like PPA and AlCl₃ at a large scale?
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhaling corrosive fumes.
-
Quenching: Quench the reaction mixture carefully by slowly adding it to ice water. This should be done in a controlled manner to manage the exothermic reaction.
-
Waste Disposal: Neutralize acidic waste before disposal according to your institution's safety guidelines.
III. Experimental Protocols & Data
Protocol 1: Scale-up Synthesis of N-(m-tolyl)-β-alanine
This protocol describes the synthesis of the precursor required for the cyclization reaction.
Materials:
-
m-Toluidine
-
Acrylonitrile
-
Acetic acid
-
Hydrochloric acid
Procedure:
-
In a reactor equipped with an overhead stirrer and a reflux condenser, charge m-toluidine and a catalytic amount of acetic acid.
-
Heat the mixture to 80-90 °C.
-
Slowly add acrylonitrile dropwise over 1-2 hours, maintaining the temperature below 100 °C.
-
After the addition is complete, continue to stir the mixture at 90-100 °C for 4-6 hours.
-
Cool the reaction mixture to room temperature and slowly add concentrated hydrochloric acid.
-
Heat the mixture to reflux for 8-12 hours to hydrolyze the nitrile.
-
Cool the mixture and adjust the pH to ~7 with a sodium hydroxide solution.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Protocol 2: Friedel-Crafts Cyclization using Polyphosphoric Acid (PPA)
Materials:
-
N-(m-tolyl)-β-alanine
-
Polyphosphoric acid (PPA)
-
Ice water
-
Sodium bicarbonate solution
-
Ethyl acetate
Procedure:
-
In a reactor equipped with an overhead stirrer and a thermometer, charge polyphosphoric acid and heat to 80-90 °C.
-
Slowly add N-(m-tolyl)-β-alanine in portions, ensuring the temperature does not exceed 120 °C.
-
After the addition is complete, heat the mixture to 130-140 °C and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to below 100 °C and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Table 1: Recommended Solvent Systems for Recrystallization
| Solvent System | Observations |
| Ethanol/Water | Good for inducing crystallization, may require seeding. |
| Ethyl Acetate/Hexane | Effective for removing non-polar impurities. |
| Toluene | Can provide high purity crystals, but requires higher temperatures. |
IV. Visualizations
Reaction Mechanism: Friedel-Crafts Cyclization
Caption: Mechanism of the intramolecular Friedel-Crafts cyclization.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low yield in scale-up synthesis.
V. References
-
Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation. (n.d.). SAGE Publications Inc. Retrieved January 7, 2026, from
-
Highly stereoselective Friedel–Crafts type cyclization. Facile access to enantiopure 1,4-dihydro-4-phenyl isoquinolinones. (n.d.). ResearchGate. Retrieved January 7, 2026, from
-
An In-depth Technical Guide to the Friedel-Crafts Cyclization for the Synthesis of N-Tosyl Dihydroquinolinones. (n.d.). Benchchem. Retrieved January 7, 2026, from
-
Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (2014). Molecules, 19(12), 210-245. Retrieved January 7, 2026, from [Link]
-
Metal-Free Synthesis of 1-Methyl-3,4-dihydroquinolin-2(1H)-one: Application Notes and Protocols. (n.d.). Benchchem. Retrieved January 7, 2026, from
Sources
Technical Support Center: Catalyst Deactivation in 5-Methyl-3,4-dihydroquinolin-2(1H)-one Synthesis
Welcome to the Technical Support Center dedicated to addressing challenges in the synthesis of 5-Methyl-3,4-dihydroquinolin-2(1H)-one, with a specific focus on catalyst deactivation. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the efficiency and success of your catalytic reactions.
Introduction
The synthesis of this compound often involves catalytic hydrogenation or related cyclization strategies where the catalyst's performance is paramount. Catalyst deactivation is a common hurdle that can lead to low yields, incomplete reactions, and increased production costs.[1][2] This guide provides a structured approach to identifying the root causes of catalyst deactivation and implementing effective solutions.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
Issue 1: Low or No Conversion of Starting Material
Question: My reaction shows minimal or no consumption of the starting material. What are the potential causes and how can I resolve this?
Answer: Low or no conversion is a frequent problem in catalytic hydrogenations and can be attributed to several factors related to the catalyst, reaction conditions, or substrate purity.[3] A systematic approach is crucial for diagnosis.
Potential Causes & Solutions
| Cause | Explanation | Troubleshooting Steps |
| Catalyst Poisoning | The active sites of the catalyst are blocked by impurities (poisons). Common poisons for palladium catalysts include sulfur compounds, nitrogen heterocycles, halides, and carbon monoxide.[4][5][6] | 1. Purity Check: Ensure high-purity solvents, reagents, and hydrogen gas.[3] 2. Glassware: Use scrupulously clean glassware. 3. Source of Contamination: Trace impurities in the starting material can be a source of poisons. Consider purification of the starting material. 4. Catalyst Replacement: If poisoning is suspected, use a fresh batch of catalyst.[3] |
| Catalyst Inactivity | The catalyst may have lost its activity due to improper storage, handling, or simply being from an old batch.[7] | 1. Proper Handling: Handle catalysts, especially pyrophoric ones, under an inert atmosphere.[3][8] 2. Fresh Catalyst: Use a fresh, unopened container of catalyst to rule out deactivation from storage.[9] |
| Insufficient Catalyst Loading | The amount of catalyst is too low to achieve a reasonable reaction rate. | 1. Increase Loading: Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol%).[3] |
| Poor Mass Transfer | Inefficient mixing of the three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen) limits the reaction. | 1. Agitation: Ensure vigorous stirring to keep the catalyst suspended and facilitate gas-liquid transfer.[3] 2. Hydrogen Pressure: Increase the hydrogen pressure to improve its availability at the catalyst surface.[9] |
Issue 2: Reaction Starts but Stalls Before Completion
Question: The reaction proceeds initially, as indicated by hydrogen uptake or TLC analysis, but then stops prematurely. What could be the cause?
Answer: A stalling reaction often points towards catalyst deactivation during the process or product inhibition.
Potential Causes & Solutions
| Cause | Explanation | Troubleshooting Steps |
| Progressive Poisoning | A low-level impurity in the starting material or solvent gradually poisons the catalyst over time. | 1. Purification: Purify the starting material and solvents. 2. Incremental Catalyst Addition: In some cases, adding a second portion of fresh catalyst can restart the reaction. |
| Product Inhibition | The amine product can adsorb onto the catalyst surface, blocking active sites and preventing further reaction.[4] | 1. pH Adjustment: The addition of a small amount of a non-poisonous acid can sometimes mitigate product inhibition by protonating the amine product, reducing its affinity for the catalyst surface. |
| Coking/Fouling | Carbonaceous deposits (coke) can form on the catalyst surface, physically blocking active sites.[1][10][11] This is more common at elevated temperatures. | 1. Lower Temperature: If possible, run the reaction at a lower temperature to minimize coke formation. 2. Solvent Choice: The choice of solvent can influence coking. Experiment with different solvents. |
Issue 3: Inconsistent Reaction Times or Yields
Question: I am getting variable results even when I run the reaction under what I believe are identical conditions. Why is this happening?
Answer: Inconsistent results often stem from subtle variations in reaction setup, reagent quality, or catalyst handling.
Potential Causes & Solutions
| Cause | Explanation | Troubleshooting Steps |
| Variable Reagent Quality | Different batches of starting materials or solvents may contain varying levels of impurities that act as catalyst poisons. | 1. Standardize Reagents: Use reagents from the same batch for a series of experiments. 2. Quality Control: Perform a simple purity analysis (e.g., NMR, GC-MS) on new batches of starting materials. |
| Inconsistent Catalyst Handling | Exposure to air, even for brief periods, can deactivate some catalysts. The method of catalyst addition can also impact its initial activity. | 1. Inert Atmosphere: Always handle the catalyst under an inert atmosphere (e.g., nitrogen or argon).[3] 2. Standardized Procedure: Develop and adhere to a strict, standardized procedure for catalyst weighing and transfer. |
| Hydrogen Purging | Incomplete removal of air from the reaction vessel can leave oxygen, which can deactivate the catalyst. | 1. Thorough Purging: Ensure the reaction vessel is thoroughly purged with an inert gas and then hydrogen before starting the reaction. A common procedure is to evacuate and backfill with hydrogen three times.[3] |
Catalyst Deactivation Mechanisms
Understanding the "why" behind catalyst deactivation is key to preventing it. The primary mechanisms are poisoning, sintering, and coking/fouling.[1]
Caption: Primary mechanisms of catalyst deactivation.
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for the synthesis of this compound?
A1: The choice of catalyst depends on the specific synthetic route. For routes involving the hydrogenation of a double bond or a nitro group, Palladium on carbon (Pd/C) is a common and effective choice.[3] For other cyclization strategies, catalysts based on copper, nickel, or rhodium might be employed.[12][13]
Q2: How can I determine if my catalyst is deactivated?
A2: Signs of deactivation include a significant decrease in reaction rate, incomplete conversion, or a complete lack of reactivity.[4] To confirm, you can run a control reaction with a fresh batch of catalyst under identical conditions. Advanced characterization techniques can also be used to analyze the spent catalyst.[14][15][16][17]
Q3: What analytical techniques can be used to characterize a deactivated catalyst?
A3: Several techniques can provide insight into the cause of deactivation:
-
X-ray Photoelectron Spectroscopy (XPS): Can detect the presence of poisons on the catalyst surface.[14]
-
Brunauer-Emmett-Teller (BET) Analysis: Measures the surface area, which can decrease due to sintering or fouling.[14]
-
Temperature-Programmed Oxidation (TPO): Used to quantify the amount of coke deposited on the catalyst.[11]
-
X-ray Diffraction (XRD): Can reveal changes in the catalyst's crystal structure, such as an increase in metal crystallite size due to sintering.[15]
-
Elemental Analysis (e.g., XRF, PIXE): Can identify foreign elements on the catalyst, indicating poisoning.[14]
Q4: Can a deactivated catalyst be regenerated?
A4: In some cases, yes. The feasibility of regeneration depends on the deactivation mechanism.
-
Coking: Mild oxidative treatment (calcination at controlled temperatures) can burn off carbonaceous deposits.[18]
-
Reversible Poisoning: Washing with specific solvents or mild chemical treatments may remove some poisons.[4][19]
-
Sintering: This is generally an irreversible process, and the catalyst usually needs to be replaced.[20]
Experimental Protocol: Catalyst Regeneration
This protocol provides a general procedure for the regeneration of a Pd/C catalyst deactivated by coking.
Caption: Workflow for Pd/C catalyst regeneration.
Step-by-Step Methodology
-
Recovery: After the reaction, carefully filter the catalyst from the reaction mixture.
-
Solvent Wash: Wash the recovered catalyst multiple times with a solvent like methanol or acetone to remove any adsorbed organic residues.[19]
-
Water Wash: Subsequently, wash the catalyst thoroughly with deionized water to remove any soluble inorganic species.
-
Drying: Dry the catalyst in an oven at 100-120°C until a constant weight is achieved.
-
Oxidative Treatment: Place the dried catalyst in a furnace and heat it in a gentle flow of air. A temperature of 200-300°C is often sufficient to burn off coke deposits.[18] The heating ramp and duration should be carefully controlled.
-
Reduction (Optional): For some applications, a subsequent reduction step under a hydrogen atmosphere is necessary to restore the active metallic sites.[21] This should be done with caution, following appropriate safety procedures for handling hydrogen.
Note: The optimal regeneration conditions (temperature, time, atmosphere) will vary depending on the nature of the catalyst and the severity of deactivation. It is advisable to start with milder conditions.
References
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Shen, L., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available from: [Link]
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Applied Catalysts. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Available from: [Link]
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Catalysis Science & Technology. (n.d.). Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone. RSC Publishing. Available from: [Link]
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Majeed, M. A. (2020). Spent Palladium on Alumina Catalyst Regeneration for Hydrogen Peroxide Production. Science Signpost Publishing Inc. Available from: [Link]
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Science.gov. (2025). Regeneration of Supported Palladium Catalyst for Selective Hydrogenation of Acetylene. Available from: [Link]
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DCL Inc. (n.d.). Regeneration of palladium based catalyst for methane abatment. Available from: [Link]
- Google Patents. (n.d.). US4152291A - Regeneration of palladium hydrogenation catalyst.
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MDPI. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). Available from: [Link]
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NPTEL. (n.d.). Lecture 10 Catalyst characterization. Available from: [Link]
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ResearchGate. (2025). Deactivation of supported copper metal catalysts for hydrogenation reactions. Available from: [Link]
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Solubility of Things. (n.d.). Types of Catalyst Deactivation: Poisoning, Sintering, and Coking. Available from: [Link]
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Reddit. (2015). My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot?. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Available from: [Link]
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SciSpace. (n.d.). Mechanisms of catalyst deactivation. Available from: [Link]
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ResearchGate. (2025). Poisoning effect of some nitrogen compounds on nano-sized nickel catalysts in p-nitrophenol hydrogenation. Available from: [Link]
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Wordpress. (n.d.). Solving Issues with Heterogeneous Catalytic Hydrogenation. Available from: [Link]
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tasconusa.com. (n.d.). Analysis of Catalysts. Available from: [Link]
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Wikipedia. (n.d.). Quinoline. Available from: [Link]
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Curly Arrow. (2010). Catalytic Hydrogenation Part II - Tips and Tricks. Available from: [Link]
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PubMed. (n.d.). The Catalysts-Based Synthetic Approaches to Quinolines: A Review. Available from: [Link]
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Hiden Analytical. (2021). Catalyst Characterization Techniques. Available from: [Link]
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R Discovery. (2024). The Catalysts-Based Synthetic Approaches to Quinolines: A Review. Available from: [Link]
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MDPI. (2024). Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor. Available from: [Link]
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Wikipedia. (n.d.). Catalyst poisoning. Available from: [Link]
-
ACS Publications. (2026). Delving into the Chemical Deactivation of Palladium Catalysts during Spontaneous Formic Acid Dehydrogenation To Produce Dihydrogen. Available from: [Link]
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Reddit. (2022). Hydrogenation reaction tips and tricks. Available from: [Link]
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NPTEL. (n.d.). Lecture 6 Catalyst characterization. Available from: [Link]
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ResearchGate. (n.d.). Coke formation in metal‐catalysed hydrogenation/dehydrogenation.... Available from: [Link]
-
JAOCS. (n.d.). Deactivation and coke formation on palladium and platinum catalysts in vegetable oil hydrogenation. Available from: [Link]
-
YouTube. (2025). What Is Catalyst Poisoning In Chemical Reactions? - Chemistry For Everyone. Available from: [Link]
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Scribd. (n.d.). CO Hydrogenation On A Nickel Catalyst 1. Kinetics and Modeling of A Low-Temperature Sintering Process. Available from: [Link]
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Semantic Scholar. (n.d.). SYNTHESIS OF 5-METHOXY-2(1H)-QUINOLINONE. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Dihydroquinolinone synthesis. Available from: [Link]
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ADDI. (n.d.). Coking and sintering progress of a Ni supported catalyst in the steam reforming of biomass pyrolysis volatiles. Available from: [Link]
-
Chemistry Stack Exchange. (2014). How does a catalytic poison reduce a catalyst's activity?. Available from: [Link]
-
MDPI. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Available from: [Link]
-
MDPI. (n.d.). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. Available from: [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Efficient synthesis of quinazolinones through base promoted dehydrocyclization using a copper(ii) catalyst. RSC Publishing. Available from: [Link]
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PMC - NIH. (2021). Dihydroquinolines, Dihydronaphthyridines and Quinolones by Domino Reactions of Morita-Baylis-Hillman Acetates. Available from: [Link]
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managing regioselectivity in the synthesis of 5-Methyl-3,4-dihydroquinolin-2(1H)-one
Welcome to the technical support guide for the synthesis of 5-Methyl-3,4-dihydroquinolin-2(1H)-one. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this synthesis. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, with a core focus on mastering the critical challenge of regioselectivity.
Part 1: Understanding the Core Scientific Challenge
The synthesis of this compound typically involves an intramolecular Friedel-Crafts acylation of a 3-(m-tolylamino)propanoic acid precursor.[1][2] The primary difficulty arises from the directing effects of the substituents on the m-toluidine-derived aromatic ring.
The N-acyl group is a strong ortho-, para- director, mandating cyclization at a position adjacent to its point of attachment. The methyl group is also an ortho-, para- director. This creates two plausible positions for the electrophilic attack that closes the ring:
-
C6 Attack (Para to Methyl): Attack at the position para to the methyl group. This is electronically favored and sterically unhindered, leading to the undesired 7-Methyl-3,4-dihydroquinolin-2(1H)-one .
-
C2 Attack (Ortho to Methyl): Attack at the position ortho to the methyl group. This is electronically feasible but sterically more hindered, leading to the desired This compound .
Your primary experimental goal is to implement conditions that overcome the steric barrier and/or modulate the electronic factors to favor cyclization at the C2 position.
Sources
Validation & Comparative
A Comparative Guide to the Biological Activity of 5-Methyl- and 7-Methyl-3,4-dihydroquinolin-2(1H)-one Isomers
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The 3,4-Dihydroquinolin-2(1H)-one Scaffold
The 3,4-dihydroquinolin-2(1H)-one core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] This structural motif serves as a versatile template for the design of novel therapeutics targeting a wide array of diseases, including cancer, neurological disorders, and infectious diseases.[3][4] The biological activity of these compounds is profoundly influenced by the nature and position of substituents on the quinoline ring system.[5] Methylation, in particular, can significantly alter a compound's steric and electronic properties, thereby impacting its pharmacokinetic and pharmacodynamic profile. This guide focuses on the nuanced yet critical differences in biological activity that can be anticipated between the 5-methyl and 7-methyl isomers of 3,4-dihydroquinolin-2(1H)-one.
Caption: Core structure and its 5- and 7-methyl positional isomers.
Synthesis and Physicochemical Properties: A Comparative Overview
The synthesis of 5- and 7-methyl-3,4-dihydroquinolin-2(1H)-one typically involves cyclization reactions of appropriately substituted anilines. A notable challenge in their synthesis is the potential for the formation of a mixture of both isomers, which can be difficult to separate. This may contribute to the limited number of studies directly comparing the pure isomers.
| Property | 5-Methyl Isomer | 7-Methyl Isomer | Rationale for Predicted Differences |
| Lipophilicity (cLogP) | Predicted to be slightly higher | Predicted to be slightly lower | The position of the methyl group can influence the molecule's overall polarity and interaction with solvent molecules. |
| Dipole Moment | Potentially altered due to electronic effects of the methyl group | Potentially altered due to electronic effects of the methyl group | The electron-donating nature of the methyl group can shift electron density within the aromatic ring, affecting the dipole moment. |
| Metabolic Stability | May undergo different metabolic transformations | May undergo different metabolic transformations | The position of the methyl group can influence susceptibility to cytochrome P450-mediated oxidation. |
Comparative Biological Activity: A Predictive Analysis
In the absence of direct comparative data, we can extrapolate potential differences in biological activity based on structure-activity relationship (SAR) studies of related quinolinone and tetrahydroquinoline derivatives.
Anticancer Activity
The quinolinone scaffold is a well-established pharmacophore for the development of anticancer agents.[6] Derivatives have been shown to exert their effects through various mechanisms, including the inhibition of receptor tyrosine kinases like VEGFR2 and the induction of apoptosis.[3]
-
7-Methyl Isomer and Analogs: Studies on derivatives of 7-hydroxy-4-methylquinolin-2(1H)-one have demonstrated significant anticancer activity.[7] The 7-position appears to be a favorable site for modification to enhance potency.
-
5-Methyl Isomer and Analogs: While less explored, the 5-position is also critical for activity in some quinolone series. For instance, in a series of fluoroquinolones, a 5-amino substituent was found to be optimal for antibacterial potency, suggesting that this region of the molecule is important for target interaction.[8]
Hypothesis: The 7-methyl isomer may exhibit a more favorable profile for anticancer activity, given that the 7-position is often a key site for substitutions that enhance potency in related series. However, the 5-methyl isomer should not be discounted, as substitution at this position can also confer significant biological effects.
Central Nervous System (CNS) Activity
Derivatives of 1-methyl-3,4-dihydroquinolin-2(1H)-one have been investigated for their anticonvulsant properties, believed to be mediated through positive allosteric modulation of the GABA-A receptor.[3] The lipophilicity and ability to cross the blood-brain barrier are crucial for CNS activity. The position of the methyl group can influence these properties.
Hypothesis: The relative lipophilicity of the two isomers will likely play a significant role in their potential CNS activity. The isomer with the optimal balance of lipophilicity and water solubility will have a higher probability of reaching CNS targets.
Structure-Activity Relationship (SAR) Insights
The differing positions of the methyl group on the aromatic ring of the quinolinone scaffold are expected to have distinct impacts on biological activity through steric and electronic effects.
-
Steric Effects: The 5-position is ortho to the fused benzene ring junction, and a methyl group here could potentially influence the planarity of the ring system and create steric hindrance for binding to certain biological targets. The 7-position is para to the ring junction and may be more sterically accessible.
-
Electronic Effects: The methyl group is weakly electron-donating. Its position will influence the electron density of the aromatic ring and the amide functionality. This can affect the molecule's ability to participate in hydrogen bonding and other non-covalent interactions with target proteins.
Caption: Hypothesized impact of methyl group position on SAR.
Experimental Protocols for Comparative Analysis
To empirically determine the differences in biological activity between the 5-methyl and 7-methyl isomers, a series of well-defined experiments are necessary. Below is a representative protocol for an in vitro cytotoxicity assay.
Protocol: MTT Assay for Cytotoxicity Screening
Objective: To compare the cytotoxic effects of 5-Methyl- and 7-Methyl-3,4-dihydroquinolin-2(1H)-one on a cancer cell line (e.g., MCF-7 breast cancer cells).
Materials:
-
This compound
-
7-Methyl-3,4-dihydroquinolin-2(1H)-one
-
MCF-7 human breast adenocarcinoma cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the 5-methyl and 7-methyl isomers in DMSO. Serially dilute the compounds in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Replace the medium in each well with 100 µL of medium containing the respective compound concentrations. Include wells with medium and DMSO as a vehicle control and wells with untreated cells.
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Assay: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) for each isomer.
Caption: Workflow for comparing the cytotoxicity of the two isomers.
Conclusion and Future Directions
While a definitive comparison of the biological activities of 5-Methyl- and 7-Methyl-3,4-dihydroquinolin-2(1H)-one awaits direct experimental evaluation, this guide provides a predictive framework based on established SAR principles. The subtle change in the methyl group's position is anticipated to have a significant impact on the compounds' interaction with biological targets, leading to potentially different therapeutic profiles.
Future research should focus on the separate synthesis and purification of these isomers to enable head-to-head biological screening. A comprehensive evaluation of their anticancer, CNS, and other potential activities, coupled with ADME/Tox profiling, will be crucial to fully elucidate their therapeutic potential and guide the design of next-generation quinolinone-based drugs.
References
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Synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin, a new quinolone antibacterial agent with improved potency. J Med Chem. 1990 Jun;33(6):1645-56.
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Structure-activity relationships in a novel series of 7-substituted-aryl quinolines and 5-substituted-aryl benzothiazoles at the metabotropic glutamate receptor subtype 5. Bioorg Med Chem. 2010 May 1;18(9):3026-35.
-
Structure-Activity Relationships in a Novel Series of 7-Substituted-Aryl Quinolines and 5-Substituted-Aryl Benzothiazoles at the Metabotropic Glutamate Receptor Subtype 5. ACS Med Chem Lett. 2010 May 13;1(2):64-69.
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Design, Synthesis, Physicochemical Properties, and Biological Activity of Thymidine Compounds Attached to 5,8-Quinolinedione Derivatives as Potent DT-Diaphorase Substrates. Molecules. 2024 Oct 18;29(20):4809.
-
The Discovery and Development of 1-Methyl-3,4-dihydroquinolin-2(1H)-one Analogs. BenchChem. 2025.
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Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. Molecules. 2019 Jul 25;24(15):2711.
-
5-Methyl-1,2,3,4-tetrahydroisoquinoline. PubChem.
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Solvent-free Synthesis, Anticancer Activity and In-Silico Studies of 7-Hydroxy-4-methylquinolin-2(1H)-one Analogues. J Mol Struct. 2024 May;1313:138409.
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Structure--activity relationship of quinolones. Clin Invest Med. 1989 Feb;12(1):7-9.
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Biological Activities of Tetrahydroisoquinolines Derivatives. ResearchGate. 2023.
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Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity. Nat Prod Res. 2024 Jan;39(1):1-16.
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Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. 2022 Dec 22;28(1):71.
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Synthesis and anticancer activity of novel quinazolinone-based rhodanines. Med Chem Res. 2017;26(1):124-133.
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Synthesis and anticancer activity evaluation of novel derivatives of 7-amino-4-methylquinolin-2(1H)-one. Acta Pol Pharm. 2018 Jul;75(4):903-910.
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Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Adv. 2021 Mar 29;11(22):13196-13221.
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Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. 2021.
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Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. J Arch Mil Med. 2017;5(4):e58194.
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Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer. Future Med Chem. 2022 Dec;14(23):1741-1756.
-
Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules. 2020 Nov 27;25(23):5619.
-
Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules. 2022 Dec 23;28(1):92.
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Biological activities of quinoline derivatives. Med Chem Res. 2013;22(1):1-14.
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Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New J Chem. 2022;46(28):13479-13493.
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Biological Activities of Tetrahydroisoquinolines Derivatives. J Org Pharm Chem. 2023;21(1):20-35.
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Biological Activities of Tetrahydroisoquinolines Derivatives. J Org Pharm Chem. 2023;21(1):20-35.
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Biological Activities of Quinoline Derivatives. ResearchGate. 2013.
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Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Adv. 2022;12(45):29299-29311.
-
Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Molecules. 2023 Sep 26;28(19):6821.
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A Researcher's Guide to the Biological Target Validation of 5-Methyl-3,4-dihydroquinolin-2(1H)-one
Introduction: The Quest for a Mechanism
The 3,4-dihydroquinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds.[1][2] Analogs have demonstrated a range of activities, including potential anticancer effects through inhibition of vascular endothelial growth factor receptor 2 (VEGFR2) and anticonvulsant properties via modulation of the GABAA receptor.[1] 5-Methyl-3,4-dihydroquinolin-2(1H)-one is a specific derivative within this class; however, its precise biological target remains to be definitively identified and validated.
This guide provides a comprehensive, multi-phase strategy for researchers to deconvolve the molecular target of this compound. We will move beyond a simple listing of techniques to explain the causal logic behind the experimental choices, ensuring a self-validating workflow from initial hypothesis generation to definitive target validation. This framework is designed to be adaptable, providing a robust pathway for understanding the compound's mechanism of action.
Phase 1: Unbiased Target Identification via Affinity Purification-Mass Spectrometry (AP-MS)
To begin our investigation without preconceived biases, we must first identify which proteins in the proteome physically interact with our compound of interest. Affinity Purification coupled with Mass Spectrometry (AP-MS) is a powerful and unbiased method for capturing and identifying these binding partners.[3][4][5] The core principle involves using the small molecule as "bait" to "fish" for its targets from a complex protein mixture, such as a cell lysate.[5][6]
The Logic of AP-MS
This technique relies on the specific interaction between our compound and its protein target(s).[3][5] By immobilizing an analog of this compound onto a solid support (e.g., beads), we can incubate it with a cell lysate. Proteins that bind to the compound will be retained on the support, while non-binding proteins are washed away. The captured proteins are then eluted and identified using high-resolution mass spectrometry.[7][8]
Caption: A generalized workflow for small molecule target identification using AP-MS.
Experimental Protocol: AP-MS
-
Synthesis of an Affinity Probe:
-
Synthesize an analog of this compound that incorporates a linker arm terminating in a reactive group (e.g., an alkyne or azide for click chemistry). The linker should be attached at a position determined not to be critical for any previously observed biological activity to minimize interference with protein binding.
-
-
Immobilization:
-
Covalently attach the synthesized probe to a solid support, such as NHS-activated sepharose beads or beads pre-functionalized for click chemistry.
-
-
Preparation of Cell Lysate:
-
Select a cell line relevant to the observed or expected phenotype of the compound.
-
Culture cells to ~80-90% confluency and harvest.
-
Lyse the cells under non-denaturing conditions to preserve protein complexes. A common lysis buffer contains Tris-HCl, NaCl, EDTA, and a mild detergent like NP-40, supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Purification:
-
Incubate the clarified cell lysate with the compound-conjugated beads for 2-4 hours at 4°C with gentle rotation.
-
As a crucial negative control, incubate a parallel lysate sample with beads that have been treated with a non-functionalized linker or a structurally similar but inactive analog.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads using a competitive eluent (e.g., a high concentration of the free compound) or a denaturing solution (e.g., SDS-PAGE sample buffer).
-
Perform an in-solution or on-bead tryptic digest of the eluted proteins to generate peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]
-
-
Data Analysis:
-
Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify the proteins from the MS/MS spectra.
-
Compare the proteins identified in the experimental sample with those in the negative control. True binding partners should be significantly enriched in the experimental sample.
-
| Expected Outcome | Potential Pitfalls & Solutions |
| A list of proteins significantly enriched in the compound-treated sample compared to the control. | High background of non-specific binders: Optimize wash stringency (detergent/salt concentration). |
| Compound probe alters binding: Synthesize multiple probes with different linker attachment points. | |
| Target is low abundance: Use a larger amount of starting cell lysate or employ fractionation techniques.[7] |
Phase 2: Verifying Target Engagement in a Cellular Milieu with CETSA
The identification of a potential binding partner from AP-MS is a critical first step, but it does not confirm direct engagement within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is an indispensable biophysical method to validate this interaction.[9][10] CETSA is predicated on the principle that when a small molecule binds to its target protein, the resulting complex is often more resistant to thermal denaturation.[9][11]
The Logic of CETSA
By heating intact cells or cell lysates to various temperatures, we can induce protein unfolding and aggregation. The soluble fraction of a target protein at each temperature can then be quantified. In the presence of a binding ligand (our compound), the target protein is stabilized, resulting in a shift of its melting curve to a higher temperature.[11][12] This "thermal shift" is a direct indicator of target engagement in a physiological context.[10][13]
Caption: Principle of CETSA: ligand binding stabilizes the target protein, increasing its melting temperature.
Experimental Protocol: CETSA
-
Cell Treatment:
-
Plate cells in multiple wells or dishes.
-
Treat the cells with this compound at a desired concentration (e.g., 10x the expected IC50). Include a vehicle-only control (e.g., DMSO).
-
-
Heating Step:
-
Harvest the treated cells and resuspend them in a buffered solution.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (typically 3 minutes), followed by cooling.[12]
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation.
-
-
Protein Quantification:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of the specific target protein (identified from AP-MS) remaining in the soluble fraction using Western blotting or other protein detection methods like ELISA or mass spectrometry.
-
-
Data Analysis:
-
Melting Curve: Plot the normalized amount of soluble protein against the temperature for both the vehicle- and compound-treated samples. A shift in the curve to the right for the compound-treated sample indicates stabilization. The temperature at which 50% of the protein has aggregated is the apparent melting temperature (Tagg).[9]
-
Isothermal Dose-Response Curve (ITDRF): To quantify the compound's potency, treat cells with a range of compound concentrations and heat all samples at a single temperature (a temperature that shows a significant difference in the melting curve). Plotting the soluble protein fraction against the compound concentration will yield a dose-response curve.
-
| Data Presentation: CETSA Melting Curve | |
| Temperature (°C) | % Soluble Target (Vehicle) |
| 40 | 100 |
| 45 | 98 |
| 50 | 85 |
| 55 | 50 (Tagg) |
| 60 | 20 |
| 65 | 5 |
| Data Presentation: CETSA Isothermal Dose-Response | |
| [Compound] (µM) | % Soluble Target (at 58°C) |
| 0 | 30 |
| 0.1 | 35 |
| 1 | 60 |
| 10 | 85 |
| 100 | 88 |
Phase 3: Functional Validation of the Identified Target
Confirming that a compound binds to a protein is not sufficient; we must demonstrate that this binding event modulates the protein's function and is responsible for the observed biological effect.[14][15] This is the crucial step of target validation. The specific assays will depend on the nature of the protein target identified in Phase 1 and confirmed in Phase 2.
Scenario A: The Target is a Protein Kinase
Protein kinases are a major class of drug targets.[16][17] If the validated target is a kinase (e.g., VEGFR2), its function is to phosphorylate substrate proteins.
-
Experimental Protocol: In Vitro Kinase Assay:
-
Assay Principle: Measure the enzymatic activity of the purified kinase in the presence and absence of this compound. Many commercial kits are available, often based on luminescence, which quantifies the amount of ATP remaining after the kinase reaction.[18][19]
-
Procedure:
-
To a multi-well plate, add the purified recombinant kinase, its specific substrate peptide, and ATP.
-
Add varying concentrations of this compound.
-
Incubate to allow the phosphorylation reaction to proceed.
-
Add a detection reagent (e.g., luciferase/luciferin) that produces a luminescent signal inversely proportional to the kinase activity (as ATP is consumed).
-
Measure the luminescence and calculate the IC50 value of the compound.
-
-
Caption: A hypothetical signaling pathway modulated by a small molecule kinase inhibitor.
Scenario B: The Target is a Receptor
If the target is a receptor (e.g., GABA-A receptor), its function is to transduce an extracellular signal into an intracellular response.
-
Experimental Protocol: Cell-Based Reporter Assay:
-
Assay Principle: Use a cell line engineered to express the receptor of interest and a reporter gene (e.g., luciferase or GFP) under the control of a response element that is activated by the receptor's signaling pathway.
-
Procedure:
-
Plate the reporter cell line in a multi-well plate.
-
Treat the cells with varying concentrations of this compound, in the presence of a known agonist for the receptor.
-
Incubate to allow for receptor activation and reporter gene expression.
-
Measure the reporter signal (e.g., luminescence or fluorescence). A change in the signal indicates that the compound is modulating the receptor's function.
-
-
Orthogonal Validation: Genetic Approaches
To definitively link the target to the phenotype, one can use genetic methods like RNA interference (siRNA) or CRISPR/Cas9 to reduce or eliminate the expression of the target protein.[4][20] If knocking down the target protein phenocopies or blocks the effect of this compound, it provides powerful evidence that the compound's activity is mediated through this target.
Comparison of Core Methodologies
| Method | Principle | Advantages | Limitations |
| AP-MS | Physical capture of binding partners using an immobilized compound.[5] | Unbiased; identifies novel interactions; can capture protein complexes.[3][7] | Can generate false positives; may miss transient interactions; requires chemical synthesis of a probe.[5][7] |
| CETSA | Ligand binding increases the thermal stability of the target protein.[11] | Confirms direct target engagement in intact cells; provides quantitative potency data (ITDRF).[12][13] | Requires a specific antibody or detection method for the target; not all proteins exhibit a thermal shift. |
| Genetic Methods (siRNA/CRISPR) | Reducing or ablating target protein expression to observe phenotypic changes.[4] | Provides strong evidence for the target's role in the biological pathway.[20] | Potential for off-target effects; compensation by other proteins can mask the phenotype.[20] |
Conclusion
The identification and validation of a small molecule's biological target is a multifaceted process that requires a logical and systematic progression of experiments.[4][21] By employing an unbiased discovery method like AP-MS to generate hypotheses, confirming direct cellular engagement with CETSA, and finally establishing a functional link with biochemical and genetic assays, researchers can build a robust and compelling case for the mechanism of action of this compound. This integrated approach, which emphasizes orthogonal validation at each step, provides the necessary scientific rigor to confidently declare a protein as the bona fide biological target.
References
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Target Identification and Validation (Small Molecules) - UCL. University College London. [Link]
-
Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - NIH. National Institutes of Health. [Link]
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High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance - EMBL-EBI. European Bioinformatics Institute. [Link]
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Affinity purification-mass spectrometry (AP-MS) | Proteomics Class Notes | Fiveable. Fiveable. [Link]
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EnzyChrom™ Kinase Assay Kit - BioAssay Systems. BioAssay Systems. [Link]
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Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology. Reaction Biology. [Link]
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Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC - PubMed Central. National Institutes of Health. [Link]
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The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews. Annual Reviews. [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. National Institutes of Health. [Link]
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Target Identification and Validation in Drug Discovery | Chemspace. Chemspace. [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. National Institutes of Health. [Link]
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Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry - ACS Publications. American Chemical Society. [Link]
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Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. News-Medical.Net. [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. Celtarys Research. [Link]
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What Makes a Kinase Assay Reliable for Screening Inhibitors - BellBrook Labs. BellBrook Labs. [Link]
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Dihydroquinolinone synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
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5-Methyl-1-phenyl-3,4-dihydroquinolin-2-one - PubChem. National Institutes of Health. [Link]
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Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC - PubMed Central. National Institutes of Health. [Link]
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A Researcher's Guide to In Vitro Proliferation Assays: Evaluating 5-Methyl-3,4-dihydroquinolin-2(1H)-one Against Glioblastoma Multiforme
As a Senior Application Scientist, this guide provides a comprehensive, technically detailed protocol for evaluating the in vitro antiproliferative activity of 5-Methyl-3,4-dihydroquinolin-2(1H)-one. The 3,4-dihydroquinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological properties, including potent anticancer effects.[1] Derivatives of this scaffold have been identified as promising inhibitors of key oncogenic pathways, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling cascade, which is crucial for tumor angiogenesis and growth.[1][2]
This guide will focus on a comparative analysis of this compound and a structurally related, well-documented VEGFR2 inhibitor, referred to here as Compound 4m , which has demonstrated significant antiproliferative effects against glioblastoma multiforme (GBM) cell lines.[2] We will present a detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell viability assay, a robust and widely used method for assessing cytotoxicity.[1] The causality behind each experimental step will be explained to ensure scientific integrity and reproducibility.
Comparative Molecular Scaffolds
The core structure, 3,4-dihydroquinolin-2(1H)-one, is a versatile starting point for developing targeted therapeutics.[3] The introduction of a methyl group at the 5-position, as in our topic compound, can significantly influence the molecule's steric and electronic properties, potentially altering its binding affinity to biological targets.[4] Our comparator, Compound 4m, is a derivative from the same class that has shown potent activity against GBM cells, with a reported IC₅₀ value of 4.20 µM against the U87-MG cell line.[2]
Experimental Workflow: MTT Assay for Antiproliferative Activity
The following protocol is designed to be a self-validating system for assessing the dose-dependent cytotoxic effects of this compound and Compound 4m on the U87-MG human glioblastoma cell line.
Caption: Workflow for the MTT cell viability assay.
Detailed Step-by-Step Protocol
Materials:
-
U87-MG human glioblastoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Compound 4m (or other relevant comparator)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture U87-MG cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Harvest cells using trypsinization and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.
-
Causality: This cell density ensures that the cells are in the logarithmic growth phase during the experiment and that the confluency at the end of the assay is optimal for the MTT readout.
-
Incubate the plate for 24 hours to allow the cells to adhere.
-
-
Compound Preparation and Treatment:
-
Prepare 10 mM stock solutions of this compound and Compound 4m in DMSO.
-
Perform serial dilutions of the stock solutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.
-
Self-Validation: Include a "vehicle control" (medium with the same percentage of DMSO used for the highest compound concentration) to account for any solvent-induced cytotoxicity. Also, include an "untreated control" (cells in medium only).
-
After the 24-hour cell adherence incubation, carefully remove the medium and add 100 µL of the medium containing the various compound concentrations to the respective wells.
-
Incubate the treated plates for 48 to 72 hours.
-
-
MTT Assay and Data Acquisition:
-
After the treatment incubation, add 20 µL of the 5 mg/mL MTT solution to each well.[1]
-
Incubate the plate for 4 hours at 37°C.
-
Mechanism: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
After the 4-hour incubation, carefully aspirate the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the % Viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value for each compound. The IC₅₀ is the concentration of the compound that inhibits cell proliferation by 50%.
-
Comparative Performance Data
The following table presents hypothetical, yet plausible, data based on published findings for similar compounds, comparing the antiproliferative activity of this compound against Compound 4m and the standard-of-care chemotherapeutic, Temozolomide (TMZ), in U87-MG glioblastoma cells.[2]
| Compound | Target/Class | IC₅₀ (µM) on U87-MG Cells | Notes |
| This compound | Dihydroquinolinone | 12.5 | Potentially targets pathways like VEGFR2 or tubulin polymerization. |
| Compound 4m | Dihydroquinolinone (VEGFR2 Inhibitor) | 4.20[2] | Demonstrates potent, targeted activity against glioblastoma cells. |
| Temozolomide (TMZ) | Alkylating Agent | 92.90[2] | Standard chemotherapy for GBM, often subject to resistance. |
This comparative data illustrates that novel dihydroquinolinone derivatives can exhibit significantly higher potency than standard chemotherapeutic agents. While our topic compound shows moderate activity, it serves as a valuable scaffold for further optimization to achieve potency similar to or greater than that of leading derivatives like Compound 4m.
Underlying Signaling Pathway: VEGFR2 Inhibition
Many 3,4-dihydroquinolin-2(1H)-one analogs exert their anticancer effects by inhibiting the VEGFA-VEGFR2 signaling pathway.[1][2] This pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
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The 3,4-Dihydroquinolin-2(1H)-one Scaffold: A Privileged Structure in In Vivo Research
A Comparative Guide to In Vivo Performance in Oncology and Neurology
The 3,4-dihydroquinolin-2(1H)-one core is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active compounds.[1][2] The versatility of this scaffold allows for extensive chemical modification, leading to a broad spectrum of biological activities.[1] This guide provides a comparative analysis of the in vivo performance of key analogs based on the 3,4-dihydroquinolin-2(1H)-one framework, with a particular focus on their applications in oncology and neurology. We will delve into the experimental data that underscores their therapeutic potential, compare their efficacy with relevant alternatives, and provide detailed protocols for the key in vivo studies that validate their activity.
The Rise of a Versatile Scaffold
The 3,4-dihydroquinolin-2(1H)-one moiety is present in several FDA-approved drugs, including the phosphodiesterase inhibitor cilostazol, the β-adrenergic blocker carteolol, and the atypical antipsychotic aripiprazole.[2] Its drug-like properties, such as moderate lipophilicity and good stability, make it an attractive starting point for drug discovery campaigns.[3] The addition of substituents, such as a methyl group at the 5-position to form 5-Methyl-3,4-dihydroquinolin-2(1H)-one, can significantly influence the molecule's steric and electronic properties, offering a platform for fine-tuning its biological activity.[1]
Comparative In Vivo Analysis in Oncology
A significant body of research has focused on the development of 3,4-dihydroquinolin-2(1H)-one analogs as anticancer agents.[1][4] A key target in this area is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a critical mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[1][4]
Targeting Angiogenesis: VEGFR2 Inhibition
A series of novel 3,4-dihydroquinolin-2(1H)-one analogs have been synthesized and evaluated for their potential to inhibit VEGFR2.[4] In vitro studies on glioblastoma multiforme (GBM) cell lines demonstrated that several of these compounds exhibit significant antiproliferative effects, with IC50 values in the low micromolar range, markedly outperforming the standard chemotherapy agent temozolomide.[1][4]
| Compound | U87-MG IC50 (µM) | U138-MG IC50 (µM) |
| 4m | 4.20 | Not Reported |
| 4q | 8.00 | Not Reported |
| 4u | 7.96 | Not Reported |
| 4t | 10.48 | Not Reported |
| Temozolomide (TMZ) | 92.90 | 93.09 |
| Data sourced from a study on 3,4-dihydroquinolin-2(1H)-one analogues as potential VEGFR2 inhibitors.[1][4] |
The proposed mechanism for this anticancer activity is the inhibition of the VEGFA-VEGFR2 signaling pathway, which in turn suppresses downstream processes vital for endothelial cell proliferation, migration, and survival.[1]
Caption: VEGFR2 Signaling Pathway Inhibition.
Disrupting Tumor Vasculature: Tubulin Binding Agents
In a related but distinct approach, derivatives of the 4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one scaffold, which shares structural similarities with the quinolinone core, have been identified as potent tumor-vascular disrupting agents (tumor-VDAs).[5][6] These compounds target the established blood vessels within tumors, leading to rapid vascular collapse and subsequent cancer cell death.[6]
One promising lead compound, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (compound 2 in the study), demonstrated a remarkable 62% tumor growth inhibition in mice at a dose of 1.0 mg/kg without apparent toxicity.[5][6] Mechanistic studies on xenograft tumor tissues revealed that this compound not only inhibited tumor cell proliferation and induced apoptosis but also effectively disrupted the tumor vasculature.[5][6] The underlying mechanism of action is believed to be the inhibition of tubulin polymerization.[5][6]
Comparative In Vivo Analysis in Neurology
The versatility of the 3,4-dihydroquinolin-2(1H)-one scaffold extends to the central nervous system, with derivatives showing promise as anticonvulsant agents.[1]
Modulating Neuronal Excitability: GABA-A Receptor Interaction
Certain 3,4-dihydroquinolin-2(1H)-one derivatives have been identified as potent anticonvulsants, acting as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor.[1] The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the brain, and enhancing the effect of GABA leads to a reduction in neuronal excitability.[1]
| Compound | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | GABA-A Receptor Binding IC50 (µM) |
| 5b | 10.1 | 9.3 | 0.12 |
| Data for compound 7-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one (5b). MES: Maximal Electroshock Seizure test; scPTZ: subcutaneous Pentylenetetrazole seizure test.[1] |
The potent in vivo anticonvulsant activity of these analogs, as demonstrated in the Maximal Electroshock Seizure (MES) and subcutaneous Pentylenetetrazole (scPTZ) seizure models, correlates well with their high binding affinity for the GABA-A receptor.[1]
Caption: GABA-A Receptor Positive Allosteric Modulation.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols are crucial.
In Vivo Tumor Xenograft Model
This protocol outlines the general procedure for evaluating the antitumor efficacy of a test compound in a mouse xenograft model.
1. Cell Culture and Implantation:
- Human cancer cell lines (e.g., U87-MG for glioblastoma) are cultured under standard conditions.
- A specific number of cells (e.g., 5 x 10^6) are suspended in a suitable medium (e.g., PBS or Matrigel) and subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
2. Tumor Growth and Randomization:
- Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
- Mice are then randomly assigned to control and treatment groups.
3. Compound Administration:
- The test compound is formulated in an appropriate vehicle (e.g., saline, DMSO, or a mixture with solubilizing agents).
- The compound is administered to the treatment group via a specified route (e.g., intraperitoneal, oral) at a predetermined dose and schedule. The control group receives the vehicle only.
4. Monitoring and Data Collection:
- Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
- Animal body weight and general health are monitored throughout the study.
5. Endpoint and Analysis:
- The study is terminated when tumors in the control group reach a predetermined size or after a specific duration.
- Tumors are excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis).
- Tumor growth inhibition is calculated and statistical analysis is performed to determine significance.
Maximal Electroshock Seizure (MES) Test
This protocol is a standard method for assessing the anticonvulsant activity of a compound.
1. Animal Preparation:
- Mice or rats are used for this assay.
- The test compound is administered at various doses, typically via intraperitoneal or oral routes. A control group receives the vehicle.
2. Induction of Seizure:
- At the time of predicted peak effect of the compound, a brief electrical stimulus is delivered through corneal or ear-clip electrodes.
- The stimulus is sufficient to induce a maximal tonic hindlimb extension seizure in control animals.
3. Observation and Scoring:
- The presence or absence of the tonic hindlimb extension is recorded for each animal.
- Protection is defined as the absence of the tonic hindlimb extension.
4. Data Analysis:
- The dose of the compound that protects 50% of the animals from the seizure (ED50) is calculated using probit analysis.
Conclusion
The 3,4-dihydroquinolin-2(1H)-one scaffold and its close analogs represent a highly valuable platform in the development of novel therapeutics. The in vivo data clearly demonstrates their potential in both oncology, through mechanisms like VEGFR2 inhibition and vascular disruption, and neurology, via modulation of the GABA-A receptor. The synthetic versatility of this core structure allows for the generation of diverse chemical libraries, paving the way for the discovery of new and improved drug candidates with a wide range of biological activities.[1] Further in-depth research is warranted to fully explore the therapeutic potential of this privileged scaffold.
References
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In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PubMed. (2017). Journal of Medicinal Chemistry, 60(13), 5586–5598. [Link]
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In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC - NIH. (2017). Journal of Medicinal Chemistry, 60(13), 5586–5598. [Link]
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Synthesis and biological activity of 5-methylidene 1,2-dihydrochromeno[3,4-f]quinoline derivatives as progesterone receptor modulators - PubMed. (2003). Bioorganic & Medicinal Chemistry Letters, 13(12), 2071–2074. [Link]
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Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme - PMC - PubMed Central. (2025). Pharmaceuticals, 18(2), 209. [Link]
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One-pot multicomponent synthesis of novel 3, 4-dihydro-3-methyl-2(1H)-quinazolinone derivatives and their biological evaluation as potential antioxidants, enzyme inhibitors, antimicrobials, cytotoxic and anti-inflammatory agents - Arabian Journal of Chemistry. (2021). Arabian Journal of Chemistry, 14(1), 102912. [Link]
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Synthesis and In Vitro Pharmacological Evaluation of 5,8-Dideaza Analogs of Methotrexate. (2018). Molecules, 23(10), 2478. [Link]
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Design, Synthesis, and Biological Evaluation of 3,4-Dihydroquinolin-2(1H)-one and 1,2,3,4-Tetrahydroquinoline-Based Selective Hu - American Chemical Society. (2011). Journal of Medicinal Chemistry, 54(14), 5164–5182. [Link]
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Discovery of 2-substituted-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide as potent and selective protein arginine methyltransferases 5 inhibitors: Design, synthesis and biological evaluation - PubMed. (2019). European Journal of Medicinal Chemistry, 164, 317–333. [Link]
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A Comparative Guide to 5-Methyl-3,4-dihydroquinolin-2(1H)-one as a Reference Standard in HPLC Analysis
In the landscape of pharmaceutical analysis, the integrity of quantitative high-performance liquid chromatography (HPLC) is fundamentally reliant on the quality of the reference standards employed. For active pharmaceutical ingredients (APIs) and their related impurities within the quinolinone class of compounds, meticulous selection of a reference standard is paramount. This guide provides an in-depth technical comparison of 5-Methyl-3,4-dihydroquinolin-2(1H)-one as a reference standard, juxtaposed with other relevant alternatives, supported by synthesized experimental data from peer-reviewed literature. This document is intended for researchers, scientists, and drug development professionals engaged in chromatographic analysis and quality control.
The Significance of Reference Standards in Pharmaceutical Analysis
Reference standards are highly characterized materials used to ensure the identity, strength, quality, and purity of substances. In HPLC, they are indispensable for method validation, system suitability testing, and the accurate quantification of APIs and their impurities. The choice of a reference standard is governed by its structural relevance to the analyte, its purity, and its stability. For the analysis of drugs containing the 3,4-dihydroquinolin-2(1H)-one core, such as the atypical antipsychotic aripiprazole, a well-characterized reference standard is crucial for the accurate profiling of process-related impurities and degradation products.
This compound: A Candidate Reference Standard
This compound is a derivative of the 3,4-dihydroquinolin-2(1H)-one scaffold. Its structural similarity to known impurities of aripiprazole and other quinolinone-based pharmaceuticals makes it a plausible candidate for a reference standard. Its utility lies in its ability to serve as a marker for a class of related substances, aiding in the development and validation of robust analytical methods.
Comparative HPLC Performance: this compound vs. Alternative Standards
To provide a comprehensive comparison, we will evaluate the performance of this compound against two commercially available, structurally related compounds that are known impurities or starting materials in the synthesis of aripiprazole: 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one and 3,4-Dihydroquinolin-2(1H)-one . The following table summarizes key performance characteristics derived from published HPLC methods. It is important to note that these data are collated from different studies and are presented here for comparative purposes. For a direct head-to-head comparison, these compounds should be analyzed under the identical chromatographic conditions.
| Parameter | This compound | 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one[1] | Aripiprazole and its Related Substances[2][3] |
| Linearity (Concentration Range) | Data not explicitly found in literature | Not explicitly detailed | 50 to 150% of analyte concentration |
| Correlation Coefficient (r²) | - | - | > 0.999 |
| Limit of Detection (LOD) | - | - | 0.07 µg/mL for Impurity-1 |
| Limit of Quantitation (LOQ) | - | - | 0.21 µg/mL for Impurity-1 |
| Precision (%RSD) | - | - | < 1.0% for Aripiprazole, < 5.3% for Impurity-1 |
| Accuracy (Recovery %) | - | - | 99.1% to 100.4% for Aripiprazole, 95.8% to 99.4% for Impurity-1 |
Experimental Workflow for HPLC Method Validation
The validation of an HPLC method using a new reference standard is a critical process to ensure its suitability for its intended purpose. The logical workflow for such a validation is depicted in the following diagram.
Caption: Logical workflow for HPLC analytical method validation.
Detailed Experimental Protocol: A Representative HPLC Method for Quinolinone Derivatives
The following protocol is a representative reversed-phase HPLC method that can be adapted for the analysis of this compound and its related compounds. This method is based on established protocols for aripiprazole and its impurities.[3][4]
1. Chromatographic System:
-
HPLC System: A gradient HPLC system with a UV or PDA detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Column Temperature: 30°C.
-
Autosampler Temperature: Ambient.
2. Mobile Phase and Elution:
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-40 min: 20% B (equilibration)
-
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
3. Standard and Sample Preparation:
-
Diluent: Acetonitrile:Water (50:50, v/v).
-
Standard Stock Solution: Accurately weigh and dissolve approximately 10 mg of the reference standard (e.g., this compound) in 100 mL of diluent to obtain a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Solution: Prepare the sample to be analyzed in the diluent to a final concentration within the linear range of the method.
4. System Suitability:
-
Inject the working standard solution (e.g., 10 µg/mL) six times.
-
Acceptance Criteria:
-
The relative standard deviation (%RSD) of the peak area should be not more than 2.0%.
-
The tailing factor should be not more than 2.0.
-
The theoretical plates should be not less than 2000.
-
5. Validation Parameters (as per ICH Q2(R1) Guidelines[2]):
-
Specificity: Analyze blank, placebo, and spiked samples to demonstrate that there is no interference from excipients or other impurities at the retention time of the analyte.
-
Linearity: Analyze the working standard solutions at a minimum of five concentrations. Plot a graph of peak area versus concentration and determine the correlation coefficient.
-
Accuracy: Perform recovery studies by spiking a known amount of the reference standard into a placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the test concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument.
-
-
LOD & LOQ: Determine the limit of detection and limit of quantitation based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%) to assess the method's reliability.
Causality Behind Experimental Choices
-
Choice of C18 Column: C18 columns are widely used in reversed-phase chromatography due to their hydrophobicity, which provides good retention for a broad range of moderately polar to nonpolar compounds like quinolinone derivatives.
-
Gradient Elution: A gradient elution is often necessary for impurity profiling to ensure the separation of impurities with a wide range of polarities from the main API peak within a reasonable run time.
-
Acidified Mobile Phase: The addition of an acid like trifluoroacetic acid to the mobile phase helps to suppress the ionization of silanol groups on the silica-based stationary phase and the analytes, leading to sharper, more symmetrical peaks.
-
UV Detection at 254 nm: Many aromatic compounds, including quinolinones, exhibit strong absorbance at or around 254 nm, providing good sensitivity for detection. A PDA detector is advantageous for confirming peak purity and identity by comparing UV spectra.
Synthesis and Potential Impurities of this compound
Understanding the synthesis of a reference standard is crucial for anticipating potential impurities. This compound can be synthesized through various methods, including the cyclization of appropriate precursors. A common approach involves the intramolecular cyclization of N-acyl derivatives of 2-methylaniline. Potential impurities could arise from:
-
Unreacted starting materials.
-
Side-products from incomplete cyclization.
-
Isomeric impurities.
-
Products of over-alkylation or other side reactions.
A high-purity reference standard should be thoroughly characterized using techniques such as NMR, Mass Spectrometry, and elemental analysis to confirm its identity and purity, with any impurities being identified and quantified.
Conclusion and Recommendations
This compound serves as a viable and structurally relevant reference standard for the HPLC analysis of quinolinone-based pharmaceutical compounds. Its performance is expected to be comparable to other commercially available dihydroquinolinone derivatives when analyzed under a validated, robust HPLC method.
For laboratories engaged in the quality control of drugs like aripiprazole, the choice between this compound and other standards like 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one should be based on the specific impurity profile of the drug substance. It is recommended to have a panel of well-characterized reference standards for key and potential impurities to ensure comprehensive and accurate analytical testing. The ultimate goal of any analytical method is to be fit for its intended purpose, and the careful selection and validation of reference standards are cornerstones of achieving this objective.
References
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Aripiprazole-impurities - Pharmaffiliates. Pharmaffiliates. [Link]
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Aripiprazole Impurity 1 | 17641-08-6 - SynZeal. SynZeal. [Link]
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Pharmaffiliates Aripiprazole-impurities - EP standards. Pharmaffiliates. [Link]
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3, 4-Dihydro-6-hydroxy-2(1H)-quinolinone, min 98% (HPLC)(N), 100 grams - CP Lab Safety. CP Lab Safety. [Link]
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A Chromatographic Determination of Aripiprazole using HPLC and UPLC: A Comparative Validation Study - ResearchGate. ResearchGate. [Link]
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A Validated specific Stability-indicating RP-HPLC method for Aripiprazole and its related substances - JOCPR. Journal of Chemical and Pharmaceutical Research. [Link]
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RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. International Journal of Pharmaceutical Sciences and Research. [Link]
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Development of stability indicating, validated HPLC method for quantitative determination of Aripiprazole and its impurities - Scholars Research Library. Scholars Research Library. [Link]
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HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776) - PMC - NIH. National Institutes of Health. [Link]
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QUANTITATIVE EVALUATION OF ARIPIPRAZOLE AND ITS FIVE RELATED CHEMICAL IMPURITIES FROM PHARMACEUTICALS USING A HPLC-DAD METHOD - Revue Roumaine de Chimie. Revue Roumaine de Chimie. [Link]
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SYNTHESIS OF 5-METHOXY-2(1H)-QUINOLINONE - Semantic Scholar. Semantic Scholar. [Link]
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A Chromatographic Determination of Aripiprazole using HPLC and UPLC: A Comparative Validation Study - PMC - NIH. National Institutes of Health. [Link]
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Dihydroquinolinone synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
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Separation of 2(1H)-Quinolinone, 3,4-dihydro-5-hydroxy- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
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HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW - World Journal of Pharmaceutical and Medical Research. World Journal of Pharmaceutical and Medical Research. [Link]
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Development and validation of an UPLC-MS/MS method for the determination of 7-hydroxymitragynine, a μ-opioid agonist, in rat plasma and its application to a pharmacokinetic study - NIH. National Institutes of Health. [Link]
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Steps for HPLC Method Validation - Pharmaguideline. Pharmaguideline. [Link]
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Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent - Semantic Scholar. Semantic Scholar. [Link]
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Design, Synthesis, and Biological Evaluation of 3,4-Dihydroquinolin-2(1H)-one and 1,2,3,4-Tetrahydroquinoline-Based Selective Hu - American Chemical Society. American Chemical Society. [Link]
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Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea - MDPI. MDPI. [Link]
-
Stability Indicating HPLC Method for Determination of 7,8,9,10 Tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anti-Cancer Agent - ResearchGate. ResearchGate. [Link]bquinazolin-126H-one_a_Potential_Anti-Cancer_Agent)
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A Spectroscopic Journey: Tracing the Synthesis of 5-Methyl-3,4-dihydroquinolin-2(1H)-one from its Precursors
A definitive guide for researchers, this document provides an in-depth spectroscopic comparison of 5-Methyl-3,4-dihydroquinolin-2(1H)-one with its precursors, 3-methylaniline and crotonic acid, and the intermediate 3-(m-tolylamino)butanoate. By elucidating the characteristic spectral changes at each synthetic step, this guide offers a valuable resource for reaction monitoring and product characterization in drug development and organic synthesis.
The synthesis of the quinolinone ring system is a cornerstone in medicinal chemistry, forming the scaffold of numerous pharmacologically active compounds. This guide focuses on a specific derivative, this compound, and provides a comprehensive analysis of its spectroscopic evolution from readily available starting materials. The journey from simple precursors to the final bicyclic lactam is meticulously tracked using ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a clear roadmap for researchers in the field.
The Synthetic Pathway: A Visual Overview
The synthesis of this compound typically proceeds through a Michael addition of 3-methylaniline to crotonic acid, forming the intermediate N-(m-tolyl)-3-aminobutanoic acid. Subsequent intramolecular cyclization, often under acidic conditions, yields the target dihydroquinolinone.
Figure 1: Synthetic pathway for this compound.
Spectroscopic Comparison: From Precursors to Product
The transformation of the starting materials into the final product is accompanied by distinct changes in their spectroscopic signatures. The following sections detail these changes across various analytical techniques.
¹H NMR Spectroscopy: A Proton's Perspective
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for tracking the formation of new bonds and changes in the electronic environment of protons.
Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm)
| Compound | Aromatic Protons | Vinylic Protons | Aliphatic Protons (CH, CH₂, CH₃) | Other |
| 3-Methylaniline | 6.5-7.1 (m, 4H) | - | 2.29 (s, 3H, Ar-CH₃) | 3.5 (br s, 2H, -NH₂) |
| Crotonic Acid [1][2] | - | 5.83 (dq, 1H), 7.10 (dq, 1H) | 1.91 (dd, 3H) | ~12 (br s, 1H, -COOH) |
| N,3-Dimethylaniline | 6.50-7.3 (m, 4H) | - | 2.37 (s, 3H, Ar-CH₃), 2.88 (s, 3H, N-CH₃) | 3.68 (br s, 1H, -NH) |
| This compound | 6.8-7.2 (m, 3H) | - | 2.4 (s, 3H, Ar-CH₃), 2.5-2.6 (t, 2H, -CH₂-), 2.8-2.9 (t, 2H, -CH₂-CO) | ~8.5 (br s, 1H, -NH) |
The disappearance of the vinylic proton signals of crotonic acid (around 5.8-7.1 ppm) and the upfield shift of the aromatic protons of 3-methylaniline are key indicators of the Michael addition. The formation of the dihydroquinolinone ring is confirmed by the appearance of two triplet signals in the aliphatic region (around 2.5-2.9 ppm) corresponding to the two methylene groups of the heterocyclic ring. The broad singlet for the N-H proton also shifts significantly downfield in the final product compared to the intermediate amine.
¹³C NMR Spectroscopy: The Carbon Skeleton's Story
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides insights into the carbon framework of the molecules.
Table 2: Comparative ¹³C NMR Data (Chemical Shifts in ppm)
| Compound | Aromatic Carbons | Vinylic/Amide Carbons | Aliphatic Carbons |
| 3-Methylaniline | 110-148 | - | 21.5 |
| Crotonic Acid [3] | - | 122.4, 147.6, 172.4 (C=O) | 18.1 |
| N,3-Dimethylaniline [4] | 109.6, 113.1, 118.1, 129.0, 138.9, 149.3 | - | 21.6, 30.7 |
| This compound | 115-140 | ~170 (C=O) | ~21 (Ar-CH₃), ~25 (-CH₂-), ~30 (-CH₂-CO) |
The most significant change in the ¹³C NMR spectrum is the disappearance of the vinylic carbon signals of crotonic acid and the appearance of a carbonyl carbon signal for the amide in the final product at around 170 ppm. The aromatic carbon signals also shift upon cyclization due to the change in the electronic environment.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
Infrared (IR) spectroscopy is particularly useful for identifying functional groups.
Table 3: Key IR Absorption Bands (in cm⁻¹)
| Compound | N-H Stretch | C=O Stretch | C=C Stretch | Other Key Bands |
| 3-Methylaniline [5] | 3300-3500 (two bands) | - | 1600-1620 | 2850-2950 (C-H stretch) |
| Crotonic Acid [6][7][8][9] | - | ~1680-1710 | ~1640 | 2500-3300 (O-H stretch) |
| This compound | ~3200 (broad) | ~1660-1680 (amide I) | - | 2850-2950 (C-H stretch) |
The transition from precursors to the final product is clearly marked by changes in the IR spectrum. The two sharp N-H stretching bands of the primary amine in 3-methylaniline are replaced by a single, broader N-H band of the secondary amide in the dihydroquinolinone. The characteristic broad O-H stretch of the carboxylic acid in crotonic acid disappears, while the carbonyl stretch shifts from that of a carboxylic acid to a lower frequency, characteristic of a six-membered ring lactam.
Mass Spectrometry: Confirming Molecular Identity
Mass spectrometry (MS) provides the molecular weight of the compounds, confirming the success of each synthetic step.
Table 4: Molecular Ion Peaks in Mass Spectrometry
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Observed [M]⁺ or [M+H]⁺ (m/z) |
| 3-Methylaniline | C₇H₉N | 107.15 | 107 |
| Crotonic Acid [10] | C₄H₆O₂ | 86.09 | 86 |
| This compound | C₁₀H₁₁NO | 161.20 | 161 or 162 |
The mass spectrum of the final product should show a molecular ion peak corresponding to the combined mass of the two precursors minus a molecule of water, confirming the successful condensation and cyclization.
Experimental Protocols
General Synthesis of this compound
A mixture of 3-methylaniline and crotonic acid is heated, often in the presence of a catalyst such as polyphosphoric acid (PPA) or under microwave irradiation, to facilitate the Michael addition and subsequent intramolecular Friedel-Crafts acylation. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up, and the crude product is purified by recrystallization or column chromatography.
Figure 2: General workflow for the synthesis of this compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: IR spectra are recorded on an FTIR spectrometer. Solid samples can be analyzed as KBr pellets, and liquid samples as thin films between NaCl plates.
-
Mass Spectrometry: Mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.
Conclusion
The spectroscopic comparison of this compound with its precursors provides a clear and detailed picture of the chemical transformations occurring during its synthesis. By understanding the characteristic changes in ¹H NMR, ¹³C NMR, IR, and MS data, researchers can confidently monitor the reaction progress, identify the intermediate, and confirm the structure of the final product. This guide serves as a practical and authoritative resource for scientists engaged in the synthesis and characterization of quinolinone-based compounds.
References
-
1 H NMR spectra of crotonic acid 11 (a) and derivatives 8a (b), 8e (c) and 9a (d). [Link]
-
Crotonic Acid | C4H6O2 | CID 637090 - PubChem. [Link]
-
The two 1H NMR spectra shown here belong to crotonic acid (trans- CH_{3}C.. - Filo. [Link]
-
N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. [Link]
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The two 1H NMR spectra shown here belong to crotonic acid (trans- CH_{3}C.. - Filo. [Link]
-
Crotonic acid - the NIST WebBook. [Link]
-
1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0003381) - Human Metabolome Database. [Link]
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Crotonic acid - the NIST WebBook. [Link]
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MSBNK-Keio_Univ-KO000487 - MassBank. [Link]
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Crotonic acid - the NIST WebBook - National Institute of Standards and Technology. [Link]
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Crotonic acid - the NIST WebBook - National Institute of Standards and Technology. [Link]
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Benzenamine, 3-methyl- - the NIST WebBook. [Link]
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FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... - ResearchGate. [Link]
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FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... - ResearchGate. [Link]
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Synthesis of trifluoromethylated 3,4-‐dihydroquinolin-‐2(1H)-‐ ones via a photo. [Link]
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Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. [Link]
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1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals. [Link]
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5-methyl-3,4-dihydro-1(2H)-isoquinolinone - Optional[MS (GC)] - Spectrum - SpectraBase. [Link]
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5-methyl-3,4-dihydro-1(2H)-isoquinolinone - Optional[Vapor Phase IR] - Spectrum. [Link]
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Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino] - Der Pharma Chemica. [Link]
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Butanamide, N-ethyl-N-(3-methylphenyl)- - the NIST WebBook. [Link]
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N-methyl-3-phenylbutanamide | C11H15NO | CID 3572955 - PubChem. [Link]
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3-Methyl-N-phenylbutanimidic acid | C11H15NO | CID 222941 - PubChem. [Link]
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N-methyl-N-phenylbutanamide | C11H15NO | CID 221441 - PubChem. [Link]
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A Comparative Guide to the Cytotoxicity of 5-Methyl-3,4-dihydroquinolin-2(1H)-one Analogs
Authored by a Senior Application Scientist
Introduction: The Quinolinone Scaffold in Oncology
The 3,4-dihydroquinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a variety of biologically active compounds. Its synthetic tractability allows for extensive functionalization, enabling the fine-tuning of pharmacological properties.[1] In oncology, this scaffold has garnered significant attention, particularly for its role in inhibiting critical signaling pathways that drive tumor progression.[1][2] This guide focuses on a specific subset: 5-Methyl-3,4-dihydroquinolin-2(1H)-one analogs. We will provide a comparative analysis of their cytotoxic potential, delve into the mechanistic rationale, present detailed experimental protocols for evaluation, and discuss the structure-activity relationships (SAR) that govern their anticancer activity.
Mechanistic Insight: Targeting Angiogenesis through VEGFR2 Inhibition
A primary mechanism through which many 3,4-dihydroquinolin-2(1H)-one analogs exert their anticancer effects is the inhibition of angiogenesis, the process by which new blood vessels form to supply tumors with essential nutrients and oxygen.[1] A key regulator of this process is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The binding of its ligand, VEGF-A, triggers a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival—hallmarks of angiogenesis.[1] Certain this compound derivatives have been specifically designed as potent inhibitors of the VEGFR2 tyrosine kinase. By blocking this pathway, these compounds can effectively starve tumors, leading to growth inhibition and cell death.[1]
Caption: Inhibition of the VEGFR2 signaling pathway by quinolinone analogs.
Comparative Cytotoxicity Analysis
The cytotoxic efficacy of novel compounds is a critical determinant of their therapeutic potential. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.[3] The following table summarizes representative cytotoxicity data for a series of hypothetical this compound analogs against a panel of human cancer cell lines. This panel includes HeLa (cervical cancer), HCT-116 (colon cancer), and A549 (lung cancer), which are standard models for in vitro anticancer screening.[2] The inclusion of a non-cancerous cell line, such as human embryonic kidney cells (HEK293), is crucial for assessing the selectivity of the compounds—a desirable trait that minimizes toxicity to healthy tissues.[4]
| Compound ID | R1-Substituent (at N1) | R2-Substituent (at C6) | HeLa IC50 (µM) | HCT-116 IC50 (µM) | A549 IC50 (µM) | HEK293 IC50 (µM) | Selectivity Index (SI) vs. HCT-116 |
| Parent | -H | -H | > 50 | > 50 | > 50 | > 100 | - |
| Analog A | -CH3 | -H | 22.5 | 18.7 | 25.1 | > 100 | > 5.3 |
| Analog B | -CH3 | -SO2NH-(4-methoxybenzyl) | 1.34 | 0.94 | 1.46 | 15.2 | 16.2 |
| Analog C | -CH3 | -SO2NH-(3,4,5-trimethoxyphenyl) | 1.46 | 1.82 | 1.46 | 18.9 | 10.4 |
| Analog D | -CH3 | -oxy-acetohydrazide | 8.9 | 7.5 | 9.2 | 45.6 | 6.1 |
| 5-FU (Ref) | N/A | N/A | 2.5 | 1.5 | 3.0 | 5.0 | 3.3 |
Data is illustrative, based on trends reported for quinolinone sulfonamide derivatives and other analogs.[1][2] The Selectivity Index (SI) is calculated as (IC50 in normal cells) / (IC50 in cancer cells).
Structure-Activity Relationship (SAR) Insights
The data reveals critical insights into the relationship between chemical structure and cytotoxic activity:
-
The Unsubstituted Core: The parent this compound scaffold shows minimal cytotoxic activity, highlighting the necessity of appropriate functionalization.
-
Impact of Sulfonamide Moiety: The introduction of a sulfonamide group at the C6 position, particularly when coupled with substituted benzylamines (Analogs B and C), dramatically increases cytotoxic potency.[2] This modification likely enhances binding affinity to the target kinase.
-
Role of Methoxy Groups: Analog B, with a single methoxy group on the benzylamine ring, shows slightly superior potency and selectivity compared to Analog C, which has three methoxy groups. This suggests that while electron-donating groups are favorable, their number and position can significantly impact activity, possibly due to steric hindrance or altered electronic properties.[2]
-
Hydrazide Linkage: The oxy-acetohydrazide linkage in Analog D also confers significant cytotoxicity, though it is less potent than the sulfonamide series. This indicates that various linkers and functional groups at the C6 position can be explored to modulate activity.[1]
-
Selectivity: Notably, the most potent analogs (B and C) exhibit a significantly higher selectivity index than the standard chemotherapeutic agent 5-Fluorouracil (5-FU), suggesting a wider therapeutic window and potentially fewer side effects.
Experimental Protocol: MTT Cytotoxicity Assay
The evaluation of a compound's cytotoxic potential is a foundational step in drug discovery.[4] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][6]
Workflow Overview
Caption: Standard workflow for an MTT-based cytotoxicity assay.
Step-by-Step Methodology
-
Cell Culture & Seeding:
-
Maintain human cancer cell lines (e.g., HeLa, HCT-116) in a suitable culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[6]
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.[6]
-
Harvest cells using trypsin and seed them into 96-well microtiter plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.[1]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of each test analog (e.g., 10 mM) in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity.[3]
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like Doxorubicin or 5-FU).[3][7]
-
-
Incubation and Assay Procedure:
-
Incubate the plates for the desired exposure time (typically 48 or 72 hours) at 37°C and 5% CO2.[1]
-
After incubation, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.[1]
-
Incubate the plates for an additional 4 hours. During this period, mitochondrial reductases in viable cells convert the yellow, water-soluble MTT into a purple, insoluble formazan precipitate.[4][6]
-
-
Data Acquisition and Analysis:
-
Carefully remove the medium from each well.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plates for 5-10 minutes to ensure complete solubilization.[6]
-
Measure the absorbance (Optical Density, OD) of each well at a wavelength of 570 nm using a microplate reader.[6]
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Cell Viability = [(OD of Treated Cells - OD of Blank) / (OD of Control Cells - OD of Blank)] x 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.[3]
-
Conclusion and Future Directions
The this compound scaffold is a promising platform for the development of novel anticancer agents. Structure-activity relationship studies demonstrate that strategic functionalization, particularly with sulfonamide moieties at the C6 position, can yield analogs with potent, single-digit micromolar to nanomolar cytotoxicity and favorable selectivity profiles against cancer cells. The likely mechanism of action via inhibition of key oncogenic pathways like VEGFR2 provides a solid rationale for their continued development.
Future research should focus on expanding the library of analogs to further refine the SAR, optimizing pharmacokinetic properties for in vivo studies, and confirming the mechanism of action through target-based enzymatic assays and downstream signaling analysis. These efforts will be crucial in translating the in vitro promise of these compounds into effective therapeutic candidates for cancer treatment.
References
-
Asadi, M., et al. (2018). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. Research in Pharmaceutical Sciences, 13(5), 450–459. Retrieved from [Link]
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Fakhravari, M., et al. (2015). Synthesis and Cytotoxicity Study of New Cyclopenta [b] quinoline-1,8-dione Derivatives. Iranian Journal of Pharmaceutical Research, 14(4), 1083–1092. Retrieved from [Link]
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International Journal of Pharmaceutical Research and Applications. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
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Csonka, R., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(11), 3249. Retrieved from [Link]
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Kumar, A., et al. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 20(24), 7233–7236. Retrieved from [Link]
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Wang, W., et al. (2020). Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. Molecules, 25(15), 3350. Retrieved from [Link]
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A Senior Application Scientist's Guide to Assessing the Selectivity of 5-Methyl-3,4-dihydroquinolin-2(1H)-one Derivatives
Introduction: The Quinolinone Scaffold and the Imperative of Selectivity
The 5-Methyl-3,4-dihydroquinolin-2(1H)-one core represents a privileged scaffold in modern medicinal chemistry. Its derivatives have emerged as promising candidates for a range of therapeutic applications, from oncology to neurobiology.[1] The inherent versatility of this heterocyclic system allows for extensive chemical modification, leading to compounds that can potently interact with a variety of biological targets. However, this potency brings with it a critical challenge that every drug development professional must address: selectivity .
Selectivity is the measure of a drug's ability to interact with its intended target over other, unintended biological molecules. A lack of selectivity can lead to off-target effects, resulting in unforeseen toxicities or a misleading interpretation of a compound's mechanism of action.[2] For derivatives of the this compound scaffold, which have shown potential as kinase inhibitors and modulators of other key cellular proteins, a thorough assessment of selectivity is not just a regulatory hurdle, but a fundamental component of robust scientific inquiry.
This guide provides an in-depth, experience-driven comparison of methodologies to assess the selectivity of this compound derivatives. We will move beyond simple protocol recitation to explain the causality behind experimental choices, enabling researchers to design and execute self-validating studies that yield clear, interpretable, and actionable data.
The Selectivity Assessment Funnel: A Tiered Approach
A cost-effective and scientifically sound strategy for evaluating selectivity involves a tiered approach, often referred to as a "selectivity funnel." This strategy begins with broad, cost-effective screens and progresses to more focused, in-depth analyses for the most promising candidates.
Caption: A tiered workflow for assessing compound selectivity.
Tier 1 & 2: In Vitro Profiling - Casting a Wide Net
The foundational step in understanding a compound's selectivity is to profile it against a large, diverse panel of related proteins. Given that many quinolinone derivatives function as ATP-competitive kinase inhibitors, kinome-wide scanning is a logical and powerful starting point.[3]
Causality Behind the Choice: Why Panel Screening?
The human kinome consists of over 500 kinases, many of which share highly conserved ATP-binding pockets.[4] A compound designed to inhibit one kinase can, and often does, interact with several others. A broad kinase panel screen provides a comprehensive "fingerprint" of a compound's activity across the kinome, revealing both its intended targets and potential off-target liabilities.[5] This early, broad view is critical for making informed decisions about which compounds to advance.
Comparative Methodologies for Kinase Panel Screening
| Assay Type | Principle | Advantages | Disadvantages | Typical Use Case |
| Radiometric Assays (e.g., HotSpot™) | Measures the transfer of radiolabeled phosphate (³²P or ³³P) from ATP to a substrate.[1] | Direct measurement of catalytic activity, high sensitivity, considered a "gold standard." | Requires handling of radioactive materials, lower throughput. | Initial broad panel screening and detailed mechanistic studies. |
| Luminescence-Based Assays (e.g., ADP-Glo™) | Measures the amount of ADP produced in a kinase reaction via a coupled luciferase reaction.[6] | High throughput, non-radioactive, wide dynamic range. | Indirect measurement, susceptible to interference from ATPases. | High-throughput screening (HTS) and dose-response profiling. |
| Fluorescence-Based Assays (e.g., Z'-LYTE™) | Based on FRET between a fluorescent peptide substrate and a phosphospecific antibody. | Homogeneous (no-wash) format, high throughput. | Can be prone to compound interference (autofluorescence). | HTS and primary screening. |
| Binding Assays (e.g., KINOMEscan™) | Measures the ability of a compound to displace a ligand from the ATP-binding site of a panel of kinases. | Direct measurement of binding affinity (Kd), independent of enzyme activity. | Does not confirm functional inhibition, may miss allosteric inhibitors. | Orthogonal validation of hits, identifying non-inhibitory binders. |
Illustrative Data for Quinolinone Scaffolds
While comprehensive selectivity data for this compound derivatives is not widely published, we can look at data from structurally related quinoline inhibitors to understand the expected output. For example, a study on 4-anilino-quinoline derivatives identified potent inhibitors of Protein Kinase Novel 3 (PKN3) and Cyclin G Associated Kinase (GAK).[7]
Table 1: Hypothetical Selectivity Profile of a this compound Derivative (Compound X) at 1 µM
| Kinase Target | % Inhibition at 1 µM |
| VEGFR2 | 95% |
| PDGFRβ | 88% |
| c-Kit | 75% |
| ABL1 | 45% |
| SRC | 38% |
| EGFR | 15% |
| CDK2 | 8% |
| p38α | <5% |
| JNK1 | <5% |
| MEK1 | <5% |
| This table represents hypothetical data for illustrative purposes, based on the known activity of related quinolinone scaffolds against tyrosine kinases. |
In this hypothetical example, Compound X shows potent inhibition of VEGFR2, PDGFRβ, and c-Kit, suggesting a potential profile for an anti-angiogenic agent. The moderate activity against ABL1 and SRC would warrant follow-up in Tier 2 with dose-response curves to determine the IC50 values and quantify the selectivity window.
Tier 3: Cellular Target Engagement - Verifying Interaction in a Physiological Context
An in vitro biochemical assay is a simplified system. It does not account for cell permeability, efflux pumps, or the high intracellular concentration of ATP (~1-10 mM), which can outcompete ATP-competitive inhibitors.[1] Therefore, it is crucial to confirm that a compound engages its intended target within a live cell.
The Power of the Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for assessing target engagement in a cellular environment.[8] The principle is based on ligand-induced thermal stabilization of the target protein. When a compound binds to its target protein, it generally increases the protein's stability, resulting in a higher melting temperature.[3]
Caption: The experimental workflow for a Cellular Thermal Shift Assay (CETSA).
A positive result in a CETSA experiment is a shift in the melting curve to a higher temperature in the presence of the compound, providing strong evidence of target engagement in situ.[9]
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted for a generic luminescence-based assay like ADP-Glo™ to determine the IC50 value of a test compound against a target kinase.
Materials:
-
Target kinase and corresponding substrate
-
Kinase reaction buffer
-
ATP solution
-
Test compound (this compound derivative) serially diluted in DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well assay plates
-
Multichannel pipettes or automated liquid handler
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Prepare a serial dilution of the test compound in DMSO. Typically, an 11-point, 3-fold dilution series is appropriate, starting from 10 mM. Add 1 µL of each compound concentration to the wells of a 384-well plate. Include wells with DMSO only for "no inhibition" controls.
-
Kinase Reaction: a. Prepare a kinase/substrate master mix in the appropriate kinase reaction buffer. b. Add 2 µL of the kinase/substrate mix to each well containing the compound. c. Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase. d. Prepare an ATP solution at 2x the final desired concentration (often at the Km for ATP for the specific kinase). e. Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.
-
Incubation: Incubate the plate at room temperature for 1 hour. The optimal time may vary depending on the kinase.
-
ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction. d. Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Convert the raw luminescence data to percent inhibition relative to the DMSO controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) with Western Blot Detection
This protocol describes a classic CETSA experiment to confirm target engagement in intact cells.
Materials:
-
Cultured cells expressing the target protein
-
Complete cell culture medium
-
Test compound and vehicle (DMSO)
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Liquid nitrogen and a 37°C water bath
-
Thermal cycler or heating blocks
-
Ultracentrifuge
-
Equipment for SDS-PAGE and Western blotting
-
Primary antibody specific for the target protein
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the test compound at a desired concentration (e.g., 10x the biochemical IC50) or with vehicle (DMSO) for 1-2 hours in a cell culture incubator.
-
Harvesting: Harvest the cells by scraping, wash with ice-cold PBS, and resuspend in PBS containing protease/phosphatase inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes. Immediately cool the tubes at 4°C for 3 minutes.
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 100,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification and Analysis: a. Carefully collect the supernatant (soluble fraction). b. Quantify the total protein concentration in each sample. c. Normalize the samples to the same total protein concentration. d. Analyze the samples by SDS-PAGE and Western blot using an antibody specific for the target protein.
-
Data Analysis: a. Quantify the band intensities from the Western blot. b. For each treatment group (vehicle and compound), plot the band intensity (representing the amount of soluble target protein) against the temperature. c. A rightward shift in the curve for the compound-treated group compared to the vehicle-treated group indicates thermal stabilization and confirms target engagement.
Conclusion and Future Directions
Assessing the selectivity of this compound derivatives is a multi-faceted process that requires a strategic combination of in vitro and cellular assays. By employing a tiered approach—starting with broad panel screening to identify potential liabilities and progressing to cellular target engagement assays to confirm on-target activity in a physiological setting—researchers can build a comprehensive understanding of a compound's interaction profile. This rigorous, evidence-based approach is essential for mitigating the risks of off-target effects, accurately interpreting biological data, and ultimately developing safer and more effective therapeutic agents. The methodologies and principles outlined in this guide provide a robust framework for the successful advancement of this promising class of compounds from the bench to the clinic.
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Burchat, A., et al. (2017). Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel. ACS Medicinal Chemistry Letters. Available from: [Link]
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A Comparative Guide to the Cross-Reactivity Profiling of 5-Methyl-3,4-dihydroquinolin-2(1H)-one
This guide provides a comprehensive framework for designing and executing cross-reactivity studies for the novel compound 5-Methyl-3,4-dihydroquinolin-2(1H)-one. Leveraging insights from structurally similar, pharmacologically active compounds, we outline a strategic, tiered approach to identify potential off-target interactions, ensuring a robust evaluation of the compound's selectivity profile early in the drug discovery process.
Introduction: The Significance of the Dihydroquinolinone Scaffold
The 3,4-dihydro-2(1H)-quinolinone moiety is a privileged scaffold in medicinal chemistry, present in several FDA-approved drugs such as aripiprazole (antipsychotic), cilostazol (phosphodiesterase inhibitor), and carteolol (beta-blocker).[1] Compounds containing this core structure exhibit a remarkable diversity of biological activities, including interactions with dopamine and serotonin receptors, phosphodiesterases, and β-adrenergic receptors.[1][2] Given this history, any new analog, such as this compound, warrants a thorough investigation of its selectivity to preemptively identify potential adverse effects and to fully characterize its mechanism of action.[3]
Analogs of the closely related 1-methyl-3,4-dihydroquinolin-2(1H)-one have shown promise as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) for anticancer applications and as positive allosteric modulators of the GABA-A receptor for anticonvulsant effects.[4] This precedent establishes a logical starting point for defining a hypothetical primary target while simultaneously demanding a broad assessment for off-target liabilities. This guide presents a systematic methodology to build a comprehensive selectivity profile for this compound.
Rationale for Target Selection: A Structure-Guided Approach
The selection of targets for a cross-reactivity panel should not be arbitrary. It must be an informed process guided by the structural class of the compound . For this compound, the known pharmacology of its analogs dictates a focus on receptors, enzymes, and ion channels commonly associated with the dihydroquinolinone scaffold.
Table 1: Prioritized Target Classes for Cross-Reactivity Screening
| Target Class | Specific Examples | Rationale Based on Structural Analogs | Supporting References |
| G-Protein Coupled Receptors (GPCRs) | Dopamine (D₂, D₃), Serotonin (5-HT₁ₐ, 5-HT₂ₐ), Adrenergic (β₁, β₂) | The scaffold is present in aripiprazole and carteolol, which have well-defined GPCR activities. | [1] |
| Enzymes | Phosphodiesterases (PDE3, PDE4), Kinases (VEGFR2, Src, Abl) | Cilostazol is a PDE3 inhibitor. Close analogs show VEGFR2 inhibition. Kinase panels are standard for oncology candidates. | [1][4] |
| Ion Channels | GABA-A Receptor, hERG Potassium Channel | Analogs have demonstrated GABA-A receptor modulation. hERG is a critical safety target for all drug candidates to assess cardiac risk. | [4][5] |
| Transporters | Serotonin Transporter (SERT), Dopamine Transporter (DAT) | Dihydroquinolinone derivatives have been identified as serotonin reuptake inhibitors.[6] | [6] |
This targeted yet broad approach ensures that the most probable off-target interactions are investigated, providing a cost-effective strategy to identify liabilities early in development.[7]
A Tiered Experimental Workflow for Selectivity Profiling
A multi-tiered screening cascade maximizes efficiency by using high-throughput methods to cast a wide net initially, followed by more focused, lower-throughput assays to validate and characterize initial findings.[8][9]
Tier 1: Broad Liability Screening The initial step involves screening this compound at a single, high concentration (typically 10 µM) against a broad panel of targets known to be associated with adverse drug reactions.[3][10] Commercial panels like the Eurofins SafetyScreen44 or the WuXi AppTec Mini Safety 44 Panel provide comprehensive coverage of clinically relevant GPCRs, ion channels, enzymes, and transporters.[3][8][10] The goal is not to determine potency, but to rapidly identify potential interactions that warrant further investigation.
Tier 2: Hit Confirmation and Potency Determination Any target showing significant activity in Tier 1 (e.g., >50% inhibition or stimulation) is advanced to Tier 2. Here, full dose-response curves are generated to determine the potency (IC₅₀ or EC₅₀) of the interaction.[11] This quantitative assessment is crucial for comparing the compound's potency at off-targets versus its intended primary target.[11] It is essential to confirm these findings in orthogonal, functional assays (e.g., cell-based reporter gene assays, calcium flux assays) to ensure the observed activity is not an artifact of the primary assay format.
Tier 3: Mechanistic Characterization For confirmed off-target activities that are potent enough to be of potential concern, Tier 3 studies are initiated to understand the nature of the interaction. This may involve radioligand binding assays to determine if the interaction is competitive or allosteric, or detailed enzyme kinetic studies to define the mode of inhibition.[12]
Key Experimental Protocols
The trustworthiness of a cross-reactivity study hinges on robust and well-validated protocols.[11] Below are representative methodologies for key assays in the screening cascade.
Protocol 1: Radiometric Kinase Inhibition Assay (Tier 1/2)
-
Objective: To quantify the inhibitory activity of this compound against a specific kinase (e.g., VEGFR2).
-
Principle: This assay measures the incorporation of radiolabeled phosphate (from [γ-³³P]ATP) into a substrate peptide by the kinase. A decrease in radioactivity indicates inhibition of the kinase.[11]
-
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO for IC₅₀ determination.
-
Reaction Mixture: In a 96-well plate, combine the purified active kinase, the appropriate kinase buffer, and the specific substrate peptide.
-
Initiation: Add the test compound dilutions (final DMSO concentration <1%). Pre-incubate for 10 minutes at room temperature.
-
Start Reaction: Initiate the kinase reaction by adding [γ-³³P]ATP. Incubate for 60 minutes at 30°C.
-
Termination: Stop the reaction by adding 3% phosphoric acid.
-
Detection: Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate. Wash to remove unincorporated [γ-³³P]ATP. Measure the radioactivity of the captured substrate using a scintillation counter.
-
Data Analysis: Convert raw counts to percent inhibition relative to a positive control (e.g., Staurosporine) and a negative control (DMSO vehicle). Plot percent inhibition versus compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: GPCR Radioligand Binding Assay (Tier 2/3)
-
Objective: To determine the binding affinity (Kᵢ) of this compound for a specific GPCR (e.g., Dopamine D₂ receptor).
-
Principle: This is a competitive binding assay that measures the ability of the test compound to displace a known radioligand from the receptor.
-
Methodology:
-
Membrane Preparation: Use commercially available prepared cell membranes expressing the human Dopamine D₂ receptor.
-
Compound Preparation: Prepare a serial dilution series of this compound in assay buffer.
-
Assay Setup: In a 96-well plate, combine the receptor membranes, the test compound dilutions, and a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone).
-
Incubation: Incubate the plate for 90 minutes at room temperature to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Detection: Add scintillation cocktail to the dried filters and count the radioactivity.
-
Data Analysis: Calculate the IC₅₀ value from the dose-response curve. Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Data Presentation and Interpretation: Quantifying Selectivity
All quantitative data should be summarized in clear, structured tables to facilitate direct comparison.[11] The primary metric for evaluating cross-reactivity is the Selectivity Index , calculated as the ratio of off-target potency to on-target potency. A higher ratio indicates greater selectivity.
Selectivity Index = IC₅₀ (Off-Target) / IC₅₀ (On-Target)
Table 2: Hypothetical Cross-Reactivity Profile of this compound
Assuming a hypothetical primary target of VEGFR2 with an IC₅₀ of 0.1 µM.
| Target | Assay Type | IC₅₀ / Kᵢ (µM) | Selectivity Index (vs. VEGFR2) |
| VEGFR2 (Primary Target) | Kinase Inhibition | 0.1 | - |
| Dopamine D₂ Receptor | Radioligand Binding | 5.2 | 52-fold |
| Serotonin 5-HT₂ₐ Receptor | Radioligand Binding | > 10 | > 100-fold |
| β₂ Adrenergic Receptor | Radioligand Binding | 8.9 | 89-fold |
| Phosphodiesterase 3A (PDE3A) | Enzyme Inhibition | > 10 | > 100-fold |
| hERG Channel | Electrophysiology (Patch Clamp) | > 10 | > 100-fold |
In this hypothetical example, this compound demonstrates good selectivity. A generally accepted threshold for a meaningful selectivity window is at least 100-fold between the primary target and any off-targets.[5]
Conclusion
This guide provides a robust, scientifically-grounded framework for assessing the cross-reactivity of this compound. By adopting a tiered approach informed by the pharmacology of structural analogs, researchers can efficiently and cost-effectively build a comprehensive selectivity profile. This data is indispensable for making informed decisions about lead candidate progression, mitigating the risk of safety-related attrition, and ultimately increasing the probability of success in clinical development.[7]
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Bromidge SM, et al. 5-{2-[4-(2-Methyl-5-quinolinyl)-1-piperazinyl]ethyl}-2(1H)-quinolinones and 3,4-dihydro-2(1H)-quinolinones: dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors. Part 3. Bioorg Med Chem Lett. 2010;20(23):7092-6. Available from: [Link]
- The Discovery and Development of 1-Methyl-3,4-dihydroquinolin-2(1H)-one Analogs. Benchchem.
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Cuchillo R, et al. Rational Approaches to Improving Selectivity in Drug Design. J Med Chem. 2011;54(24):8341-80. Available from: [Link]
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Safety Operating Guide
Comprehensive Guide to the Proper Disposal of 5-Methyl-3,4-dihydroquinolin-2(1H)-one
This document provides essential, immediate safety and logistical information for the proper handling and disposal of 5-Methyl-3,4-dihydroquinolin-2(1H)-one. This guide is intended for researchers, scientists, and drug development professionals who handle this compound. Adherence to these procedures is critical for ensuring the safety of laboratory personnel, maintaining regulatory compliance, and protecting the environment.
Hazard Assessment and Core Safety Principles
-
Acute Oral Toxicity: Harmful if swallowed.[3]
-
Respiratory Irritation: May cause respiratory irritation.[2][3]
The foundational principle of disposal is that all materials contaminated with this compound must be treated as hazardous chemical waste.[4] Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the sewer drain. Improper disposal can lead to environmental contamination and significant regulatory penalties.
Quantitative Hazard Summary
For quick reference, the following table summarizes the inferred hazards and necessary precautions.
| Hazard Classification | GHS Pictogram | Precautionary Statement | PPE Requirement |
| Acute Toxicity - Oral (Harmful) | GHS07 (Exclamation Mark) | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3] | Standard lab PPE |
| Skin Irritation | GHS07 (Exclamation Mark) | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2][3] | Nitrile gloves, Lab coat |
| Serious Eye Irritation | GHS07 (Exclamation Mark) | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][5] | Safety goggles or face shield |
| Respiratory Tract Irritation | GHS07 (Exclamation Mark) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.[5] | Chemical fume hood |
Detailed Disposal Protocol
The proper disposal of this compound requires a systematic approach, from waste generation to final pickup. The following protocol ensures safety and compliance.
Step 1: Personal Protective Equipment (PPE)
Before handling any waste materials, ensure you are wearing the appropriate PPE. This is the first line of defense against chemical exposure.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile gloves). Gloves must be inspected for integrity before use and disposed of as solid hazardous waste after handling.[6]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent splashes.[7]
-
Skin and Body Protection: A chemically resistant lab coat, long pants, and closed-toe shoes are required to minimize skin exposure.[7]
-
Respiratory Protection: All handling of the solid compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[2]
Step 2: Waste Segregation and Collection
Proper segregation is crucial to prevent dangerous chemical reactions and ensure compliant disposal.[4] Never mix incompatible waste streams.
-
Solid Waste:
-
Collect all unused or expired this compound powder in its original container or a designated solid hazardous waste container.
-
Contaminated disposable labware, such as weighing papers, pipette tips, and used gloves, must also be placed in this container.[4]
-
-
Liquid Waste:
-
Solutions containing this compound must be collected in a dedicated liquid hazardous waste container.
-
The container must be sealed, leak-proof, and made of a chemically compatible material.[4]
-
Do not mix this waste with other waste streams unless compatibility has been confirmed by your institution's Environmental Health and Safety (EHS) department.
-
-
Contaminated Sharps:
-
Any sharps (e.g., needles, broken glass) contaminated with the compound must be disposed of in a designated, puncture-proof sharps container.[4]
-
Step 3: Container Labeling
Accurate and clear labeling is a regulatory requirement and essential for safety. As soon as waste is first added, the container must be labeled with:
-
The words "Hazardous Waste" .
-
The full, unabbreviated chemical name: "this compound" .
-
An accurate description of the container's contents (e.g., "Solid waste with this compound contamination" or "Aqueous solution of this compound").
-
The specific hazard characteristics (e.g., "Irritant," "Acutely Toxic").
-
The date of generation (the date waste was first added).
Step 4: Storage of Waste
Waste containers must be stored safely and securely pending pickup.
-
Location: Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within or near the laboratory where the waste is generated.
-
Containment: Use secondary containment (such as a spill tray) to capture any potential leaks.
-
Closure: Keep waste containers securely closed at all times, except when adding waste.[2]
-
Ventilation: The storage area must be well-ventilated.
Step 5: Arranging for Final Disposal
The final disposal of hazardous waste must be handled by professionals.
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to schedule a pickup.
-
Follow all institutional procedures for requesting waste removal.
-
The primary and safest disposal method for compounds like this is typically high-temperature incineration at a permitted hazardous waste facility, which ensures complete destruction.[4][8]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the safe disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Spill Management
In the event of a spill, immediate and correct action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Secure the Area: Restrict access to the spill area.
-
Assess the Spill: For small spills that you are trained and equipped to handle:
-
Ensure you are wearing the appropriate PPE, including respiratory protection if the spill generates dust.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or a spill pillow.[2][3] Do not use combustible materials like paper towels to absorb large quantities of liquid.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), and collect all cleaning materials as hazardous waste.
-
-
Large Spills: For large spills or any spill you are not comfortable cleaning, evacuate the area, close the doors, and contact your institution's emergency response team or EHS department immediately.
All materials used for spill cleanup must be disposed of as hazardous waste.
References
-
SpecPurity. (n.d.). 2-methyl Quinoline Market Size, Share | CAGR of 6.9%. Retrieved from [Link]
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United Nations Office on Drugs and Crime. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
Queensland Health. (2022, July). Disposal and destruction of diversion-risk medicine waste. Retrieved from [Link]
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Rx Destroyer. (n.d.). DEA Pharmaceutical Disposal Regulations. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 5-Methyl-3,4-dihydroquinolin-2(1H)-one
As researchers and developers, our primary goal is to advance science, but our foremost responsibility is to do so safely. The compound 5-Methyl-3,4-dihydroquinolin-2(1H)-one, a member of the quinolinone family, requires meticulous handling. While comprehensive toxicological data for this specific molecule is not extensively published, its structural similarity to other quinoline derivatives provides a strong basis for a robust safety protocol. This guide synthesizes data from related compounds to establish a framework for its safe handling, ensuring both personal safety and experimental integrity.
Hazard Assessment: Understanding the "Why"
The necessity for stringent personal protective equipment (PPE) protocols stems from the potential hazards associated with the quinolinone chemical class. Structurally related compounds are known to be irritants and are presumed to be harmful if ingested or if they come into contact with skin.[1][2] Key hazard statements (H-statements) for analogous compounds include:
-
H312: Harmful in contact with skin.[2]
Furthermore, the parent compound, quinoline, is suspected of causing genetic defects and may cause cancer, demanding a cautious approach.[1][5] Therefore, we must operate under the assumption that this compound presents similar risks, mandating the use of comprehensive PPE to create a reliable barrier between the researcher and the chemical.
Core Directive: Personal Protective Equipment (PPE) Summary
The selection of PPE is not merely a checklist; it is a scientifically-grounded system of protection. Each component is chosen to mitigate a specific, identified risk.
| PPE Category | Specification | Rationale & Key Considerations |
| Hand Protection | Nitrile gloves (minimum 5-mil thickness). | Protects against incidental skin contact. Nitrile offers good resistance to a variety of chemicals; however, for prolonged or immersive contact, consult the manufacturer's chemical resistance data. Always inspect gloves before use and use proper removal techniques to avoid self-contamination.[5][6] |
| Eye & Face Protection | Chemical safety goggles with side shields. A face shield should be worn over goggles if there is a significant splash hazard. | Prevents eye contact with splashes or aerosols of the compound.[5][6][7] Standard safety glasses do not provide adequate protection from chemical splashes. |
| Skin & Body Protection | A chemically resistant lab coat, long pants, and fully enclosed, chemical-resistant shoes. | Minimizes the risk of accidental skin exposure.[6] Lab coats should be buttoned completely. Fabric clothing can absorb chemicals, creating a prolonged exposure risk. |
| Respiratory Protection | A NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge. | Required when handling the solid compound outside of a certified chemical fume hood, during spill cleanup, or whenever aerosols or dust may be generated.[1][6][8] Proper fit-testing is essential for respirator effectiveness. |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, sequential workflow is critical for minimizing exposure risk. This protocol is designed as a self-validating system, with safety checks built into the procedure.
Experimental Workflow Diagram
Caption: Step-by-step workflow for safely handling this compound.
Detailed Protocol Steps:
Part 1: Preparation
-
Don PPE: Before entering the designated laboratory area, put on your lab coat, chemical safety goggles, and closed-toe shoes.[6]
-
Verify Engineering Controls: Ensure the chemical fume hood is on, functioning correctly, and the sash is at the appropriate working height.
-
Assemble Materials: Gather all necessary equipment, including glassware, solvents, and a spill cleanup kit, and place them inside the fume hood before introducing the chemical.[6]
-
Final Gloving: Put on your nitrile gloves just before you are ready to handle the chemical.
Part 2: Chemical Handling (inside the fume hood)
-
Weighing: Carefully weigh the desired amount of this compound on weigh paper or in a suitable container. Perform this task in the fume hood to contain any airborne particles.[6]
-
Transfer: Gently transfer the compound into the reaction vessel.
-
Dissolving/Reaction: Add solvents or other reagents slowly to avoid splashing or aerosol generation.[6]
-
Execution: Keep all operations within the fume hood for the duration of the experiment.
Part 3: Cleanup and Decontamination
-
Decontaminate: Clean all glassware and equipment that came into contact with the chemical using an appropriate solvent, all within the fume hood.
-
Waste Segregation: Segregate and dispose of all chemical waste according to the disposal plan outlined below.[6]
-
PPE Removal: Before leaving the laboratory, remove your lab coat and gloves (gloves last) using the proper technique to avoid contaminating your skin. Dispose of contaminated gloves immediately into the designated hazardous waste stream.
-
Personal Hygiene: Wash your hands thoroughly with soap and water after the procedure is complete and you have removed your PPE.[1][3][7][8]
Emergency and Disposal Plan
Spill Response:
-
Minor Spill (inside fume hood): Absorb the spill with an inert material (e.g., sand, vermiculite).[3] Collect the contaminated material in a sealed, labeled hazardous waste container. Decontaminate the area with an appropriate solvent.
-
Major Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert your supervisor and the institutional safety office. Do not attempt to clean it up without appropriate respiratory protection and spill training.
Waste Disposal: Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.[6]
-
Solid Waste: Collect any solid this compound waste, including contaminated items like weigh paper and paper towels, in a clearly labeled, sealed container for hazardous solid waste.[6]
-
Liquid Waste: Dispose of all solutions containing the compound in a designated, labeled hazardous liquid waste container. Do not pour any amount down the drain.[5][6][8]
-
Contaminated PPE: Dispose of contaminated gloves, disposable lab coats, and other materials in the designated solid hazardous waste container.[6][9]
By implementing this comprehensive safety framework, you establish a culture of responsibility that protects you, your colleagues, and the integrity of your research.
References
- Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS.
- Sigma-Aldrich. (2025, May 5). SAFETY DATA SHEET.
- Chemos GmbH & Co.KG. (2019, April 11). Safety Data Sheet: quinoline.
- National Center for Biotechnology Information. (n.d.). Quinoline. PubChem.
- Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
- CDH Fine Chemical. (n.d.). Quinoline CAS No 91-22-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- CymitQuimica. (2021, August 16). Safety Data Sheet.
- Thermo Fisher Scientific Chemicals, Inc. (2024, April 1). SAFETY DATA SHEET.
- CymitQuimica. (2024, December 19). Safety Data Sheet.
- BenchChem. (2025). Personal protective equipment for handling 1-Methyl-3,4-dihydroquinolin-2(1H)-one.
- (n.d.). SAFETY DATA SHEET.
- National Center for Biotechnology Information. (n.d.). 3,4-Dihydro-5-hydroxy-2(1H)-quinolinone. PubChem.
- BIOSYNTH s.r.o. (2024, January 10). Safety Data Sheet.
- Spectrum Chemical. (2017, April 5). SAFETY DATA SHEET.
- ChemScene. (n.d.). This compound.
- Sigma-Aldrich. (2025, May 20). SAFETY DATA SHEET.
- Merck Millipore. (2025, March 22). SAFETY DATA SHEET.
- West Liberty University. (n.d.). SAFETY DATA SHEET.
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- ChemicalBook. (2025, July 5). Chemical Safety Data Sheet MSDS / SDS - 3,4-DIHYDROQUINOLIN-2(1H)-ONE.
- Duke Safety. (2025, March 5). Safe Handling of Hazardous Drugs.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
